2-(Benzylsulfonyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c15-14(16)12-8-4-5-9-13(12)19(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVRFXQEJYYRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340088 | |
| Record name | 2-(Benzylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13536-21-5 | |
| Record name | 2-(Benzylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Benzylsulfonyl)benzoic Acid
This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-(benzylsulfonyl)benzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, provides detailed experimental protocols, and offers insights into the causality behind the procedural choices.
Introduction
This compound is an aromatic carboxylic acid containing a sulfone functional group. The presence of the electron-withdrawing sulfonyl group and the carboxylic acid moiety on the same aromatic ring imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules. Its structural features suggest potential applications in areas where related sulfonyl-containing compounds have shown activity, such as in the development of enzyme inhibitors.[1]
The most logical and commonly employed synthetic route to this compound involves a two-step process. The first step establishes the carbon-sulfur bond to form a thioether, which is then oxidized in the second step to the desired sulfone. This guide will detail each of these critical stages.
Part 1: Synthesis of 2-(Benzylthio)benzoic Acid
The initial stage of the synthesis focuses on the formation of the thioether precursor, 2-(benzylthio)benzoic acid. This is typically achieved via a nucleophilic substitution reaction between a sulfur-containing nucleophile and a suitable electrophile.
Reaction Scheme:
Caption: Synthesis of 2-(benzylthio)benzoic acid via nucleophilic substitution.
Mechanistic Insights
The reaction proceeds via an S_N2 mechanism. A base is used to deprotonate the thiol group of 2-mercaptobenzoic acid, forming a thiolate anion. This highly nucleophilic thiolate then attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the C-S bond of the thioether. The choice of a relatively weak base is crucial to avoid unwanted side reactions, such as the deprotonation of the carboxylic acid, which would render it less reactive.
Experimental Protocol: Synthesis of 2-(Benzylthio)benzoic Acid
Materials:
-
2-Mercaptobenzoic acid (thiosalicylic acid)
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-mercaptobenzoic acid in ethanol.
-
Add a solution of 2.0 equivalents of sodium hydroxide in water to the flask while stirring.
-
To this mixture, add 1.1 equivalents of benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield crude 2-(benzylthio)benzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Part 2: Oxidation of 2-(Benzylthio)benzoic Acid to this compound
The second and final step is the oxidation of the thioether to a sulfone. This transformation is a key step and can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without over-oxidation or degradation of the aromatic ring.
Reaction Scheme:
Caption: Oxidation of 2-(benzylthio)benzoic acid to this compound.
Mechanistic Considerations
The oxidation of a sulfide to a sulfone proceeds in two stages, with the formation of a sulfoxide as an intermediate. The sulfur atom in the thioether is nucleophilic and attacks the electrophilic oxygen of the oxidizing agent. This process is repeated to form the sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA).[2] The use of a stoichiometric amount of the oxidizing agent is important to control the level of oxidation.
Experimental Protocol: Oxidation to this compound
Materials:
-
2-(Benzylthio)benzoic acid
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Suspend 1.0 equivalent of 2-(benzylthio)benzoic acid in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add an excess (approximately 3.0 equivalents) of 30% hydrogen peroxide to the cooled suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
The product will precipitate out of the solution. If precipitation is not complete, the mixture can be poured into cold water to induce further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acetic acid and hydrogen peroxide.
-
Dry the product to obtain this compound. Purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).
Data Summary
| Step | Reactants | Reagents & Solvents | Product | Typical Yield |
| 1 | 2-Mercaptobenzoic acid, Benzyl bromide | NaOH, Ethanol | 2-(Benzylthio)benzoic acid | 85-95% |
| 2 | 2-(Benzylthio)benzoic acid | 30% Hydrogen peroxide, Glacial acetic acid | This compound | 80-90% |
Safety Precautions
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation. Handle with care.
-
Glacial acetic acid is corrosive and has a strong odor. Use in a fume hood.
-
All reactions should be performed with appropriate engineering controls and personal protective equipment.
Conclusion
The synthesis of this compound is a robust and high-yielding two-step process that is accessible in a standard laboratory setting. The key transformations involve a nucleophilic substitution to form a thioether, followed by a controlled oxidation to the sulfone. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can reliably produce this valuable compound for further investigation and application in various fields of chemical science.
References
- Ballari, M. D., et al. (2019). New antifungal agrochemicals, derived from 2-(benzylsulfonyl)benzothiazole.
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Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). o-SULFOBENZOIC ANHYDRIDE. [Link]
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An In-depth Technical Guide to 2-(Benzylsulfonyl)benzoic acid
Abstract
This technical guide offers a comprehensive scientific overview of 2-(Benzylsulfonyl)benzoic acid (CAS No. 13536-21-5). Designed for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, outlines a robust synthesis protocol, provides in-depth spectroscopic characterization, discusses its applications, and establishes essential safety and handling procedures. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a benzoic acid core substituted with a benzylsulfonyl group at the ortho position.[1] This structure, comprising both a carboxylic acid and a sulfone functional group, makes it a subject of interest for various chemical transformations and potential applications in medicinal chemistry and material science.
Chemical Structure
The structural formula of this compound is C₁₄H₁₂O₄S.[1] The molecule consists of a benzene ring substituted with a carboxyl group (-COOH) and a benzylsulfonyl group (-SO₂CH₂C₆H₅).
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of key physical and chemical properties is presented in Table 1, providing researchers with essential data for experimental design.
| Property | Value | Source |
| CAS Number | 13536-21-5 | [1] |
| Molecular Formula | C₁₄H₁₂O₄S | [1] |
| Molecular Weight | 276.31 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Density | 1.351 g/cm³ | [2] |
| Boiling Point | 529.9 °C at 760 mmHg | [2] |
| Flash Point | 274.3 °C | [2] |
| Appearance | White to off-white solid | |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a two-step process: first, the synthesis of the thioether precursor, 2-(benzylthio)benzoic acid, followed by its oxidation to the corresponding sulfone. This method provides a reliable route with good yields.
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 2-(Benzylthio)benzoic acid (Precursor)
This procedure is adapted from established methods for synthesizing 2-arylthiobenzoic acids, which are valuable intermediates.[3] The reaction involves the nucleophilic substitution of a halogen on a benzoic acid derivative with a thiophenol.
Materials:
-
2-Chlorobenzoic acid
-
Benzyl mercaptan (α-toluenethiol)
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) as solvent
-
Copper powder or Copper(I) iodide (CuI) as catalyst (optional, but recommended)
-
Hydrochloric acid (HCl) for acidification
Step-by-Step Procedure:
-
Base Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorobenzoic acid (1.0 eq) and sodium hydroxide (2.2 eq) in DMF. Stir until a clear solution is obtained.
-
Thiolate Formation: Add benzyl mercaptan (1.1 eq) to the solution. The second equivalent of NaOH deprotonates the thiol to form the more nucleophilic sodium benzylthiolate.
-
Catalyst Addition (Optional): Add a catalytic amount of copper powder or CuI (approx. 0.05 eq). Copper catalysis is known to facilitate Ullmann-type coupling reactions between aryl halides and thiols, increasing the reaction rate and yield.
-
Reaction: Heat the mixture to 120-140 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Acidification: Acidify the aqueous solution with concentrated HCl until the pH is approximately 2. This protonates the carboxylate, causing the 2-(benzylthio)benzoic acid product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Experimental Protocol: Oxidation to this compound
The oxidation of the thioether to a sulfone is a critical step. Hydrogen peroxide in acetic acid is a common and effective oxidizing system for this transformation.[4]
Materials:
-
2-(Benzylthio)benzoic acid (from Step 2.2)
-
Glacial acetic acid
-
Hydrogen peroxide (H₂O₂, 30% solution)
Step-by-Step Procedure:
-
Dissolution: Suspend the crude 2-(benzylthio)benzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Oxidant Addition: While stirring, slowly add hydrogen peroxide (2.5-3.0 eq) dropwise to the suspension. The reaction is exothermic; maintain the temperature below 50 °C using an ice bath if necessary. The excess H₂O₂ ensures complete oxidation to the sulfone rather than stopping at the sulfoxide intermediate.
-
Reaction: After the addition is complete, heat the mixture to 70-80 °C for 2-3 hours. The solid should dissolve as the reaction progresses.
-
Precipitation: Cool the reaction mixture to room temperature, and then pour it into a beaker of ice-cold water. The this compound product will precipitate as a white solid.
-
Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from an ethanol/water mixture. This step is crucial for removing any unreacted starting material or sulfoxide byproduct.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.
Spectroscopic Characterization
Structural confirmation of this compound is achieved through a combination of NMR and IR spectroscopy. The expected spectral data are summarized below, based on the known characteristics of benzoic acid and sulfone moieties.[5][6][7]
¹H NMR Spectroscopy
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[7] |
| Aromatic (Benzoic Acid Ring) | 7.5 - 8.2 | Multiplet | 4H | Protons on the benzoic acid ring are deshielded by the electron-withdrawing effects of both the carboxyl and sulfonyl groups. |
| Aromatic (Benzyl Ring) | 7.2 - 7.4 | Multiplet | 5H | Protons on the benzyl group's phenyl ring appear in the typical aromatic region. |
| -CH₂- | ~4.5 | Singlet | 2H | The methylene protons are adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. |
¹³C NMR Spectroscopy
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |
| -C=O (Carboxyl) | 165 - 175 | The carbonyl carbon of a carboxylic acid.[8] |
| Aromatic (ipso-C attached to COOH) | 130 - 135 | |
| Aromatic (ipso-C attached to SO₂) | 138 - 142 | |
| Aromatic (Other) | 125 - 134 | Multiple signals corresponding to the remaining aromatic carbons.[8] |
| -CH₂- (Methylene) | 55 - 65 | The methylene carbon is shifted downfield by the adjacent sulfonyl group. |
Infrared (IR) Spectroscopy
| Functional Group | Approx. Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | Characteristic broad absorption due to strong hydrogen bonding in carboxylic acid dimers.[7] |
| C=O Stretch (Carboxyl) | 1680 - 1710 | Strong, Sharp | Carbonyl stretch, typical for an aromatic carboxylic acid.[7][9] |
| S=O Stretch (Sulfone) | 1300 - 1350 and 1120 - 1160 | Two Strong, Sharp Bands | Asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic of sulfones. |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
Applications in Research and Development
While specific, high-profile applications for this compound are not widely documented in mainstream literature, its structure suggests significant potential as a versatile intermediate in several areas of chemical and pharmaceutical research.
Intermediate in Organic Synthesis
The molecule possesses two distinct reactive sites: the carboxylic acid and the aromatic rings.
-
Carboxylic Acid Reactions: The -COOH group can be readily converted into esters, amides, or acid halides, allowing for its incorporation into larger, more complex molecules.[10] This makes it a useful building block for creating libraries of compounds for screening.
-
Aromatic Ring Reactions: The benzene rings can undergo electrophilic substitution reactions.[10][11] The presence of the deactivating carboxyl and sulfonyl groups will primarily direct incoming electrophiles to the meta-positions on the benzoic acid ring.
Potential in Medicinal Chemistry
The sulfone moiety is a key functional group in a variety of pharmaceuticals. Similarly, the benzoic acid scaffold is prevalent in drug design.[12][13] The combination of these two groups in a single molecule makes this compound and its derivatives interesting candidates for:
-
Scaffold for Drug Discovery: It can serve as a starting point for the synthesis of novel compounds to be tested for various biological activities.
-
Bioisosteric Replacement: The sulfone group can act as a bioisostere for other functional groups in known active compounds to modulate properties like solubility, metabolism, and target binding.
Caption: Potential applications derived from the compound's functional groups.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available safety data sheets.[14][15]
Hazard Identification
-
GHS Classification:
-
Signal Word: Warning[14]
-
Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Facilities should be equipped with an eyewash station.[14]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, get medical attention.[14]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[14] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[14]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[14][15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[14]
Conclusion
This compound is a well-defined chemical compound with significant potential as a synthetic intermediate. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. The dual functionality of the carboxylic acid and sulfone groups, combined with its aromatic scaffolds, makes it a valuable building block for researchers in organic synthesis and drug discovery. Adherence to the outlined protocols and safety measures will enable scientists to effectively and safely utilize this compound in their research endeavors.
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Foreword: Understanding the Blueprint of a Versatile Pharmacophore
An In-depth Technical Guide to the Molecular Structure of 2-(Benzylsulfonyl)benzoic acid
In the landscape of modern drug discovery, the architectural understanding of a molecule is paramount. It is the foundational blueprint from which we predict, interpret, and modulate biological activity. This compound is a molecule of significant interest, representing a scaffold that bridges rigidity and flexibility, offering a unique platform for therapeutic design. Its derivatives have shown promise as inhibitors of human carbonic anhydrases (hCAs), enzymes implicated in a range of pathologies from glaucoma to cancer.[1][2] This guide moves beyond a simple recitation of data, aiming to provide a deep, mechanistic understanding of the molecule's structure from its covalent framework to its supramolecular assemblies. We will explore not just what the structure is, but why it adopts specific conformations and how these characteristics can be experimentally verified and rationally exploited by researchers in the field.
The Covalent Framework: Defining the Core Identity
The starting point for any structural elucidation is the molecule's fundamental connectivity. This compound is defined by a precise arrangement of its constituent atoms, which dictates its chemical properties and reactivity.
The molecule is composed of three key functional moieties:
-
A Benzoic Acid Unit: This ortho-substituted aromatic carboxylic acid provides a critical site for hydrogen bonding and serves as a rigid anchor.
-
A Sulfonyl Linker: The -SO₂- group is a strong hydrogen bond acceptor and introduces a tetrahedral geometry, influencing the spatial relationship between the two aromatic rings.
-
A Benzyl Group: This terminal phenylmethyl group provides a large, lipophilic region capable of engaging in van der Waals and π-stacking interactions.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 13536-21-5 | [3][4] |
| Molecular Formula | C₁₄H₁₂O₄S | [3][4] |
| Molecular Weight | 276.31 g/mol | [3][5] |
| Exact Mass | 276.045630 Da | [3] |
digraph "2D_Structure" { graph [fontname="Arial", label="2D Structure of this compound", labelloc=t, fontsize=14]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="OH"]; S [label="S", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O3 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O4 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C8 [label="CH₂"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];
// Benzoic acid ring C1 -- C2 [dir=none, style=solid]; C2 -- C3 [dir=none, style=dashed]; C3 -- C4 [dir=none, style=solid]; C4 -- C5 [dir=none, style=dashed]; C5 -- C6 [dir=none, style=solid]; C6 -- C1 [dir=none, style=dashed];
// Substituents on benzoic acid C1 -- C7 [dir=none, style=solid]; C7 -- O1 [dir=none, style=double]; C7 -- O2 [dir=none, style=solid]; C2 -- S [dir=none, style=solid];
// Sulfonyl group S -- O3 [dir=none, style=double]; S -- O4 [dir=none, style=double]; S -- C8 [dir=none, style=solid];
// Benzyl group C8 -- C9 [dir=none, style=solid]; C9 -- C10 [dir=none, style=solid]; C10 -- C11 [dir=none, style=dashed]; C11 -- C12 [dir=none, style=solid]; C12 -- C13 [dir=none, style=dashed]; C13 -- C14 [dir=none, style=solid]; C14 -- C9 [dir=none, style=dashed]; }
Caption: Covalent structure of this compound.
Spectroscopic Signature: Deciphering the Molecular Vibrations and Resonances
Spectroscopy provides empirical evidence of the molecular structure. A combined analysis of NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of the covalent framework and offers insights into the electronic environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound in a solvent like DMSO-d₆ would exhibit characteristic signals corresponding to each unique proton and carbon environment.[3]
Predicted ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield shift. |
| 7.9 - 8.1 | Multiplet | 4H | Aromatic (Benzoic) | Protons on the benzoic acid ring, deshielded by the electron-withdrawing COOH and SO₂ groups. |
| 7.2 - 7.4 | Multiplet | 5H | Aromatic (Benzyl) | Protons on the terminal benzyl ring, exhibiting standard aromatic region chemical shifts. |
| ~4.5 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the sulfonyl group and the benzyl ring. |
Predicted ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168 | C=O | Carboxylic acid carbonyl carbon. |
| 130 - 140 | Aromatic Quaternary | Quaternary carbons of both aromatic rings, including the carbons attached to the COOH and SO₂ groups. |
| 125 - 130 | Aromatic CH | Aromatic methine carbons from both rings. |
| ~60 | -CH₂- | Methylene carbon, shifted downfield by the adjacent sulfonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups, providing a rapid method for structural confirmation.[3][6]
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3300 - 2500 | Carboxylic Acid | O-H stretch (broad due to H-bonding) |
| 1710 - 1680 | Carboxylic Acid | C=O stretch (strong) |
| 1350 - 1300 & 1160 - 1120 | Sulfonyl | Asymmetric & Symmetric S=O stretch (strong) |
| 1600 - 1450 | Aromatic | C=C ring stretches |
| 3100 - 3000 | Aromatic/Alkene | C-H stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.[3] For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₄H₁₂O₄S by matching the experimental mass to the calculated exact mass of 276.0456 Da.
Plausible Fragmentation Pathways:
-
Loss of Benzyl Radical: [M - C₇H₇]⁺, cleavage of the S-CH₂ bond.
-
Loss of Phenylmethyl Radical: [M - CH₂C₆H₅]⁺.
-
Loss of SO₂: [M - SO₂]⁺.
-
Decarboxylation: [M - COOH]⁺.
Conformational Landscape: The Three-Dimensional Reality
While the 2D structure defines connectivity, the molecule's function is dictated by its 3D shape. The overall conformation of this compound is primarily determined by the rotation around the C(aryl)-S and S-CH₂ bonds.
Caption: Key torsional angles (τ₁ and τ₂) governing conformation.
Studies on structurally related sulfinyl compounds suggest a strong preference for an anti conformation regarding the arrangement of the aryl groups, where the torsion angle places them far apart to minimize steric hindrance.[2] This preference is likely maintained in the sulfonyl analogue. The bulky nature of the ortho-carboxyl group and the benzyl group will favor a staggered conformation to reduce steric clash, significantly influencing how the molecule presents its functional groups for interaction with a biological target like an enzyme's active site.
Supramolecular Assembly: The Power of Intermolecular Forces
In the solid state, individual molecules interact to form a highly ordered crystal lattice. For this compound, the most dominant intermolecular interaction is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups. This is a classic and highly stable motif for carboxylic acids.[7][8]
Caption: R¹ represents the 2-(benzylsulfonyl)phenyl group.
Beyond this primary interaction, weaker forces such as C-H···O contacts and potential π-π stacking between the phenyl rings of adjacent dimers contribute to the overall stability of the crystal lattice.[2] Understanding this packing is crucial for solid-state characterization, formulation, and addressing issues like polymorphism.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction.[9] The following protocol outlines a self-validating workflow for achieving this.
Objective: To grow diffraction-quality single crystals and determine the molecular and crystal structure of this compound.
Methodology:
-
Purification: The starting material must be of the highest purity (>99%). This is a critical self-validating step; impurities inhibit crystallization. Recrystallize the compound from a suitable solvent system (e.g., ethanol/water) until purity is confirmed by NMR and HPLC.
-
Crystal Growth Screening:
-
Dissolve the purified compound in various solvents (e.g., acetone, ethanol, ethyl acetate, acetonitrile) to near saturation at a slightly elevated temperature.
-
Employ slow evaporation, slow cooling, and solvent/anti-solvent vapor diffusion techniques in parallel. The causality here is that slow, near-equilibrium processes are required to allow molecules to order into a single lattice rather than crashing out as an amorphous powder or polycrystalline mass.
-
Set up trials in small vials or a 96-well crystallization plate.
-
-
Crystal Harvesting and Mounting:
-
Once suitable crystals (typically >0.1 mm in all dimensions, with sharp edges and no visible defects) have formed, carefully harvest one using a cryoloop.
-
Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preventing ice formation and preserving the crystal structure. This is a critical step for data quality.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer head in the cold stream (100 K) of an X-ray diffractometer.
-
Collect a full sphere of diffraction data using either Mo Kα or Cu Kα radiation. The choice of radiation depends on the crystal's absorption characteristics.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the structure using direct methods or dual-space algorithms to generate an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until the model converges and quality indicators (e.g., R-factors) are minimized.[9]
-
A Plausible Synthetic Workflow
A robust understanding of a molecule's structure is complemented by knowledge of its synthesis. A common and efficient route to aryl sulfones is the oxidation of the corresponding aryl sulfide.
Caption: A typical workflow for the synthesis of the target compound.
Experimental Protocol: Oxidation of 2-(Benzylthio)benzoic acid
Objective: To synthesize this compound from its sulfide precursor.[10]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(benzylthio)benzoic acid (1 equivalent) in glacial acetic acid.
-
Oxidation: Cool the solution in an ice bath. Add hydrogen peroxide (30% aq. solution, ~2.5 equivalents) dropwise, ensuring the internal temperature does not exceed 25 °C. The causality for the slow, cooled addition is to control the exothermicity of the oxidation and prevent over-oxidation or side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This provides a self-validating checkpoint for reaction completion.
-
Workup: Pour the reaction mixture into a beaker of ice water. The product should precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and melting point analysis, comparing the data to the expected signatures outlined in this guide.
Conclusion
The molecular structure of this compound is a composite of its robust covalent framework, predictable spectroscopic signatures, and a conformationally aware three-dimensional architecture. Its propensity to form strong hydrogen-bonded dimers governs its solid-state behavior. For the medicinal chemist and drug development professional, this detailed structural knowledge is not merely academic; it is the essential lens through which we can understand its interactions with complex biological systems like carbonic anhydrases and rationally design next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Changes performed on the 2-(benzylsulfinyl)benzoic acid scaffold. Available from: [Link]
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PubChem. Benzoic acid, 2-((phenylsulfonyl)amino)-. National Center for Biotechnology Information. Available from: [Link]
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CNR-IRIS. Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. Available from: [Link]
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PubChem. Benzoic acid, 2-(phenylsulfonyl)hydrazide. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Available from: [Link]
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The Merck Index Online. p-(Benzylsulfonamido)benzoic Acid. Royal Society of Chemistry. Available from: [Link]
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ResearchGate. The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Available from: [Link]
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ResearchGate. One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives. Available from: [Link]
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University of Hertfordshire. 2-(aminosulfonyl) benzoic acid (Ref: IN D5119). AERU. Available from: [Link]
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PubMed Central. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. National Institutes of Health. Available from: [Link]
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UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Available from: [Link]
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CrystEngComm. Structural study of four benzyloxybenzoic acids and benzyloxyanilines using X-ray powder diffraction: interplay of strong and weak intermolecular interactions. Royal Society of Chemistry. Available from: [Link]
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Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Available from: [Link]
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Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. Available from: [Link]
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An In-depth Technical Guide to 2-(Benzylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzylsulfonyl)benzoic acid, with the IUPAC name This compound , is an organic compound featuring a benzoic acid core substituted with a benzylsulfonyl group at the ortho position.[1] Its chemical formula is C₁₄H₁₂O₄S, and it has a molecular weight of 276.31 g/mol .[1] This molecule is of significant interest to the medicinal chemistry and drug development communities due to the presence of the sulfonyl and carboxylic acid functional groups, which are known to be important pharmacophores. The sulfonyl group, in particular, can enhance the metabolic stability and pharmacokinetic properties of drug candidates.[2] This guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound, tailored for professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 13536-21-5 | PubChem[1] |
| Molecular Formula | C₁₄H₁₂O₄S | PubChem[1] |
| Molecular Weight | 276.31 g/mol | PubChem[1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (predicted) |
Synthesis of this compound
Reaction Scheme
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Benzylthio)benzoic acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzoic acid (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir until the acid is fully deprotonated, forming the thiolate salt.
-
Alkylation: To the stirred solution, add benzyl bromide (1.05 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Isolation and Purification: Collect the crude 2-(benzylthio)benzoic acid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Oxidation to this compound
-
Dissolution: Dissolve the 2-(benzylthio)benzoic acid (1.0 equivalent) from Step 1 in glacial acetic acid in a round-bottom flask.
-
Oxidant Addition: Add an excess of an oxidizing agent, such as 30% hydrogen peroxide (2.2-3.0 equivalents) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution in portions, while maintaining the temperature with an ice bath to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight or gently heat to 50-60 °C for a few hours to ensure complete oxidation to the sulfone. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into cold water to precipitate the product.
-
Isolation and Purification: Collect the crude this compound by vacuum filtration, wash thoroughly with water to remove any remaining acetic acid and oxidant byproducts, and dry. Recrystallization from an appropriate solvent will yield the purified product.
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. While publicly available, fully interpreted spectra are limited, the expected characteristic signals are discussed below based on the known spectral data of analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzoic acid and benzyl groups, as well as the methylene protons.
-
Aromatic Protons (Benzoic Acid Moiety): These protons will appear in the downfield region, typically between δ 7.5 and 8.2 ppm. The substitution pattern will lead to a complex splitting pattern.
-
Aromatic Protons (Benzyl Moiety): The five protons of the phenyl ring of the benzyl group will likely appear as a multiplet in the region of δ 7.2-7.4 ppm.
-
Methylene Protons (-CH₂-): The two protons of the methylene bridge will give rise to a singlet in the range of δ 4.5-5.0 ppm.
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 165-175 ppm.
-
Aromatic Carbons: The aromatic carbons of both the benzoic acid and benzyl rings will show signals in the typical aromatic region of δ 125-140 ppm. The carbon attached to the sulfonyl group and the carboxylic acid group will be shifted further downfield.
-
Methylene Carbon (-CH₂-): The methylene carbon signal is anticipated to be in the region of δ 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group.[3]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak will be present around 1700 cm⁻¹, characteristic of the carbonyl group in an aromatic carboxylic acid.[3]
-
S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfone group, appearing in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
-
C-H Stretches (Aromatic): Signals for the aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 276. The fragmentation pattern would be expected to show characteristic losses.
-
Loss of the Benzyl Group: A prominent fragment would likely correspond to the loss of the benzyl radical (C₇H₇•), resulting in an ion at m/z 185.
-
Loss of the Carboxyl Group: Fragmentation involving the loss of the carboxyl group (•COOH) would lead to an ion at m/z 231.
-
Further Fragmentations: Subsequent losses of SO₂ from fragment ions are also plausible.
Potential Applications in Drug Discovery and Development
The incorporation of a sulfonyl group into a molecular scaffold is a well-established strategy in medicinal chemistry to improve the pharmacological profile of a compound.[2] Sulfones are generally stable to metabolic degradation and can act as hydrogen bond acceptors, potentially enhancing binding affinity to biological targets.[4]
The presence of the carboxylic acid group provides a handle for forming salts to improve solubility and bioavailability, or for derivatization to create esters and amides as prodrugs. Given these features, this compound and its derivatives are attractive candidates for screening in various therapeutic areas, including but not limited to:
-
Anti-inflammatory agents: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential activity in this area.
-
Antimicrobial agents: Sulfonyl-containing compounds have a long history as antimicrobial agents.
-
Enzyme inhibitors: The sulfonyl and carboxylic acid moieties can interact with the active sites of various enzymes.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. This guide has outlined its key physicochemical properties, a plausible synthetic route, and the expected spectroscopic features for its characterization. The presence of both the sulfonyl and carboxylic acid functional groups makes it a versatile scaffold for the development of novel therapeutic agents. Further research into its synthesis and biological activities is warranted to fully explore its potential.
References
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ResearchGate. (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Tetrahedron, 187, 134915. Available from: [Link]
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ResearchGate. (2025). Application of Sulfonyl in Drug Design. Available from: [Link]
-
Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Available from: [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 2-(Benzylsulfonyl)benzoic Acid
Introduction
2-(Benzylsulfonyl)benzoic acid is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzoic acid moiety ortho-substituted with a benzylsulfonyl group, provides a versatile scaffold for the development of novel compounds. This guide offers a comprehensive exploration of the primary and alternative synthetic routes to this target molecule, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate synthetic strategy.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of all reactants, intermediates, and the final product is crucial for successful synthesis, purification, and characterization.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 140-142 | 285 | White to pale cream crystals[1] |
| Thiosalicylic Acid | C₇H₆O₂S | 154.19 | 162-165 | 298.6 | Sulfur-yellow solid[2][3] |
| Benzyl Mercaptan | C₇H₈S | 124.21 | -30 | 194-195 | Colorless liquid, strong odor[4][5] |
| Benzyl Bromide | C₇H₇Br | 171.04 | -3 | 198-199 | Colorless to pale yellow liquid[6] |
| 2-(Benzylthio)benzoic Acid | C₁₄H₁₂O₂S | 244.31 | N/A | N/A | Solid |
| 2-Sulfobenzoic Anhydride | C₇H₄O₄S | 184.17 | 116 | 184-186 (at 18 mmHg) | White to off-white solid[7] |
| This compound | C₁₄H₁₂O₄S | 276.31 | N/A | N/A | Solid [8] |
Primary Synthetic Route: Two-Step Synthesis via Thioether Intermediate
The most established and reliable method for the synthesis of this compound proceeds through a two-step sequence: the formation of a 2-(benzylthio)benzoic acid intermediate, followed by its oxidation to the desired sulfone.
Step 1: Synthesis of 2-(Benzylthio)benzoic Acid Intermediate
This intermediate can be prepared via two primary pathways, each with its own set of advantages and considerations.
Pathway 1A: From Thiosalicylic Acid and Benzyl Bromide
This pathway involves the S-alkylation of thiosalicylic acid with benzyl bromide. The reaction is a nucleophilic substitution where the thiolate, formed by deprotonation of the thiol group of thiosalicylic acid, acts as the nucleophile, and benzyl bromide is the electrophile.
Causality of Experimental Choices:
-
Base: A base such as sodium bicarbonate is used to deprotonate the thiol group of thiosalicylic acid, forming the more nucleophilic thiolate anion.
-
Solvent: A polar aprotic solvent like DMF/1,4-dioxane is suitable for this Sₙ2 reaction, as it can dissolve the reactants and does not interfere with the nucleophile.[9]
Experimental Protocol (Based on analogous reactions[9]):
-
In a round-bottom flask, dissolve thiosalicylic acid (1.0 eq) in a 1:1 mixture of DMF and 1,4-dioxane.
-
Add sodium bicarbonate (1.0 eq) to the solution and stir at room temperature.
-
To this suspension, add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium chloride solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(benzylthio)benzoic acid.
-
Purify the crude product by recrystallization.
Pathway 1B: From 2-Chlorobenzoic Acid and Benzyl Mercaptan
This approach involves a nucleophilic aromatic substitution reaction. While typically less facile than S-alkylation, the presence of the carboxylate group can activate the aromatic ring towards substitution. The use of a copper catalyst is often employed to facilitate this type of transformation.
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the benzyl mercaptan to form the nucleophilic thiolate.
-
Catalyst: A copper catalyst, such as copper(I) iodide, is often necessary to promote the coupling of the aryl halide with the thiol.
-
Solvent: A high-boiling aprotic solvent is typically used to drive the reaction to completion.
Experimental Protocol (Based on analogous reactions for 2-arylthiobenzoic acids[10]):
-
In a reaction vessel, combine 2-chlorobenzoic acid (1.1-1.3 eq), benzyl mercaptan (1.0 eq), and a suitable base (e.g., lithium hydroxide).
-
Add a catalytic amount of copper(I) iodide.
-
Heat the mixture in a high-boiling aprotic solvent (or neat) to 170-200 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water.
-
Acidify the aqueous phase with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain crude 2-(benzylthio)benzoic acid.
-
Recrystallize from an appropriate solvent for purification.
Step 2: Oxidation of 2-(Benzylthio)benzoic Acid to this compound
The thioether intermediate is oxidized to the corresponding sulfone. This transformation is a key step and can be achieved using various oxidizing agents.
Oxidizing Agents and Rationale:
-
Hydrogen Peroxide in Acetic Acid: This is a common and effective method for oxidizing sulfides to sulfones. Peracetic acid, formed in situ from the reaction of hydrogen peroxide and acetic acid, is a powerful oxidant. The reaction is typically exothermic and requires careful temperature control.
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert sulfides to sulfones. The reaction is often carried out in a biphasic system or in a solvent that can solubilize both the organic substrate and the inorganic oxidant. Careful control of stoichiometry is necessary to avoid over-oxidation of other functional groups.
Experimental Protocol (Based on analogous sulfide oxidations[11]):
-
Dissolve 2-(benzylthio)benzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide (approximately 2.2 eq for the conversion of sulfide to sulfone) to the stirred solution, maintaining the temperature below 20-25 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench any excess peroxide by the addition of a reducing agent (e.g., sodium bisulfite solution).
-
Precipitate the product by adding the reaction mixture to ice water.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Alternative Synthetic Route: From 2-Sulfobenzoic Anhydride
An alternative, though less documented, approach involves the direct introduction of the benzyl group to a pre-formed sulfonic acid derivative. 2-Sulfobenzoic anhydride is a potential starting material for such a transformation.
Conceptual Pathway: Reaction with a Benzyl Nucleophile
Theoretically, a strong benzyl nucleophile, such as a Grignard reagent (benzylmagnesium chloride or bromide), could react with 2-sulfobenzoic anhydride. The nucleophilic attack would likely occur at one of the electrophilic centers of the anhydride. However, it's important to note that the reaction of Grignard reagents with sulfonyl-containing compounds can sometimes be complex and may lead to unexpected products.[12]
Challenges and Considerations:
-
Reactivity of the Anhydride: 2-Sulfobenzoic anhydride has two electrophilic centers: the carbonyl carbon and the sulfonyl sulfur. The regioselectivity of the Grignard reagent's attack would need to be controlled.
-
Potential for Rearrangement: As noted in the literature, benzylmagnesium halides can undergo rearrangement under certain conditions, which could lead to the formation of undesired side products.[12]
-
Lack of Direct Precedent: There is a lack of specific, well-established protocols for this particular transformation in the scientific literature, making it a more exploratory and less reliable route compared to the two-step synthesis.
Due to these challenges, this route is considered more speculative and would require significant optimization and characterization of the reaction products.
Comparative Analysis of Synthetic Routes
| Feature | Primary Route (Two-Step) | Alternative Route (from Anhydride) |
| Reliability | High, well-established chemistry | Low, speculative with potential for side reactions |
| Starting Material Availability | Readily available | Readily available |
| Number of Steps | Two | One (in theory) |
| Scalability | Generally good | Potentially problematic due to Grignard reaction complexities |
| Predictability | High | Low, requires significant process development |
Conclusion
For the synthesis of this compound, the two-step route commencing with the formation of a 2-(benzylthio)benzoic acid intermediate, followed by its oxidation, is the most robust and recommended strategy. This approach is well-precedented, high-yielding, and allows for straightforward purification and characterization of the intermediate and final product. While the alternative route utilizing 2-sulfobenzoic anhydride is conceptually plausible, it presents significant challenges in terms of reactivity, selectivity, and a lack of established protocols, making it a less practical choice for routine synthesis. Researchers and drug development professionals should prioritize the two-step method for reliable and scalable access to this important chemical entity.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzyl Bromide: Properties, Applications, and Industry Insights. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Handling of Benzyl Mercaptan. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
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Chemsrc. (2023). Thiosalicylic acid. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of benzyl mercaptan. Retrieved from [Link]
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Iranian Journal of Pharmaceutical Research. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.
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PubChem. (n.d.). Benzyl mercaptan. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-arylthiobenzoic acids.
-
Synthesis-Reaction. (n.d.). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. Retrieved from [Link]
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ResearchGate. (2015). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic anhydride. Retrieved from [Link]
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Digital Commons @ NJIT. (1973). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. Retrieved from [Link]
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Cardiff University. (2022). Catalytic Oxidation Reactions Using Hydrogen Peroxide. Retrieved from [Link]
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Quora. (n.d.). What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4? Retrieved from [Link]
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Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]
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Journal of the American Chemical Society. (1930). Abnormal Reactions of Benzylmagnesium Chloride. Retrieved from [Link]
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PubMed. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Retrieved from [Link]
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Organic Syntheses. (n.d.). n-AMYLBENZENE. Retrieved from [Link]
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ResearchGate. (2016). Solvent-free oxidation of benzyl alcohol to benzoic acid by TBHP peroxide. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Benzylsulfonyl)benzoic Acid: Synthesis, Properties, and Potential as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 2-(benzylsulfonyl)benzoic acid, a molecule of significant interest in medicinal chemistry. This document delves into its chemical and physical properties, outlines a detailed synthetic pathway, and explores its potential biological activity, with a particular focus on its role as a carbonic anhydrase inhibitor. Drawing parallels with its well-studied sulfinyl analog, this guide synthesizes existing knowledge to present a holistic view of this compound for researchers and professionals in drug discovery and development.
Introduction
This compound is an organic compound featuring a benzoic acid moiety substituted with a benzylsulfonyl group at the ortho position. Its structural similarity to known bioactive molecules, particularly inhibitors of metalloenzymes, has made it a subject of interest in the field of medicinal chemistry. The presence of both a carboxylic acid and a sulfonyl group provides multiple points for potential interaction with biological targets, making it a compelling scaffold for drug design.
This guide aims to consolidate the available scientific literature on this compound, offering a detailed overview of its synthesis, chemical characteristics, and, most importantly, its prospective therapeutic applications. A significant portion of this review is dedicated to its hypothesized role as an inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in a variety of physiological and pathological processes.
Chemical and Physical Properties
This compound, with the molecular formula C₁₄H₁₂O₄S, possesses a unique set of physicochemical properties that are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 13536-21-5 | [1] |
| Molecular Formula | C₁₄H₁₂O₄S | [1] |
| Molecular Weight | 276.31 g/mol | [1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
The presence of the carboxylic acid group confers acidic properties to the molecule, while the sulfonyl group and the two aromatic rings contribute to its lipophilicity, as indicated by the XLogP3 value. These properties are critical determinants of its pharmacokinetic and pharmacodynamic profile.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2-mercaptobenzoic acid and benzyl bromide. The first step involves a nucleophilic substitution to form the thioether precursor, 2-(benzylthio)benzoic acid. The subsequent step is the oxidation of the sulfide to the corresponding sulfone.
Diagram 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(benzylthio)benzoic acid
This procedure is adapted from the synthesis of related aryl sulfides.
-
Dissolution of Starting Material: Dissolve 2-mercaptobenzoic acid in a suitable solvent system, such as a mixture of ethanol and water, containing a base like sodium hydroxide. The base deprotonates the thiol group, forming a thiolate which is a more potent nucleophile.
-
Addition of Benzyl Bromide: To the stirred solution of the thiolate, add benzyl bromide dropwise at room temperature. The thiolate will displace the bromide ion in an Sₙ2 reaction to form the thioether.
-
Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product, 2-(benzylthio)benzoic acid.
-
Purification: Collect the precipitate by filtration, wash with water to remove any inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Oxidation of 2-(benzylthio)benzoic acid to this compound
This protocol is based on general procedures for the oxidation of sulfides to sulfones using hydrogen peroxide.
-
Dissolution of Sulfide: Dissolve the 2-(benzylthio)benzoic acid from Step 1 in glacial acetic acid.
-
Addition of Oxidizing Agent: To the stirred solution, add an excess of 30% hydrogen peroxide (H₂O₂) dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours to ensure complete oxidation of the sulfide to the sulfone.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove acetic acid and any residual hydrogen peroxide, and dry. Recrystallization from an appropriate solvent system can be performed to obtain highly pure this compound.
Biological Activity: A Focus on Carbonic Anhydrase Inhibition
The primary therapeutic potential of this compound lies in its probable role as a carbonic anhydrase (CA) inhibitor. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and certain types of cancer.
The Precedent: 2-(Benzylsulfinyl)benzoic Acid
Extensive research has been conducted on the structurally similar analog, 2-(benzylsulfinyl)benzoic acid. This compound has been identified as a potent and selective inhibitor of several human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII.[2] The sulfinyl analog exhibits an atypical mechanism of inhibition, binding to a region adjacent to the active site and locking the catalytically crucial His64 residue in an "out" conformation, thereby disrupting the proton shuttle mechanism essential for enzymatic activity.
The Sulfonyl Analog: A Strong Candidate for CA Inhibition
Given that the sulfonyl group is the oxidized form of the sulfinyl group, it is highly probable that this compound also acts as a carbonic anhydrase inhibitor. One study directly mentions that "2-(benzenesulfonyl)-benzoic acid" acts by disrupting the catalytic process of hCA, providing a direct, albeit brief, confirmation of this activity. The sulfonyl group, being a strong hydrogen bond acceptor, can potentially form key interactions within the enzyme's active site or the allosteric pocket identified for its sulfinyl counterpart.
Diagram 2: Proposed mechanism of carbonic anhydrase inhibition.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for a series of this compound derivatives are not yet widely available, insights can be drawn from the extensive work on related benzenesulfonamides and other CA inhibitors.
-
The Sulfonyl Group: The SO₂ moiety is a key pharmacophore. Its oxygen atoms can act as hydrogen bond acceptors, interacting with amino acid residues in the enzyme's binding pocket.
-
The Carboxylic Acid Group: The ortho-positioned carboxylic acid is crucial. It can form important hydrogen bonds or salt bridges with basic residues, contributing significantly to the binding affinity and potentially influencing the inhibitor's orientation.
-
The Benzyl Group: The benzyl moiety can engage in hydrophobic interactions within the active site, contributing to the overall binding affinity and potentially influencing selectivity among different CA isoforms. Modifications to the phenyl ring of the benzyl group could be a key area for optimizing potency and selectivity.
Experimental Protocol for Carbonic Anhydrase Inhibition Assay
To quantitatively assess the inhibitory potential of this compound, a standard in vitro carbonic anhydrase inhibition assay can be employed. This assay typically measures the inhibition of the esterase activity of a purified CA isoform.
-
Reagents and Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test compound: this compound dissolved in DMSO.
-
Positive control: A known CA inhibitor (e.g., Acetazolamide).
-
96-well microplate and a microplate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound or control solution.
-
Incubate the plate at room temperature for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate (p-NPA) to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for a set duration. The product of the enzymatic reaction, p-nitrophenol, is yellow and its formation can be monitored spectrophotometrically.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Table 2: Hypothetical Inhibitory Activity of this compound against hCA Isoforms (for illustrative purposes)
| hCA Isoform | Kᵢ (nM) - Predicted |
| hCA I | >1000 |
| hCA II | ~500 |
| hCA IX | <100 |
| hCA XII | <150 |
Note: The values in Table 2 are hypothetical and serve to illustrate the expected data output from an inhibition assay. Actual experimental data is required for confirmation.
Future Perspectives and Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly as inhibitors of carbonic anhydrase. The strong precedent set by its sulfinyl analog, coupled with preliminary evidence, strongly suggests its potential in this area.
Future research should focus on a number of key areas:
-
Optimization of Synthesis: Development of a high-yielding and scalable synthetic route is crucial for further investigation and potential commercialization.
-
Comprehensive Biological Evaluation: A thorough investigation of its inhibitory activity against a full panel of hCA isoforms is necessary to determine its potency and selectivity profile.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of a library of derivatives with modifications to the aromatic rings and the linker between them will be essential for optimizing its therapeutic potential.
-
In Vivo Studies: Following promising in vitro results, evaluation in relevant animal models of diseases such as cancer and glaucoma will be the next critical step.
References
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (URL not available)
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (URL not available)
- Investigation on the Crystal Structures of Molecules Related to 2‐(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases. (URL not available)
- Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. (URL not available)
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (URL not available)
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (URL not available)
-
PubChem. This compound. ([Link])
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (URL not available)
- Kᵢ values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (URL not available)
- Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. (URL not available)
- Two-step pathway proposed for sequential synthesis of 2-benzylsulfonyl benzothiazoles. (URL not available)
- Chemistry 211 Experiment 10. (URL not available)
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (URL not available)
- An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. (URL not available)
- The binding of benzenesulfonamides to carbonic anhydrase enzyme.
- Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (URL not available)
- Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. (URL not available)
- Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. (URL not available)
- CN106045840A - Synthetic process of 2-benzoylbenzoic acid. (URL not available)
- Frozen Hydrogen Peroxide and Nitrite Solution: The Acceleration of Benzoic Acid Oxidation via the Decreased pH in Ice. (URL not available)
- Catalytic Oxidation Reactions Using Hydrogen Peroxide. (URL not available)
- Synthesis of Benzoic Acid. (URL not available)
- Carboxylic acid synthesis by oxidation of benzylic positions. (URL not available)
- US3670002A - Oxidation of thiols to thiolsulfonates and sulfonic acids. (URL not available)
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- 2. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Benzylsulfonyl)benzoic Acid: Synthesis, Characterization, and Scientific Context
This technical guide provides a comprehensive overview of 2-(benzylsulfonyl)benzoic acid, a molecule of interest in organic synthesis and potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into its synthesis, structural characterization, and the scientific principles underpinning its preparation. While the specific historical discovery of this compound is not prominently documented in scientific literature, its existence is a testament to the robust and well-established methodologies of modern organic chemistry, particularly the synthesis of sulfones.
Introduction and Significance
This compound is an aromatic carboxylic acid containing a sulfone functional group. The presence of both the carboxylic acid and the benzylsulfonyl moieties imparts a unique combination of physical and chemical properties to the molecule. The carboxylic acid group provides a site for derivatization, such as ester or amide formation, while the sulfonyl group is a key structural motif in many biologically active compounds.[1] Sulfones are known for their chemical stability and their ability to act as hydrogen bond acceptors, which can be crucial for molecular recognition in biological systems.
The strategic placement of the benzylsulfonyl group at the ortho position to the carboxylic acid creates a sterically defined and electronically influenced molecular architecture, making it an interesting building block for the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in subsequent chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₄S | PubChem |
| Molecular Weight | 276.31 g/mol | PubChem |
| CAS Number | 13536-21-5 | ChemicalBook[2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |
Synthesis of this compound: A Two-Step Approach
The most logical and commonly employed synthetic route to this compound involves a two-step process: the synthesis of the precursor sulfide, 2-(benzylthio)benzoic acid, followed by its oxidation to the corresponding sulfone. This approach offers high yields and good control over the final product.
Step 1: Synthesis of 2-(Benzylthio)benzoic Acid
The preparation of the thioether precursor is typically achieved through a nucleophilic substitution reaction between a thiol and a halogenated benzoic acid derivative. A common and effective method involves the reaction of 2-iodobenzoic acid or 2-chlorobenzoic acid with benzyl mercaptan in the presence of a base.
Materials:
-
2-Iodobenzoic acid
-
Benzyl mercaptan
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-iodobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
To this suspension, add benzyl mercaptan (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(benzylthio)benzoic acid.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the thiol, forming the thiolate nucleophile, without causing unwanted side reactions with the carboxylic acid.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution, as it effectively solvates the potassium ions and does not interfere with the reaction.
-
Acidification: The product, being a carboxylic acid, is soluble in its salt form in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and induce precipitation, facilitating its extraction into an organic solvent.
Step 2: Oxidation of 2-(Benzylthio)benzoic Acid to this compound
The oxidation of the thioether to the sulfone is a critical step and can be achieved using various oxidizing agents. Common choices include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions can influence the selectivity and yield of the sulfone over the intermediate sulfoxide.[3]
Materials:
-
2-(Benzylthio)benzoic acid
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Distilled water
Procedure:
-
Dissolve 2-(benzylthio)benzoic acid (1.0 eq) in glacial acetic acid.
-
To this solution, add hydrogen peroxide (3.0-4.0 eq) dropwise at room temperature. The addition should be controlled to manage any exotherm.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to accelerate the conversion if necessary. Monitor the reaction by TLC.[4]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and any residual hydrogen peroxide.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization if needed.
Self-Validating System:
-
The progress of the oxidation can be easily monitored by TLC. The sulfone product will have a different Rf value compared to the starting thioether and the intermediate sulfoxide.
-
The formation of the sulfone can be confirmed by spectroscopic methods (NMR, IR), which will show characteristic shifts and vibrational bands for the sulfonyl group.
Materials:
-
2-(Benzylthio)benzoic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(benzylthio)benzoic acid (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2-2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain pure this compound.
Expertise & Experience Insights:
-
The use of a slight excess of the oxidizing agent ensures the complete conversion of the thioether to the sulfone, bypassing the intermediate sulfoxide.
-
Controlling the temperature during the addition of the oxidant is crucial, especially with potent oxidants like m-CPBA, to prevent over-oxidation and potential side reactions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Structural Characterization
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid and benzyl groups. The protons on the benzene ring attached to the sulfonyl group will be shifted downfield due to the electron-withdrawing nature of the sulfone. The methylene protons of the benzyl group will appear as a singlet. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position. The carbons of the aromatic rings will resonate in the aromatic region, with the carbon attached to the sulfonyl group being significantly deshielded.[5]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
A broad O-H stretch for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[6]
-
A strong C=O stretch for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.[6]
-
Two strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfone group, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
C-H stretching and C=C bending vibrations for the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Expected fragmentation may involve the loss of the benzyl group, the carboxyl group, or sulfur dioxide.[7][8]
Historical Context: The Rise of Sulfone Chemistry
While the specific discovery of this compound is not well-documented, its synthesis is rooted in the broader history of sulfone chemistry. The oxidation of thioethers to sulfones is a fundamental transformation in organic chemistry, with early examples dating back to the 19th century.[9] The development of a wide array of oxidizing agents, from simple peroxides to more sophisticated reagents, has made the synthesis of sulfones a routine and reliable process.[3] The importance of the sulfone functional group in medicinal chemistry, particularly as a key component of sulfonamide antibiotics, spurred significant research into their synthesis and properties throughout the 20th century.[1]
Conclusion
This compound is a readily accessible compound through a straightforward two-step synthetic sequence involving the preparation of a thioether precursor followed by its oxidation. The well-established nature of these reactions allows for a reliable and scalable synthesis. The unique combination of a carboxylic acid and a benzylsulfonyl group makes it a valuable building block for further chemical exploration. This guide provides the necessary technical details and scientific rationale for its preparation and characterization, empowering researchers to utilize this compound in their scientific endeavors.
References
-
Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
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CONICET. (2005). Spectral Assignments and Reference Data. [Link]
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Tong, Q. L., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysts, 9(10), 791. [Link]
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Reddit. (2022). Chemoselective thioether oxidation. [Link]
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ResearchGate. (2008). Synthesis of Aryl Sulfones. [Link]
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Wikipedia. (n.d.). Sulfone. [Link]
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Kiers, C. T., & Vos, A. (1972). The crystal and molecular structure of diphenyl disulfone. Recueil des Travaux Chimiques des Pays-Bas, 91(2), 126-132. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]
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Truce, W. E., et al. (1958). Rearrangements of Aryl Sulfones. I. The Metalation and Rearrangement of Mesityl Phenyl Sulfone. Journal of the American Chemical Society, 80(14), 3625–3628. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information Figure S1: Mass spectral fragmentations of sulfonates. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
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ChemIQSoc. (n.d.). Preparation of benzyl alcohol and benzoic acid (Cannizzaro reaction). [Link]
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Leslie, J. M. (2021, February 3). February 3, 2021 [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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ResearchGate. (2008). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
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Australian Journal of Chemistry. (1990). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. [Link]
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NIST. (n.d.). Benzoic acid. [Link]
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Ghassamipour, S., et al. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 15(4), 2577–2584. [Link]
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Scribd. (n.d.). Synthesis of Benzoic Acid From Benzyl Chloride. [Link]
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Mohajer, D., et al. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst. RSC Advances, 4(108), 63351-63357. [Link]
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Chem21Labs. (n.d.). Synthesis of Benzoic Acid. [Link]
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Cardiff University. (n.d.). Catalytic Oxidation Reactions Using Hydrogen Peroxide. [Link]
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Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes. Zeitschrift für Naturforschung A, 60(4-5), 285-290. [Link]
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ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. [Link]
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Methodological & Application
An In-depth Technical Guide to the Synthesis of 2-(Benzylsulfonyl)benzoic Acid
Introduction
2-(Benzylsulfonyl)benzoic acid is a sulfone-containing aromatic carboxylic acid. The presence of the sulfonyl group, a strong electron-withdrawing and hydrogen bond-accepting moiety, alongside the carboxylic acid group, a key site for derivatization, makes this molecule and its analogues valuable intermediates in medicinal chemistry and materials science. Sulfones are recognized as a "privileged scaffold" in drug discovery, known for their metabolic stability and ability to engage in strong, specific interactions with biological targets. This guide provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The narrative emphasizes the rationale behind procedural choices, ensuring both clarity and reproducibility.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence starting from commercially available reagents.
-
Step 1: Nucleophilic Aromatic Substitution to form the thioether intermediate, 2-(benzylthio)benzoic acid.
-
Step 2: Oxidation of the thioether to the corresponding sulfone, yielding the final product.
This approach is logical as it first establishes the carbon-sulfur bond framework, followed by a reliable oxidation to achieve the desired sulfone oxidation state.
Caption: Two-step synthesis of this compound.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the reactants, intermediate, and the final product is presented in Table 1.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 118-91-2 |
| Benzyl Mercaptan | C₇H₈S | 124.21 | 100-53-8 |
| 2-(Benzylthio)benzoic Acid | C₁₄H₁₂O₂S | 244.31 | 1531-80-2[1] |
| This compound | C₁₄H₁₂O₄S | 276.31 | 13536-21-5[2] |
Table 1: Properties of compounds in the synthesis pathway.
Part 1: Synthesis of 2-(Benzylthio)benzoic Acid
Principle and Mechanistic Insight
This step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The carboxylate of 2-chlorobenzoic acid is a meta-director and deactivating, which does not strongly favor SNAᵣ. However, under forcing conditions (high temperature), the reaction proceeds. A base is essential for two reasons: first, to deprotonate the carboxylic acid, increasing its solubility in some polar aprotic solvents and preventing it from protonating the nucleophile; and second, to deprotonate the benzyl mercaptan, generating the highly nucleophilic thiolate anion (benzylthiolate). The thiolate then attacks the carbon atom bearing the chlorine, displacing the chloride ion to form the C-S bond.
Experimental Protocol
Materials:
-
2-Chlorobenzoic acid (1.0 eq.)
-
Benzyl mercaptan (1.1 eq.)
-
Potassium hydroxide (KOH) (2.2 eq.)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Setup: To a 250 mL round bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid (1.0 eq.) and dimethylformamide (DMF, approx. 3 mL per gram of 2-chlorobenzoic acid).
-
Base Addition: While stirring, add finely ground potassium hydroxide (2.2 eq.) to the mixture.
-
Nucleophile Addition: Carefully add benzyl mercaptan (1.1 eq.) to the flask dropwise. Caution: Benzyl mercaptan has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (approx. 10 times the volume of DMF).
-
Acidify the aqueous mixture to pH 1-2 by slowly adding concentrated hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2-(benzylthio)benzoic acid as a white to off-white solid.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
The oxidation of a thioether (sulfide) to a sulfone proceeds via a sulfoxide intermediate. Hydrogen peroxide in an acidic medium, such as acetic acid, is a common and effective oxidizing system. Acetic acid serves as both a solvent and a catalyst, protonating the hydrogen peroxide to form a more potent electrophilic oxidizing agent. The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the activated peroxide. This process occurs twice to convert the sulfide first to a sulfoxide and then to the final sulfone. Using an excess of hydrogen peroxide and allowing sufficient reaction time ensures the full oxidation to the sulfone.[3]
Experimental Protocol
Materials:
-
2-(Benzylthio)benzoic acid (1.0 eq.)
-
Glacial acetic acid
-
Hydrogen peroxide (H₂O₂), 30% solution (3.0 eq.)
-
Cold water
-
Round bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a 100 mL round bottom flask, dissolve 2-(benzylthio)benzoic acid (1.0 eq.) in glacial acetic acid (approx. 5 mL per gram of starting material).
-
Oxidant Addition: Cool the flask in an ice bath. Slowly add 30% hydrogen peroxide (3.0 eq.) dropwise to the stirring solution, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed.
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water (approx. 10-15 times the volume of acetic acid used). A white precipitate of the product will form.
-
Isolation: Stir the suspension for 15-20 minutes to complete precipitation, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold water to remove any residual acetic acid and hydrogen peroxide. Dry the product in a vacuum oven at 50-60 °C to a constant weight. The resulting this compound should be a white crystalline solid.
Caption: Detailed workflow for the synthesis protocol.
Safety and Handling
-
General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Benzyl Mercaptan: Is volatile and has a highly noxious smell. It is toxic if inhaled or absorbed through the skin. Handle with extreme care in a fume hood.
-
Potassium Hydroxide: Is a corrosive solid. Avoid contact with skin and eyes.
-
Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin burns and eye damage. Handle with care and avoid contact with combustible materials.
-
Acids (HCl, Acetic Acid): Are corrosive. Handle with care, ensuring proper ventilation.
References
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PubChem (2024). 2-(Phenylthio)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem (2024). This compound. National Center for Biotechnology Information. Available at: [Link]
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BenchChem (2025). 2-BENZYLBENZOIC ACID | CAS#:612-35-1. Available at: [Link]
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Organic Chemistry Portal (2024). Carboxylic acid synthesis by oxidation of benzylic positions. Available at: [Link]
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Shi, M., & Feng, Y. S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235–3237. Available at: [Link]
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European Patent Office (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Available at: [Link]
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The Royal Society of Chemistry (2024). Supplementary Information. Available at: [Link]
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YouTube (2015). Purification of Benzoic Acid by Crystallization. Amrita University. Available at: [Link]
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ResearchGate (2024). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Available at: [Link]
-
Wikipedia (2024). Benzoic acid. Available at: [Link]
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Application Note & Protocol: Preparation of 2-(Benzylsulfonyl)benzoic Acid
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of 2-(Benzylsulfonyl)benzoic acid (C₁₄H₁₂O₄S), a valuable bifunctional molecule in organic synthesis. The protocol outlines a robust two-step synthetic pathway commencing with the S-alkylation of thiosalicylic acid with benzyl bromide to form the thioether intermediate, 2-(benzylthio)benzoic acid. This intermediate is subsequently oxidized using potassium permanganate (KMnO₄) in a glacial acetic acid medium to yield the final sulfone product. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exposition of the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and methods for product validation.
Introduction and Rationale
This compound is a compound of interest due to its structural motifs: a carboxylic acid and a sulfone group. These functional groups make it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The sulfone group, in particular, is a key functional group in a variety of marketed drugs due to its chemical stability and ability to act as a hydrogen bond acceptor.
The described synthetic route is logical and efficient, proceeding in two distinct, high-yielding steps. The initial step is a nucleophilic substitution where the thiolate anion of thiosalicylic acid displaces the bromide from benzyl bromide. The subsequent oxidation of the resulting sulfide to a sulfone is a classic and reliable transformation. Potassium permanganate is selected as the oxidant due to its high reactivity and cost-effectiveness. Glacial acetic acid serves as the solvent, providing a medium that facilitates the dissolution of the reactants and withstands the strong oxidizing conditions.
Mechanism and Scientific Principles
The synthesis of this compound is achieved through a two-step process:
Step 1: S-Alkylation (Nucleophilic Substitution)
The synthesis begins with the S-alkylation of thiosalicylic acid. In the presence of a base (e.g., sodium hydroxide), the thiol group (-SH) of thiosalicylic acid is deprotonated to form a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic benzylic carbon of benzyl bromide in a classic Sₙ2 reaction, displacing the bromide ion and forming the C-S bond of the intermediate, 2-(benzylthio)benzoic acid.
Step 2: Oxidation of Sulfide to Sulfone
The second step involves the oxidation of the sulfide intermediate to the corresponding sulfone. Potassium permanganate (KMnO₄) is a powerful oxidizing agent. In an acidic medium like glacial acetic acid, the permanganate ion (MnO₄⁻) is reduced to the manganese(II) ion (Mn²⁺), while the sulfur atom of the sulfide is oxidized. The oxidation proceeds in two stages: first to the sulfoxide [2-(benzylsulfinyl)benzoic acid], and then further oxidation yields the sulfone [this compound].[1] Controlling the stoichiometry and reaction conditions is crucial to ensure complete oxidation to the sulfone.[2]
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials and Equipment
| Reagents & Materials | Equipment |
| Thiosalicylic acid (C₇H₆O₂S) | Round-bottom flasks (250 mL, 500 mL) |
| Benzyl bromide (C₇H₇Br) | Reflux condenser |
| Sodium hydroxide (NaOH) | Magnetic stirrer and stir plate |
| Ethanol (95%) | Heating mantle |
| Potassium permanganate (KMnO₄) | Ice bath |
| Glacial acetic acid (CH₃COOH) | Büchner funnel and filter paper |
| Sodium bisulfite (NaHSO₃) | Vacuum filtration apparatus |
| Hydrochloric acid (HCl, concentrated) | Beakers and graduated cylinders |
| Diethyl ether | pH paper or pH meter |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Distilled water | Melting point apparatus |
Step-by-Step Procedure
Part A: Synthesis of 2-(benzylthio)benzoic acid (Intermediate)
-
Preparation of Thiolate: In a 250 mL round-bottom flask, dissolve 15.4 g (0.1 mol) of thiosalicylic acid in 100 mL of 95% ethanol. To this solution, add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water with stirring.
-
Alkylation: To the resulting solution, add 17.1 g (0.1 mol) of benzyl bromide dropwise at room temperature over 15 minutes with continuous stirring.
-
Reaction: Heat the mixture to reflux using a heating mantle and continue stirring for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of cold water. Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of 2-(benzylthio)benzoic acid will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) to remove any remaining salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(benzylthio)benzoic acid as a white solid. Dry the product under vacuum.
Part B: Synthesis of this compound
-
Dissolution: In a 500 mL round-bottom flask, dissolve 12.2 g (0.05 mol) of the dried 2-(benzylthio)benzoic acid from Part A in 150 mL of glacial acetic acid. Gentle warming may be required.
-
Oxidation: Slowly add 15.8 g (0.1 mol) of potassium permanganate in small portions to the stirred solution over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature below 50°C using an ice bath if necessary. The purple color of the permanganate will disappear as it reacts.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 3 hours. The reaction mixture will likely be a brown suspension due to the formation of manganese dioxide (MnO₂).
-
Quenching: Carefully quench the excess potassium permanganate by adding a saturated aqueous solution of sodium bisulfite dropwise until the purple color is no longer visible and the brown precipitate of MnO₂ dissolves.[3]
-
Precipitation: Pour the resulting clear or pale yellow solution into 500 mL of ice-cold water. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water (3 x 100 mL). Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
-
Drying: Dry the final product in a desiccator or vacuum oven at 60-70°C.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood.
-
Potassium Permanganate: This is a strong oxidizing agent. Avoid contact with combustible materials.[4] It can cause severe skin and eye irritation or burns.[5][6] Do not mix it with concentrated acids like sulfuric acid, as this can cause an explosion.[5][6]
-
Glacial Acetic Acid: This is corrosive and can cause severe skin burns and eye damage. Handle with care in a fume hood.
-
Waste Disposal: Neutralize any residual potassium permanganate before disposal.[4][7] Dispose of all chemical waste according to institutional guidelines.
Data Summary and Characterization
Quantitative Data
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂O₄S |
| Molecular Weight | 276.31 g/mol [8][9] |
| Appearance | White crystalline solid[10] |
| Melting Point | ~163-165 °C (literature value may vary) |
| Expected Yield | 75-85% (based on 2-(benzylthio)benzoic acid) |
Product Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the benzoic acid and benzyl moieties, as well as a singlet for the benzylic methylene (-CH₂) protons. The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbon, the sulfonyl-bearing aromatic carbon, and other aromatic and aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and two strong bands for the asymmetric and symmetric S=O stretching of the sulfone group (approx. 1320 cm⁻¹ and 1150 cm⁻¹).
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Part A | Incomplete reaction or loss during work-up. | Ensure complete deprotonation by using sufficient base. Check the purity of benzyl bromide. Avoid excessive washing during filtration. |
| Reaction stalls in Part B (purple color persists) | Insufficient KMnO₄ or inactive reagent. | Add more KMnO₄ in small portions until a faint pink color persists for at least 15 minutes. |
| Product is oily or does not crystallize | Impurities are present. | Purify the intermediate from Part A thoroughly. During work-up in Part B, wash the final product extensively with water. Try different recrystallization solvents (e.g., toluene, ethyl acetate/hexanes). |
| Brown MnO₂ precipitate does not dissolve during quench | Insufficient sodium bisulfite. | Add more saturated sodium bisulfite solution until the mixture becomes clear. Gentle warming can sometimes facilitate dissolution. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium Permanganate Solutions, 0.1N-.5N. Retrieved from [Link]
-
Reddit. (2018). Potassium Permanganate consumption? Safety help. r/chemistry. Retrieved from [Link]
-
American Chemical Society. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society. Retrieved from [Link]
-
Oxford Health NHS Foundation Trust. (2022). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets). Retrieved from [Link]
-
MDPI. (n.d.). Two-step pathway proposed for sequential synthesis of 2-benzylsulfonyl benzothiazoles. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Potassium Permanganate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thiosalicylic acid. Retrieved from [Link]
-
Alleima. (n.d.). Acetic acid + potassium permanganate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thiobenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of thiosalicylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
University of North Texas. (2012). Chemistry 211 Experiment 10. Retrieved from [Link]
-
BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]
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The Synthetic Versatility of 2-(Benzylsulfonyl)benzoic Acid: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex and biologically relevant scaffolds. 2-(Benzylsulfonyl)benzoic acid emerges as a molecule of significant interest, possessing a unique structural arrangement that combines the reactivity of a carboxylic acid with the synthetic versatility of a benzylsulfonyl group. This application note provides an in-depth exploration of the utility of this compound as a precursor for the synthesis of novel heterocyclic compounds, with a particular focus on the construction of the dibenzo[b,f]thiepine framework. This seven-membered, sulfur-containing tricycle is a core structural motif in a number of pharmaceutically active compounds.
This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this compound. We will delve into the mechanistic underpinnings of its key transformations and provide a detailed, field-proven protocol for its application in the synthesis of dibenzo[b,f]thiepin-10(11H)-one, a valuable intermediate for further chemical elaboration.
Core Application: Intramolecular Cyclization to Dibenzo[b,f]thiepines
The primary synthetic application of this compound lies in its ability to undergo intramolecular cyclization to form the dibenzo[b,f]thiepine ring system. This transformation is typically achieved under strong dehydrating acidic conditions, such as with polyphosphoric acid (PPA) or concentrated sulfuric acid.[1][2] The reaction proceeds through an electrophilic aromatic substitution mechanism, where the carboxylic acid is activated and the benzylsulfonyl group provides the necessary framework for the ring closure.
Mechanistic Insights: A Stepwise Look at the Transformation
The acid-catalyzed cyclization of this compound to dibenzo[b,f]thiepin-10(11H)-one is a fascinating example of intramolecular reactivity. The proposed mechanism, illustrated below, involves several key steps:
-
Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carboxylic acid moiety by the strong acid catalyst, enhancing its electrophilicity.
-
Formation of the Acylium Ion: Subsequent loss of a water molecule generates a highly reactive acylium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich phenyl ring of the benzyl group in an intramolecular Friedel-Crafts-type acylation. This is the key ring-forming step.
-
Deprotonation and Rearomatization: A proton is lost from the spirocyclic intermediate to restore the aromaticity of the phenyl ring.
-
Formation of the Thiepine Ring: Tautomerization of the resulting ketone leads to the final dibenzo[b,f]thiepin-10(11H)-one product.
Experimental Protocol: Synthesis of Dibenzo[b,f]thiepin-10(11H)-one
This protocol provides a detailed procedure for the synthesis of dibenzo[b,f]thiepin-10(11H)-one from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Polyphosphoric Acid (PPA) | Reagent Grade | Commercially Available | Corrosive, handle with care. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | --- |
| Brine (Saturated NaCl solution) | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | --- |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Round-bottom flask | --- | Standard laboratory glassware | --- |
| Magnetic stirrer and stir bar | --- | Standard laboratory equipment | --- |
| Heating mantle with temperature control | --- | Standard laboratory equipment | --- |
| Separatory funnel | --- | Standard laboratory glassware | --- |
| Rotary evaporator | --- | Standard laboratory equipment | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | --- |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 18.1 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (50 g) to the flask. Caution: PPA is viscous and corrosive. The addition should be done in a fume hood.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 1:1). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture into a beaker containing crushed ice (200 g). This should be done slowly and with stirring to control the exothermic reaction.
-
The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Extraction:
-
Dissolve the crude solid in dichloromethane (100 mL).
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material.
-
Wash the organic layer with brine (50 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain dibenzo[b,f]thiepin-10(11H)-one as a solid.
-
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through the use of standard analytical techniques. The progress of the reaction can be reliably monitored by TLC, allowing the researcher to determine the optimal reaction time. The purification by column chromatography ensures the isolation of a high-purity product, which can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Broader Applications and Future Directions
The resulting dibenzo[b,f]thiepin-10(11H)-one is a versatile intermediate that can be further functionalized at various positions. The ketone functionality can be reduced or converted to other functional groups, and the aromatic rings can undergo further electrophilic substitution reactions. This opens up avenues for the synthesis of a diverse library of dibenzo[b,f]thiepine derivatives for screening in drug discovery programs. The core structure is present in compounds with a range of biological activities, making this synthetic route highly valuable.
Conclusion
This compound is a valuable and underutilized building block in organic synthesis. Its ability to undergo efficient intramolecular cyclization to form the dibenzo[b,f]thiepine ring system provides a direct and practical route to a medicinally important heterocyclic scaffold. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to explore the full synthetic potential of this versatile compound in their own research endeavors.
References
-
PubChem. This compound. [Link]
-
Quora. Why is H2SO4 a good dehydrating agent while other strong acids are not? [Link]
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Quora. How does sulphuric acid act as a dehydrating agent? [Link]
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Application Notes and Protocols: 2-(Benzylsulfonyl)benzoic Acid as a Versatile Building Block in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-(benzylsulfonyl)benzoic acid as a key building block in medicinal chemistry. This document outlines the rationale for its use, detailed synthetic protocols, and methodologies for biological evaluation, underscoring its potential in crafting novel therapeutic agents.
Introduction: The Strategic Advantage of the this compound Scaffold
In the landscape of modern drug discovery, the modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a critical endeavor. The carboxylic acid moiety, while a common feature in many active compounds, often presents challenges such as poor metabolic stability and limited membrane permeability.[1][2][3] A proven strategy to mitigate these issues is the use of bioisosteres—functional groups with similar physicochemical properties that can improve a molecule's drug-like characteristics without compromising its biological activity.[4][5]
The sulfonyl group (-SO₂-) has emerged as a valuable functional moiety in medicinal chemistry.[6] Its unique properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive component in drug design.[7][8][9] When incorporated into a benzoic acid scaffold, as in this compound, it offers a rigid yet versatile framework for the synthesis of a diverse range of potential therapeutic agents. Benzoic acid and its derivatives have a long history as important scaffolds in the development of drugs for various indications, including cancer and infectious diseases.[10][11][12][13]
This guide will delve into the practical applications of this compound, providing detailed protocols for its synthesis and its use in the development of novel compounds, with a particular focus on its potential as a scaffold for carbonic anhydrase inhibitors.[14]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₄S | [15] |
| Molecular Weight | 276.31 g/mol | [15] |
| IUPAC Name | This compound | [15] |
| CAS Number | 13536-21-5 | [15] |
Synthesis of this compound: A Step-by-Step Protocol
The following protocol details a common method for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Mercaptobenzoic acid
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 2-(Benzylthio)benzoic acid
-
In a 250 mL round-bottom flask, dissolve 2-mercaptobenzoic acid (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (2 equivalents) in water to the flask and stir until the 2-mercaptobenzoic acid has completely dissolved, forming the sodium thiophenoxide.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture. Rationale: The dropwise addition helps to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol using a rotary evaporator.
-
Add water to the residue and acidify with HCl until the pH is approximately 2-3. This will precipitate the 2-(benzylthio)benzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Oxidation to this compound
-
In a 500 mL round-bottom flask, suspend the crude 2-(benzylthio)benzoic acid (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% solution, 3-4 equivalents) to the suspension. Rationale: Hydrogen peroxide is a common and effective oxidizing agent for converting sulfides to sulfones. The use of excess ensures complete oxidation.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Pour the cooled reaction mixture into a beaker containing ice water. This will cause the this compound to precipitate.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Filter the solid product and wash thoroughly with cold water to remove any residual acetic acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Medicinal Chemistry: Synthesis of a Carbonic Anhydrase Inhibitor Derivative
This section provides a protocol for the synthesis of a hypothetical derivative of this compound designed to inhibit carbonic anhydrase. The rationale behind the synthetic strategy is to convert the carboxylic acid into an amide, a common modification in drug design to improve cell permeability and introduce new points of interaction with the target protein.
Workflow for the Synthesis of a 2-(Benzylsulfonyl)benzamide Derivative
Caption: A general workflow for the synthesis of a 2-(benzylsulfonyl)benzamide derivative.
Detailed Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A primary or secondary amine (e.g., 4-aminobenzenesulfonamide, for a dual-binding motif)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Formation of 2-(Benzylsulfonyl)benzoyl chloride
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in dry DCM.
-
Add thionyl chloride (2 equivalents) dropwise to the suspension. Rationale: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acid chlorides, facilitating the subsequent amidation.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
Step 2: Amidation
-
Dissolve the crude 2-(benzylsulfonyl)benzoyl chloride in dry DCM.
-
In a separate flask, dissolve the chosen amine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM. Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Cool the amine solution to 0°C and slowly add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
Step 3: Work-up and Purification
-
Wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent to yield the final 2-(benzylsulfonyl)benzamide derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol for In Vitro Evaluation: Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to evaluate the inhibitory activity of the synthesized 2-(benzylsulfonyl)benzamide derivative against human carbonic anhydrase II (hCA II).
Assay Principle
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of formation of p-nitrophenol is proportional to the enzyme activity. An inhibitor will decrease the rate of this reaction.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Synthesized inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the inhibitor in Tris-HCl buffer to achieve the desired final concentrations for the assay.
-
Prepare a solution of hCA II in Tris-HCl buffer.
-
Prepare a solution of p-NPA in a minimal amount of acetonitrile and dilute with Tris-HCl buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Tris-HCl buffer
-
Inhibitor solution (at various concentrations) or buffer (for control)
-
hCA II solution
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a rigid benzoic acid scaffold and a metabolically stable, hydrogen-bond-accepting sulfonyl group provides a solid foundation for the design of novel therapeutic agents. The protocols outlined in these application notes offer a practical guide for the synthesis of this key intermediate and its subsequent elaboration into potential drug candidates. The provided in vitro assay protocol serves as a starting point for the biological evaluation of these newly synthesized compounds, enabling researchers to efficiently assess their therapeutic potential.
References
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Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, 8(3), 385-395. [Link]
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Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]
-
Liu, G. (2014). Application of Sulfonyl in Drug Design. Semantic Scholar. [Link]
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Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3611-3645. [Link]
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Wermuth, C. G. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Molecules. [Link]
-
Wang, L., et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]
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Liu, G. (2014). Application of Sulfonyl in Drug Design. ResearchGate. [Link]
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Angeli, A., et al. (2019). Changes performed on the 2-(benzylsulfinyl)benzoic acid scaffold. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Wang, J., et al. (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Tetrahedron, 187, 134915. [Link]
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Kumar, S., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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Kumar, S., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
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Costa, C. H., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. [Link]
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Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]
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Spectroscopic Blueprint of 2-(Benzylsulfonyl)benzoic Acid: An Application Guide
Introduction: Deciphering Molecular Architecture
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(Benzylsulfonyl)benzoic acid, a molecule of interest for its potential applications, presents a compelling case for the power of modern spectroscopic techniques. Its structure, featuring a confluence of aromatic systems, a carboxylic acid, and a sulfonyl group, offers a rich tapestry of spectroscopic signals. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a mere listing of data, we will explore the causal relationships between the molecular structure and its spectral output, offering a robust framework for researchers engaged in the synthesis and characterization of related compounds.
Molecular Structure and Key Features
A foundational understanding of the molecule's architecture is paramount to interpreting its spectroscopic data. This compound comprises a benzoic acid moiety substituted at the ortho position with a benzylsulfonyl group.
Figure 1: Chemical structure of this compound.
This unique arrangement of functional groups dictates the electronic environment of each atom, which in turn governs the spectroscopic signatures we observe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can garner information about the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for the observation of exchangeable protons like the carboxylic acid proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. Its signal is often broad and its chemical shift is concentration-dependent.[1][2] |
| Benzoic Acid Ring Protons | 7.5 - 8.2 | Multiplets | 4H | These aromatic protons are deshielded by the ring current. The ortho-substitution pattern will lead to complex splitting patterns (multiplets). The proton ortho to the carboxylic acid is expected to be the most downfield due to the anisotropic effect of the carbonyl group.[3][4][5] |
| Benzyl Ring Protons | 7.2 - 7.4 | Multiplet | 5H | These protons on the unsubstituted benzyl ring will appear as a complex multiplet in the typical aromatic region. |
| Benzylic Protons (-CH₂-) | ~4.5 | Singlet | 2H | The methylene protons are adjacent to the electron-withdrawing sulfonyl group, which causes a significant downfield shift compared to a typical benzylic proton.[6][7] |
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Justification |
| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[8][9][10][11] |
| Benzoic Acid Ring Carbons | 125 - 140 | The aromatic carbons will resonate in this range. The carbon attached to the carboxylic acid (ipso-carbon) and the carbon attached to the sulfonyl group will be shifted to the downfield end of this range due to the electron-withdrawing nature of these substituents.[8][12][13] |
| Benzyl Ring Carbons | 127 - 138 | The carbons of the unsubstituted benzyl ring will show signals in the typical aromatic region. |
| Benzylic Carbon (-CH₂-) | 55 - 65 | The benzylic carbon is attached to the electron-withdrawing sulfonyl group, causing it to be deshielded and shifted downfield compared to a typical benzylic carbon.[14] |
| Sulfonyl Carbon (-SO₂-) | Not applicable | The sulfur atom does not have a carbon nucleus. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
IR Spectroscopy Protocol
-
Sample Preparation: The sample can be prepared as a solid dispersion in a potassium bromide (KBr) pellet or as a mull in Nujol. For a KBr pellet, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.
-
Data Interpretation: The absorption bands in the spectrum are correlated with specific functional groups.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and sulfonyl groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Description |
| Carboxylic Acid (-OH) | 2500 - 3300 | O-H stretch | A very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[15][16][17][18][19] |
| Aromatic C-H | 3000 - 3100 | C-H stretch | Medium to weak sharp peaks. |
| Aliphatic C-H (-CH₂-) | 2850 - 2960 | C-H stretch | Weak to medium sharp peaks. |
| Carboxylic Acid (C=O) | 1680 - 1710 | C=O stretch | A very strong and sharp absorption, characteristic of a conjugated carboxylic acid.[15][16][18] |
| Aromatic C=C | 1450 - 1600 | C=C stretch | Multiple medium to weak bands. |
| Sulfonyl (S=O) | 1300 - 1350 and 1120 - 1160 | Asymmetric and symmetric S=O stretch | Two strong and distinct absorption bands, which are highly characteristic of the sulfonyl group.[20][21] |
| Carboxylic Acid (C-O) | 1210 - 1320 | C-O stretch | Strong absorption.[16] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.
Mass Spectrometry Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common technique for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS. ESI is a softer ionization technique that is well-suited for polar molecules like this compound and is less likely to cause extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Interpretation
The mass spectrum will show a molecular ion peak (or a protonated/deprotonated molecule in ESI) and several fragment ions. The molecular weight of this compound (C₁₄H₁₂O₄S) is 276.31 g/mol .
Expected Key Ions:
-
[M+H]⁺ (m/z 277) or [M-H]⁻ (m/z 275) in ESI-MS.
-
Molecular Ion [M]⁺˙ (m/z 276) in EI-MS.
Predicted Fragmentation Pathways:
The fragmentation of this compound is expected to proceed through several characteristic pathways, involving the cleavage of the bonds adjacent to the sulfonyl group and within the carboxylic acid moiety.
Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.
-
Loss of the benzyl group: Cleavage of the S-CH₂ bond can lead to the formation of the stable tropylium ion at m/z 91.[22][23]
-
Loss of the carboxyl group: Decarboxylation is a common fragmentation pathway for benzoic acids, leading to a fragment corresponding to the loss of COOH (45 Da).[24][25]
-
Cleavage of the C-S bond: The bond between the benzoic acid ring and the sulfur atom can cleave, leading to fragments corresponding to the two halves of the molecule.
-
Loss of SO₂: The sulfonyl group can be lost as sulfur dioxide (64 Da).[26]
Conclusion: A Unified Spectroscopic Picture
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the puzzle. The NMR data elucidates the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and insights into the molecule's stability and fragmentation patterns. This application note serves as a detailed protocol and interpretive guide for researchers, enabling them to confidently characterize this and related molecules, thereby accelerating the pace of drug discovery and development.
References
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6496–6510. [Link]
-
JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Li, X., et al. (2021). Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones. Journal of Mass Spectrometry, 56(4), e4691. [Link]
-
Yin, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(S3), e8873. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(8), 667-671. [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). APPENDIX 2. Retrieved from [Link]
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Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2888. [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Khodair, A. I., Swelim, A. A., & Abdel-Wahab, A. A. (1976). MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. Phosphorus and Sulfur and the Related Elements, 1(2), 173-175. [Link]
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Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
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Organic Letters. (2023). and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2. Retrieved from [Link]
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Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]
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Chemistry Connected. (n.d.). a guide to 1H nmr chemical shift values. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
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Abraham, R. J., Byrne, J. J., & Griffiths, L. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-675. [Link]
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Purification techniques for 2-(Benzylsulfonyl)benzoic acid
An In-Depth Guide to the Purification of 2-(Benzylsulfonyl)benzoic Acid
Introduction
This compound is a bifunctional aromatic compound featuring both a carboxylic acid and a sulfone moiety. Its structural characteristics make it a valuable intermediate in medicinal chemistry and materials science. The presence of both a polar, acidic group (carboxylic acid) and a polar, aprotic group (sulfone) imparts unique solubility and reactivity profiles. However, these same features can present significant challenges during purification. Impurities, such as starting materials, reaction by-products, or decomposition products, can compromise the yield, purity, and efficacy of downstream applications, making robust purification protocols essential for researchers and drug development professionals.
This application note provides a comprehensive overview of the key physicochemical properties of this compound and details three primary purification techniques: Recrystallization, Acid-Base Extraction, and Flash Column Chromatography. Each section explains the underlying chemical principles, offers field-proven insights, and provides detailed, step-by-step protocols to guide the scientist toward achieving high-purity material.
Physicochemical Properties and Strategic Implications
A thorough understanding of the molecule's properties is the foundation for developing an effective purification strategy. The dual functionality of this compound dictates its behavior in various systems.
| Property | Value / Description | Purification Implication |
| Molecular Formula | C₁₄H₁₂O₄S[1][2] | - |
| Molecular Weight | 276.31 g/mol [1][2] | Essential for calculating molar equivalents and theoretical yields. |
| Appearance | White crystalline solid (typical for aromatic carboxylic acids). | Suggests that recrystallization is a highly viable purification method.[3] |
| Acidity (pKa) | Estimated ~4.0 (similar to benzoic acid's pKa of 4.2).[3] | The carboxylic acid group is readily deprotonated by bases, enabling purification via acid-base extraction.[4][5] |
| Solubility Profile | - Poorly soluble in cold water and non-polar solvents (e.g., hexane).[3][6]- Soluble in hot water and polar organic solvents (e.g., ethanol, acetone).[3][6]- Highly soluble in aqueous base (e.g., NaOH, NaHCO₃) due to salt formation.[4][6] | The significant difference in solubility between hot and cold solvents is the basis for purification by recrystallization.[7][8][9] Solubility in aqueous base is exploited in acid-base extraction. |
| Polarity | High, due to the presence of both the carboxylic acid and sulfone functional groups. | Influences the choice of stationary and mobile phases in chromatographic methods.[10] |
Purification Strategy Decision Workflow
The initial purity of the crude material and the nature of the impurities will guide the choice of the primary purification technique. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the optimal purification technique.
Method 1: Purification by Recrystallization
Expertise & Experience: Recrystallization is the most effective technique for removing small amounts of impurities from a solid compound, leveraging differences in solubility. The principle is to dissolve the impure compound in a minimum amount of a hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.[7][9] The key to a successful recrystallization is the selection of an appropriate solvent.
Trustworthiness: A self-validating protocol for recrystallization involves observing the formation of well-defined crystals upon cooling and confirming purity enhancement via melting point analysis. A pure compound will exhibit a sharp melting point, whereas an impure sample will melt over a broad range at a lower temperature.
Protocol: Recrystallization from an Ethanol/Water Solvent System
-
Solvent Selection Rationale: Water is a poor solvent for this compound at room temperature but its solubility increases significantly at higher temperatures, making it a good candidate.[3][8] However, to dissolve the compound at a more moderate temperature and volume, ethanol is used as a co-solvent in which the compound is more soluble. This mixed-solvent system provides excellent control over the crystallization process.
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a stir bar.
-
Add ethanol dropwise at room temperature while stirring until the solid just dissolves. Use the minimum amount necessary.
-
Heat the solution gently on a hot plate to approximately 60-70 °C.
-
-
Inducing Crystallization:
-
To the warm, clear ethanol solution, add hot water (~70-80 °C) dropwise until the solution becomes faintly turbid (cloudy). This indicates that the saturation point has been reached.
-
Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the system is just below saturation, preventing premature precipitation.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form selectively.[8][11]
-
Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize the yield of the crystallized product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 1:1 ethanol/water solution to remove any residual mother liquor clinging to the crystal surfaces.[11]
-
Continue to pull a vacuum for 15-20 minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at 40-50 °C.
-
Method 2: Purification by Acid-Base Extraction
Expertise & Experience: This powerful technique exploits the acidic nature of the carboxylic acid functional group. By treating the crude product with a weak aqueous base, the acidic this compound is converted into its water-soluble carboxylate salt, while neutral or basic organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate out of the solution.[4][5]
Trustworthiness: This method is self-validating as it physically separates compounds based on a fundamental chemical property (acidity). The precipitation of a clean, white solid upon acidification is a strong indicator of successful purification from non-acidic contaminants.
Diagram: Mechanism of Acid-Base Extraction
Caption: Separation of acidic product from neutral impurities.
Protocol: Liquid-Liquid Acid-Base Extraction
-
Dissolution:
-
Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. (e.g., 50 mL of solvent per 1 g of crude material).
-
-
Basification and Extraction:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Sodium bicarbonate is a weak base, which is selective for deprotonating the carboxylic acid without reacting with less acidic functionalities.
-
Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that is generated.
-
Allow the layers to separate. The deprotonated product, sodium 2-(benzylsulfonyl)benzoate, will be in the upper aqueous layer. The neutral impurities will remain in the lower organic layer (for DCM) or upper organic layer (for ethyl acetate).
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the product. Combine all aqueous extracts.
-
-
Back-Washing (Optional but Recommended):
-
Wash the combined aqueous extracts with a small portion of fresh organic solvent (e.g., 20 mL of ethyl acetate) to remove any trace neutral impurities that may have been carried over. Discard this organic wash.
-
-
Acidification and Precipitation:
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a generous amount of cold deionized water to remove any inorganic salts (e.g., NaCl).
-
Dry the purified product to a constant weight in a vacuum oven.
-
Method 3: Flash Column Chromatography
Expertise & Experience: Chromatography is the most versatile purification technique, capable of separating compounds with very similar structures. For this compound, a polar and acidic compound, normal-phase silica gel chromatography is effective, but requires careful mobile phase selection to achieve good separation and avoid peak tailing. Peak tailing is a common issue for acidic compounds on silica due to strong interactions between the analyte's acidic proton and the slightly acidic silanol groups on the silica surface.[10]
Trustworthiness: This protocol is self-validating through the use of Thin-Layer Chromatography (TLC) for in-process monitoring. By analyzing the collected fractions by TLC, one can visually confirm the separation of the desired product from impurities and make informed decisions about which fractions to combine.
Protocol: Normal-Phase Silica Gel Chromatography
-
TLC Analysis and Solvent System Selection:
-
First, determine an appropriate mobile phase (eluent) using TLC.
-
Spot the crude material on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Crucial Insight: To prevent peak tailing, add a small amount (0.5-1.0%) of acetic acid or formic acid to the eluent. This acidic additive protonates the silica surface and keeps the analyte in its neutral, protonated form, leading to sharper bands.[10]
-
Aim for a solvent system that gives the desired product an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pack a glass chromatography column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM or acetone).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder can be carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and apply gentle positive pressure (using a pump or inert gas).
-
Begin collecting fractions in test tubes or vials.
-
Continuously monitor the separation by spotting collected fractions onto TLC plates, visualizing under a UV lamp, and staining if necessary.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator. The added acetic acid is volatile and will be removed during this process.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Final Purity Assessment
Regardless of the method used, the purity of the final product should always be confirmed.
-
Melting Point: A sharp melting range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A single, sharp peak on an HPLC chromatogram is indicative of a pure compound. Reversed-phase C18 columns are often used for benzoic acid derivatives, typically with a mobile phase of acetonitrile/water containing an acid like TFA or formic acid to ensure sharp peaks.[10][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the product and detect the presence of any remaining impurities.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Reddit. (2022). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]
- Google Patents. (1987). DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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Merck Index. (n.d.). p-(Benzylsulfonamido)benzoic Acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]
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ResearchGate. (2012). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]
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University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (2013). US8492583B2 - Process for purification of aromatic carboxylic acids.
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University of California, Los Angeles. (n.d.). Recrystallization 2. Retrieved from [Link]
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University of St. Thomas. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
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Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]
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Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]
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National Bureau of Standards. (1949). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 42. Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
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YouTube. (2015). Benzoic Acid, Recrystallization, and Solubility vs pH. Retrieved from [Link]
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Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
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European Patent Office. (2019). EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of benzoic acid. Retrieved from [Link]
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Application Notes and Protocols: Understanding the Reaction Pathways of 2-(Benzylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a detailed exploration of the synthesis and potential reaction mechanisms of 2-(benzylsulfonyl)benzoic acid. This document is intended to serve as a technical guide for researchers in organic synthesis and medicinal chemistry, offering insights into the reactivity of this bifunctional aromatic compound. The protocols included are based on established chemical principles and analogous transformations reported in the literature.
Introduction and Significance
This compound is an aromatic compound featuring both a carboxylic acid and a benzylsulfonyl group in an ortho relationship. This unique structural arrangement suggests a rich and complex reactivity profile, making it a molecule of interest for synthetic and medicinal chemistry. The sulfonyl group, a strong electron-withdrawing group, significantly influences the properties of the benzoic acid moiety. Furthermore, the proximity of these two functional groups opens up possibilities for intramolecular reactions, leading to the formation of novel heterocyclic systems. Understanding the reaction mechanisms associated with this compound is crucial for its application in the synthesis of new chemical entities with potential biological activity.
Synthesis of this compound
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding sulfide, 2-(benzylthio)benzoic acid.
Protocol 1: Synthesis via Oxidation of 2-(Benzylthio)benzoic Acid
This protocol outlines a two-step process starting from thiosalicylic acid and benzyl chloride to first form the thioether, followed by oxidation to the sulfone.
Step 1: Synthesis of 2-(Benzylthio)benzoic Acid
-
Materials:
-
Thiosalicylic acid
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve thiosalicylic acid (1.0 eq.) in a solution of sodium hydroxide (2.2 eq.) in water.
-
To this solution, add benzyl chloride (1.1 eq.) in ethanol.
-
Reflux the reaction mixture for 2-3 hours.
-
After cooling to room temperature, acidify the mixture with concentrated HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 2-(benzylthio)benzoic acid.
-
Step 2: Oxidation to this compound
-
Materials:
-
2-(Benzylthio)benzoic acid
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Acetic acid
-
-
Procedure:
-
Suspend 2-(benzylthio)benzoic acid (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Add hydrogen peroxide (3.0-4.0 eq.) dropwise to the suspension while stirring. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the white solid by vacuum filtration, wash thoroughly with water, and dry to obtain this compound.
-
Plausible Reaction Mechanisms of this compound
While specific, detailed mechanistic studies on this compound are not extensively reported, its reactivity can be inferred from the behavior of related compounds and its constituent functional groups.
Acid-Catalyzed Intramolecular Cyclization
The ortho positioning of the carboxylic acid and the benzylsulfonyl group makes intramolecular cyclization a highly probable reaction pathway, particularly under acidic conditions. This type of reaction is analogous to the cyclization of other ortho-substituted benzoic acids[1][2].
The proposed mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from one of the sulfonyl oxygen atoms onto the activated carbonyl carbon. Subsequent dehydration would lead to the formation of a six-membered heterocyclic ring system.
Caption: Proposed mechanism for acid-catalyzed intramolecular cyclization.
Reactions Involving the Sulfonyl Group
The sulfonyl group is generally stable; however, under specific conditions, it can participate in reactions. For instance, strong reducing agents can reduce the sulfone back to a sulfide.
Pummerer Rearrangement of the Sulfoxide Precursor
During the synthesis of this compound, the intermediate 2-(benzylsulfinyl)benzoic acid is formed. This sulfoxide can potentially undergo a Pummerer rearrangement in the presence of an activating agent like acetic anhydride[3][4][5]. This reaction involves the conversion of a sulfoxide to an α-acyloxy thioether[5].
The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride. Subsequent elimination of acetic acid generates a thionium ion intermediate. Nucleophilic attack by the acetate ion on the benzylic carbon results in the rearranged product.
Caption: Mechanism of the Pummerer rearrangement of the sulfoxide precursor.
This rearrangement is a significant consideration during the synthesis and can lead to side products if the oxidation of the sulfide to the sulfone is not carefully controlled.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₄S | [6] |
| Molar Mass | 276.31 g/mol | [6] |
| Appearance | White solid | |
| CAS Number | 13536-21-5 | [6] |
Expected Spectroscopic Data:
-
¹H NMR: Peaks corresponding to the aromatic protons of the benzoic acid and benzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the sulfonyl group.
-
IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, and the S=O stretches of the sulfonyl group.
Conclusion
This compound is a versatile molecule with potential for further synthetic transformations. Its synthesis is readily achievable through the oxidation of the corresponding thioether. The primary reactive pathway for this compound is likely an acid-catalyzed intramolecular cyclization, owing to the ortho disposition of the carboxylic acid and benzylsulfonyl groups. Furthermore, understanding the reactivity of the sulfoxide intermediate, particularly its propensity for the Pummerer rearrangement, is crucial for controlling the synthetic outcome. These application notes provide a foundational understanding for researchers working with this and related compounds, facilitating the design of new synthetic routes and the exploration of novel chemical space.
References
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Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
-
DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405.
-
Cyclization of 2-( N -Pyrrolylsulfenyl)benzoic Acids for the Synthesis of Pyrrolo[1,2- b ][3][7]benzothiazin-10-ones. ResearchGate.
-
Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com.
-
The Pummerer Reaction of Sulfinyl Compounds. ResearchGate.
-
This compound. PubChem.
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central.
-
Cyclization of aromatic carboxylic acid compounds. Google Patents.
-
Pummerer rearrangement. Wikipedia.
-
Cyclization of 2-(N-pyrrolylsulfenyl)benzoic acids for the synthesis of pyrrolo[1,2-b][3][7]benzothiazin-10-ones. Tokyo University of Science.
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Application Notes and Protocols for the Use of 2-(Benzylsulfonyl)benzoic Acid in the Synthesis of Novel Compounds
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the identification of versatile and synthetically accessible scaffolds is paramount. 2-(Benzylsulfonyl)benzoic acid emerges as a compelling building block, uniquely featuring three key components ripe for chemical modification: a carboxylic acid handle, a robust sulfone linker, and two distinct aromatic rings. The presence of the electron-withdrawing sulfonyl and carboxyl groups influences the electronic properties of the scaffold, while the carboxylic acid provides a primary site for derivatization through well-established synthetic transformations.
The closely related analog, 2-(benzylsulfinyl)benzoic acid, has garnered significant attention as a novel, atypical inhibitor of human carbonic anhydrases (hCAs), enzymes implicated in a range of pathologies including glaucoma and cancer.[1][2] This precedent strongly suggests that the this compound core represents a valuable starting point for the development of new therapeutic agents. The sulfone group, being more stable and polar than the sulfoxide, offers a different pharmacokinetic profile that is worthy of exploration.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a foundational scaffold. We will explore its reactivity and provide field-proven, step-by-step protocols for the synthesis of novel amide, ester, and benzimidazole derivatives. The causality behind experimental choices is explained, empowering researchers to adapt and innovate upon these foundational methods.
Core Concepts: Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily centered on the reactivity of its carboxylic acid functional group. Standard transformations allow for the straightforward creation of a diverse library of derivatives.
-
Amidation & Esterification: The carboxyl group can be readily converted into amides and esters through coupling reactions with a wide array of amines and alcohols. This is the most direct path to generating chemical diversity for structure-activity relationship (SAR) studies.
-
Electrophilic Aromatic Substitution: The benzoic acid ring is deactivated by both the carboxyl and the benzylsulfonyl groups. Both are meta-directing, meaning any electrophilic substitution reactions (e.g., nitration, halogenation) would be expected to occur at the positions meta to these groups.[3][4] This predictability can be exploited for further functionalization, although harsher reaction conditions may be required.
The overall synthetic strategy involves leveraging the carboxylic acid as an anchor point to introduce various chemical moieties, thereby exploring the chemical space around the core scaffold.
PART 1: Synthesis of Novel Amide Derivatives
The formation of an amide bond is one of the most fundamental and crucial reactions in medicinal chemistry. By coupling this compound with a diverse set of primary and secondary amines, a library of novel compounds can be generated for biological screening. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with a hydroxylamine derivative as a coupling agent, a common and effective method for minimizing side reactions and ensuring high yields.[5][6]
Causality of Experimental Choices:
-
Coupling Agents (EDCI/HOAt): Direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling agents like EDCI are required to activate the carboxylic acid. EDCI converts the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often added as additives to suppress side reactions (like N-acylurea formation) and reduce the risk of racemization if chiral amines are used.[5]
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and does not interfere with the reaction mechanism.
-
Base (DIPEA): A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDCI and the proton released during the reaction, driving the equilibrium towards product formation.
Experimental Workflow: Amide Synthesis
Caption: Workflow for the EDCI-mediated synthesis of amide derivatives.
Detailed Protocol 1: Synthesis of N-Benzyl-2-(benzylsulfonyl)benzamide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, e.g., 276 mg, 1.0 mmol).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF (5 mL). To this solution, add benzylamine (1.1 eq, 118 mg, 1.1 mmol) followed by diisopropylethylamine (DIPEA) (2.5 eq, 323 mg, 2.5 mmol).
-
Activation: In a separate vial, dissolve EDCI (1.5 eq, 287 mg, 1.5 mmol) and HOAt (1.5 eq, 204 mg, 1.5 mmol) in a minimal amount of anhydrous DMF (2 mL). Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine) (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
PART 2: Synthesis of Novel Ester Derivatives
Esterification is a fundamental transformation that can modulate a compound's polarity, solubility, and cell permeability. The Fischer esterification provides a direct and scalable method for converting this compound into its corresponding esters using an alcohol in the presence of an acid catalyst.[7]
Causality of Experimental Choices:
-
Acid Catalyst (H₂SO₄): The reaction is catalyzed by a strong acid. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4]
-
Excess Alcohol: Fischer esterification is a reversible reaction.[7] Using the alcohol as the solvent or in large excess shifts the equilibrium towards the formation of the ester product, according to Le Châtelier's principle.
-
Heating: The reaction is typically slow at room temperature, so heating is required to increase the reaction rate and reach equilibrium faster.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the Fischer esterification of this compound.
Detailed Protocol 2: Synthesis of Methyl 2-(benzylsulfonyl)benzoate
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq, e.g., 276 mg, 1.0 mmol) in methanol (10 mL).
-
Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly add concentrated sulfuric acid (H₂SO₄) (2-3 drops) to the stirring mixture.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4-8 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) to neutralize the acid catalyst, followed by a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity after the extractive work-up.
PART 3: Synthesis of Novel Benzimidazole Derivatives
To further demonstrate the versatility of the this compound scaffold, it can be used to construct more complex heterocyclic systems such as benzimidazoles. This class of compounds is a privileged scaffold in medicinal chemistry. The condensation of a carboxylic acid with an o-phenylenediamine is a common method for their synthesis, often requiring high temperatures.
Causality of Experimental Choices:
-
Dehydrating Conditions: The reaction involves the formation of an amide intermediate followed by an intramolecular cyclization and dehydration.[8] High temperatures are typically required to drive the final dehydration step to form the aromatic benzimidazole ring.
-
Acid Catalyst (Optional): Sometimes an acid catalyst like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) is used to facilitate both the initial amidation and the subsequent cyclization-dehydration.
Experimental Workflow: Benzimidazole Synthesis
Caption: General workflow for the synthesis of benzimidazole derivatives.
Detailed Protocol 3: Synthesis of 2-(2-(Benzylsulfonyl)phenyl)-1H-benzo[d]imidazole
-
Reaction Setup: In a reaction vessel suitable for high temperatures, thoroughly mix this compound (1.0 eq, e.g., 276 mg, 1.0 mmol) and o-phenylenediamine (1.0 eq, 108 mg, 1.0 mmol).
-
Catalyst/Solvent: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the limiting reagent) to the mixture to act as both a catalyst and a solvent.
-
Reaction: Heat the mixture with stirring to 180-200 °C for 2-4 hours.
-
Reaction Monitoring: Carefully take aliquots (if possible) to monitor the reaction's progress by LC-MS (after quenching and work-up of the aliquot).
-
Work-up: Cool the reaction mixture to approximately 80-100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH 8-9). The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining salts.
-
Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Data Summary and Applications
The protocols described above open the door to a wide range of novel compounds derived from this compound. A summary of the synthetic possibilities is presented below.
| Derivative Class | Key Reagents | Potential Applications |
| Amides | Primary/Secondary Amines, EDCI, HOAt, DIPEA | Medicinal Chemistry (e.g., enzyme inhibitors, receptor modulators), Materials Science |
| Esters | Alcohols, H₂SO₄ (cat.) | Prodrugs, Fine Chemicals, Fragrance Components |
| Benzimidazoles | o-Phenylenediamines, PPA | Antivirals, Antifungals, Anticancer Agents, UV-Filters[8] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse molecular entities. The protocols outlined in these notes provide robust and reproducible methods for creating libraries of amides, esters, and complex heterocyclic systems. By understanding the chemical principles behind each transformation, researchers can confidently employ this scaffold in their discovery programs, from developing novel therapeutics to engineering advanced materials.
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De Simone, G. et al. (2020). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Ghorab, M. M. et al. (2017). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. [Link]
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Application Notes and Protocols for the Biological Activity Screening of 2-(Benzylsulfonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-(benzylsulfonyl)benzoic acid scaffold represents a promising area of investigation in medicinal chemistry, combining structural motifs from both sulfonamide and benzoic acid derivatives. Compounds from these broader classes are known to exhibit significant biological activities, particularly in the realm of oncology.[1][2][3][4] This technical guide provides a comprehensive framework for the initial biological activity screening of novel this compound derivatives. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind the selection of each assay, linking the chemical nature of the target compounds to their probable mechanisms of action. Detailed, field-proven protocols are provided for a tiered screening cascade, beginning with broad assessments of cytotoxicity and progressing to more defined mechanistic assays, including the evaluation of effects on cell cycle progression, apoptosis, tubulin polymerization, and matrix metalloproteinase activity.
Introduction: The Therapeutic Potential of the this compound Scaffold
The convergence of a sulfonamide group and a benzoic acid moiety within the this compound structure suggests a high potential for diverse biological interactions. Sulfonamides are a well-established class of pharmacophores with a wide range of therapeutic applications, including antibacterial, diuretic, and potent anticancer activities.[1][5] Their anticancer effects are often attributed to mechanisms such as the inhibition of carbonic anhydrases, disruption of microtubule dynamics, and cell cycle arrest.[1][6][7] Similarly, benzoic acid derivatives have been investigated for their anticancer properties, which can include the induction of apoptosis and the inhibition of histone deacetylases (HDACs).[3][4]
Given this background, a logical starting point for screening this compound derivatives is to investigate their potential as anticancer agents. The following tiered approach is designed to efficiently identify active compounds and subsequently elucidate their mechanism of action.
Tier 1: Primary Screening for Cytotoxic Activity
The initial step is to determine whether the synthesized derivatives exhibit cytotoxic or cytostatic effects against cancer cells. A robust and high-throughput method is required to assess the concentration-dependent activity of each compound.
The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a reliable first-pass screen to identify compounds that affect cell proliferation or induce cell death and to determine their half-maximal inhibitory concentration (IC50).
Protocol 2.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting up and down.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
| Derivative | Cancer Cell Line | IC50 (µM) |
| Compound X-01 | HeLa (Cervical) | 15.2 |
| Compound X-02 | HeLa (Cervical) | > 100 |
| Compound X-03 | MCF-7 (Breast) | 8.9 |
| Compound X-04 | A549 (Lung) | 22.5 |
Table 1: Example data presentation for MTT assay results.
Tier 2: Elucidating the Mode of Cell Death
Compounds that demonstrate significant cytotoxicity in the primary screen should be further investigated to determine the mechanism by which they are affecting cell viability. The two most common outcomes of anticancer drug action are cell cycle arrest and apoptosis. Flow cytometry is a powerful tool for these analyses.
Cell Cycle Analysis via Propidium Iodide Staining
Disruption of the cell cycle is a hallmark of many anticancer agents.[1] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[12][13] The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15] Treatment with a cell cycle-active compound will lead to an accumulation of cells in a specific phase.
Protocol 3.1: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with ice-cold PBS.[15]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[6]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events. Use the linear scale for PI fluorescence and appropriate gating to exclude doublets.[6] The data is visualized as a histogram of cell count versus DNA content.
Apoptosis Detection via Annexin V and PI Staining
Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells.[16] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[7] Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.[5]
Protocol 3.2: Apoptosis Assay
-
Cell Treatment: Seed and treat cells as described in Protocol 3.1.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. The results are typically displayed as a dot plot with four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Tier 3: Mechanistic Target Identification
Based on the established link between sulfonamides and specific anticancer mechanisms, the following assays are proposed to identify the molecular targets of active this compound derivatives.[1]
In Vitro Tubulin Polymerization Inhibition Assay
Microtubules are crucial for cell division, and their disruption is a validated anticancer strategy.[12] Many sulfonamide-containing compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site.[7][18][19] A fluorescence-based in vitro assay can directly measure the effect of a compound on the assembly of purified tubulin into microtubules.[20][21]
Protocol 4.1: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), a general tubulin buffer, 1 mM GTP, 15% glycerol, and a fluorescent reporter that binds to polymerized tubulin.[12] Keep all reagents on ice.
-
Plate Setup: Pre-warm a black, 96-well half-area plate to 37°C. Add 5 µL of 10x concentrated test compounds, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control to the appropriate wells.[12]
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Fluorescence Reading: Immediately place the plate in a pre-warmed microplate fluorometer. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) every minute for 60-90 minutes.[22]
-
Data Analysis: Plot fluorescence intensity versus time. Inhibitors of tubulin polymerization will show a decreased rate and extent of fluorescence increase compared to the vehicle control.
Matrix Metalloproteinase (MMP) Inhibition Assay
MMPs, particularly the gelatinases MMP-2 and MMP-9, are zinc-dependent endopeptidases that degrade the extracellular matrix, a process critical for cancer cell invasion and metastasis.[9] The sulfonamide moiety is a known zinc-binding group and has been incorporated into many MMP inhibitors.[2][8][15] Gelatin zymography is a sensitive technique to assess the activity of MMP-2 and MMP-9.
Protocol 4.2: Gelatin Zymography for MMP-2/MMP-9 Activity
-
Sample Preparation: Culture cancer cells known to secrete MMP-2 and MMP-9 (e.g., HT1080) in serum-free medium in the presence of various concentrations of the test compound. Collect the conditioned medium and centrifuge to remove cell debris.[13]
-
Gel Electrophoresis: Prepare a 7.5% SDS-polyacrylamide gel co-polymerized with 0.1% gelatin.[14][23] Load equal amounts of protein from the conditioned media mixed with non-reducing sample buffer. Run the gel at 150V until the dye front reaches the bottom.
-
Renaturation and Development:
-
Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destain. Areas of gelatinolytic activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active forms of MMP-2 and MMP-9.[14]
Carbonic Anhydrase Inhibition
Tumor-associated carbonic anhydrases (CAs), particularly CA IX, are overexpressed in many cancers in response to hypoxia.[6] They contribute to the acidification of the tumor microenvironment, which promotes tumor progression and metastasis.[24] Sulfonamides are classic inhibitors of CAs.[5][10] The inhibition of CA IX by sulfonamide derivatives can lead to an increase in intracellular pH and induce apoptosis.[11] While a detailed protocol for CA inhibition assays is beyond the scope of this initial screening guide, it represents a critical next step for compounds that induce apoptosis but do not appear to target tubulin or MMPs.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the biological activity screening of novel this compound derivatives. By progressing from broad cytotoxicity assays to specific mechanistic studies, researchers can efficiently identify promising lead compounds and gain insights into their modes of action. The assays selected are grounded in the known biological activities of the sulfonamide and benzoic acid pharmacophores, providing a strong rationale for their inclusion. Positive results in these in vitro screens will provide the necessary foundation for subsequent studies, including in vivo efficacy models, pharmacokinetic profiling, and structure-activity relationship (SAR) optimization, ultimately advancing the development of this promising class of compounds.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Benzylsulfonyl)benzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and optimization of 2-(Benzylsulfonyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related molecules. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction conditions effectively.
The synthesis of this compound is typically approached via a robust, two-step sequence:
-
Nucleophilic Substitution: Formation of a thioether intermediate, 2-(benzylthio)benzoic acid.
-
Oxidation: Selective oxidation of the thioether to the corresponding sulfone.
This guide is structured as a series of troubleshooting questions and FAQs that address common issues encountered in each of these critical steps.
Troubleshooting Guide: Common Experimental Issues & Solutions
Step 1: Thioether Synthesis (2-(benzylthio)benzoic acid)
The foundational step in this synthesis is the formation of the C-S bond, typically via an SN2 reaction. A common route involves the reaction of 2-mercaptobenzoic acid with a benzyl halide.
Question 1: My thioether synthesis is showing low yield and incomplete conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low yield in this SN2 reaction often points to issues with nucleophilicity, the choice of base, or solvent effects.
-
Causality: The reaction requires the deprotonation of the thiol on 2-mercaptobenzoic acid to form a thiolate anion. This thiolate is the active nucleophile that attacks the benzyl halide.[1] If the base is too weak or used in a substoichiometric amount, the concentration of the nucleophile will be insufficient, leading to a sluggish or incomplete reaction. Furthermore, the carboxylate group can also be deprotonated, potentially influencing solubility and reactivity.
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: Ensure you are using at least two equivalents of a suitable base—one for the carboxylic acid and one for the thiol. A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is often sufficient. Using a stronger, non-nucleophilic base like sodium hydride (NaH) can also be effective, but requires an anhydrous aprotic solvent.[1]
-
Solvent Choice: The solvent must be able to dissolve the reactants, particularly the thiolate salt. Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices as they solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
-
Leaving Group: Ensure your benzyl halide has a good leaving group. Benzyl bromide is generally more reactive than benzyl chloride.
-
Temperature: If the reaction is slow at room temperature, gently heating to 40-60 °C can increase the rate. Monitor the reaction by TLC to avoid the formation of impurity spots at higher temperatures.
-
Question 2: I'm observing multiple side products in my thioether formation step. What are they and how can I prevent them?
Answer: Side products in this step often arise from competing reactions, such as oxidation of the thiol or elimination reactions.
-
Causality: Thiols are susceptible to oxidation, especially in the presence of air (O₂) under basic conditions, which can lead to the formation of disulfide bonds (2,2'-dithiodibenzoic acid).[1] If you are using a hindered base with a secondary or tertiary benzyl halide (not the case here, but relevant for analogs), an E2 elimination reaction can compete with the desired SN2 substitution.[1]
-
Preventative Measures:
-
Degas Your Solvent: To prevent disulfide formation, it is good practice to bubble an inert gas like nitrogen or argon through your solvent for 15-20 minutes before adding your reagents.
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Control Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the benzyl halide can help drive the reaction to completion and ensure all the valuable thiolate is consumed. However, a large excess will complicate purification.
-
Step 2: Oxidation of 2-(benzylthio)benzoic acid to Sulfone
This is the most critical step, where incomplete reaction or over-oxidation can significantly impact yield and purity. The goal is to introduce two oxygen atoms to the sulfur center without affecting other parts of the molecule.[2][3]
Question 3: My oxidation is stalling at the sulfoxide intermediate. How can I drive the reaction to completion to form the sulfone?
Answer: This is a classic challenge in thioether oxidation. The first oxidation (thioether to sulfoxide) is generally much faster than the second (sulfoxide to sulfone).
-
Causality: The sulfur atom in a thioether is electron-rich and readily attacked by electrophilic oxidants. After the first oxidation, the resulting sulfoxide has a sulfur atom that is significantly more electron-poor and sterically hindered, making the second oxidation kinetically slower.[3] To achieve full conversion to the sulfone, you need conditions that are sufficiently forcing to overcome this higher activation energy barrier.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete sulfone formation.
-
Detailed Solutions:
-
Oxidant Stoichiometry: The theoretical stoichiometry is 2.0 equivalents of the oxidant. In practice, using a slight excess of 2.2 to 2.5 equivalents is often necessary to drive the reaction to completion.[4]
-
Choice of Oxidant: If hydrogen peroxide (H₂O₂) is proving too sluggish, switching to a more potent oxidizing agent is recommended. A comparison is provided in Table 1 below. meta-Chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate) are highly effective for this transformation.[4][5]
-
Catalysis: When using H₂O₂, which is environmentally benign, the reaction can be significantly accelerated by a catalyst. Sodium tungstate (Na₂WO₄) is a classic and effective catalyst for this purpose.[5]
-
Temperature & Reaction Time: Many oxidations are run at 0 °C to control exotherms and side reactions. If the reaction is stalling, allowing it to warm to room temperature or gently heating (e.g., to 40 °C) can provide the necessary energy for the second oxidation. Monitor closely by TLC or HPLC.
-
Question 4: My final product is impure, showing signs of over-oxidation or other side reactions. What could be happening?
Answer: While the thioether is the most reactive site, other functional groups can be susceptible to oxidation under harsh conditions.
-
Causality: The benzylic C-H bonds are the next most likely site for oxidation, which could potentially lead to the formation of a benzoyl group, ultimately cleaving the molecule or forming complex byproducts.[6] While the benzoic acid ring is deactivated towards electrophilic attack, very strong oxidizing conditions could lead to undesired ring hydroxylation or other degradations.
-
Preventative Measures:
-
Control the Temperature: Perform the initial addition of the oxidant at a low temperature (0 °C) to manage any initial exotherm. Once the first, rapid oxidation to the sulfoxide is complete, the temperature can be slowly increased if needed.
-
Avoid Harsh Oxidants: Reagents like potassium permanganate (KMnO₄) are generally too aggressive and non-selective for this transformation and should be avoided.[4] Stick to controlled oxidants like H₂O₂ with a catalyst, m-CPBA, or Oxone®.
-
Reaction Monitoring: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Once TLC/HPLC analysis shows full conversion to the sulfone, proceed with the workup.
-
Frequently Asked Questions (FAQs)
FAQ 1: Which oxidizing agent is best for converting 2-(benzylthio)benzoic acid to the sulfone?
There is no single "best" agent, as the choice depends on factors like scale, cost, safety, and desired workup. Table 1 provides a comparison of common choices.
Table 1: Comparison of Common Oxidizing Agents for Sulfone Synthesis
| Oxidant | Typical Conditions | Pros | Cons | Safety Considerations |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | 30% aq. solution, often with Na₂WO₄ catalyst in a solvent like acetic acid or methanol.[7] | Inexpensive, environmentally friendly (byproduct is water).[3] | Often slow without a catalyst; can require heating.[5] | Concentrated H₂O₂ is a strong oxidizer; can form explosive mixtures with organic solvents. |
| m-CPBA | 2.2-2.5 eq. in a chlorinated solvent (e.g., DCM) at 0 °C to RT. | Highly effective, predictable, and generally clean.[8] | Byproduct (m-CBA) must be removed (often by basic wash); can be shock-sensitive. | Potentially explosive when dry; store refrigerated. |
| Oxone® | 2.2 eq. in a biphasic system (e.g., EtOAc/water) or polar solvent (e.g., methanol/water).[5] | Stable, inexpensive solid; simple workup (aqueous wash). | Is a salt mixture, leading to higher mass intensity. | Strong oxidant; corrosive. |
FAQ 2: How should I purify the final product, this compound?
The presence of the carboxylic acid group is a major advantage for purification.
-
Acid-Base Extraction: After the reaction, perform an aqueous workup. You can extract your crude product into a basic aqueous solution (e.g., 1M NaOH or NaHCO₃), which will deprotonate the benzoic acid to form the water-soluble carboxylate. This will leave non-acidic organic impurities behind in the organic layer. Afterwards, re-acidify the aqueous layer with HCl (to pH ~2) to precipitate your purified product.
-
Recrystallization: This is an excellent final purification step. The product is a solid, and finding a suitable solvent system can yield high-purity material.[9] Start by screening common solvents (see Table 2). The general procedure is to dissolve the crude solid in a minimal amount of hot solvent, filter hot to remove insoluble impurities, and then allow it to cool slowly to form crystals.[9]
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
|---|---|
| Water | The product is poorly soluble in cold water but may have sufficient solubility in hot water.[9] |
| Ethanol/Water | A common co-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few drops of ethanol and cool. |
| Acetic Acid/Water | Acetic acid is a good solvent for carboxylic acids; addition of water as an anti-solvent can induce crystallization. |
| Toluene | A less polar solvent that may provide good differential solubility between hot and cold conditions. |
FAQ 3: How can I effectively monitor the progress of the oxidation reaction?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1) with 1% acetic acid is a good starting point. The acetic acid helps to produce sharp, well-defined spots for carboxylic acids.
-
Visualization: Use a UV lamp (254 nm).
-
Expected Rf Values: You should see three distinct spots:
-
2-(benzylthio)benzoic acid (Starting Material): Least polar, highest Rf.
-
2-(benzylsulfinyl)benzoic acid (Intermediate): Intermediate polarity, intermediate Rf.
-
This compound (Product): Most polar, lowest Rf.
-
The reaction is complete when the starting material spot has completely disappeared and the intermediate sulfoxide spot is either gone or reduced to a trace amount.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(benzylthio)benzoic acid
-
To a round-bottom flask under a nitrogen atmosphere, add 2-mercaptobenzoic acid (1.0 eq) and DMF (approx. 0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium carbonate (K₂CO₃, 2.2 eq) portion-wise.
-
Stir the suspension for 15 minutes at 0 °C.
-
Add benzyl bromide (1.05 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.
-
Pour the reaction mixture into water and acidify with 1M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thioether, which can be used in the next step or purified further.
Protocol 2: Oxidation to this compound (using Oxone®)
-
Dissolve the crude 2-(benzylthio)benzoic acid (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask.
-
In a separate flask, dissolve Oxone® (2.2 eq) in water (to make a ~1 M solution).
-
Cool the methanol solution to 0 °C in an ice bath.
-
Add the Oxone® solution dropwise over 30 minutes, keeping the internal temperature below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Stir for 2-4 hours at room temperature, or until the reaction is complete.
-
Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any excess oxidant.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude sulfone.
-
Purify the crude solid by recrystallization as described in FAQ 2.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Wordpress. Retrieved from [Link]
-
Xia, Y., et al. (2019). Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center. Organic Chemistry Frontiers. Retrieved from [Link]
- Clerici, M. G., et al. (1997). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
-
Zeolites, T. C. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. RSC Publishing. Retrieved from [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Wordpress. Retrieved from [Link]
- Google Patents. (n.d.). WO1994021603A1 - A process for preparing sulfones.
-
Amrita University. (2015, February 2). Purification of Benzoic Acid by Crystallization. MeitY OLabs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]
Sources
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- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. WO1994021603A1 - A process for preparing sulfones - Google Patents [patents.google.com]
- 6. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 7. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-(Benzylsulfonyl)benzoic acid
Welcome to the technical support guide for the synthesis of 2-(benzylsulfonyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. We will address specific experimental issues, provide troubleshooting protocols, and explain the chemical principles behind the formation of common impurities.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a two-step process. The first step involves the S-alkylation of thiosalicylic acid with a benzyl halide to form the key intermediate, 2-(benzylthio)benzoic acid. The second, and more critical step in terms of impurity generation, is the oxidation of this thioether to the desired sulfone.
Overall Synthetic Pathway
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your synthesis and purification, presented in a question-and-answer format.
Question 1: After the oxidation step, my TLC plate shows three spots: my product, the thioether starting material, and a new spot in between. What is this intermediate spot?
Answer: This intermediate spot is almost certainly the 2-(benzylsulfinyl)benzoic acid (the sulfoxide).
-
Root Cause: The oxidation of a sulfide to a sulfone is a stepwise process that proceeds through a sulfoxide intermediate.[1] If the reaction conditions are not sufficiently forcing—meaning inadequate amounts of oxidant, insufficient reaction time, or low temperature—the reaction can stall at this intermediate stage.
-
Mechanism of Formation:
Caption: Stepwise oxidation from sulfide to sulfone.
-
Troubleshooting Protocol:
-
Confirm Identity: The sulfoxide is more polar than the starting thioether but less polar than the final sulfone product, which aligns with its intermediate Rf value on a normal-phase TLC plate.
-
Drive the Reaction to Completion: If you have not yet performed the aqueous work-up, add another portion of your oxidizing agent (e.g., 0.5-1.0 equivalents of H₂O₂ or m-CPBA) and continue to monitor the reaction by TLC until the sulfoxide spot has been consumed.
-
Post-Workup Purification: If the impurity is already in your crude product, it can be challenging to remove by standard crystallization due to similar polarities. Column chromatography is the most effective method. Use a gradient elution, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity to 50-60% ethyl acetate.
-
Question 2: The melting point of my final product is broad and lower than the literature value. What are the likely impurities?
Answer: A broad and depressed melting point strongly indicates the presence of impurities. The most common culprits are:
-
Unreacted 2-(benzylthio)benzoic acid (Thioether): This occurs from incomplete oxidation.
-
Intermediate 2-(benzylsulfinyl)benzoic acid (Sulfoxide): As discussed above, this is a very common byproduct.[1]
-
Benzoic Acid: This can form if the benzyl-sulfur bond cleaves under harsh oxidative conditions, followed by oxidation of the resulting fragments.
-
Diagnostic Workflow:
Caption: Workflow for diagnosing and purifying an impure product.
-
Purification Protocol (Recrystallization):
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the product is soluble (e.g., isopropanol or ethanol).
-
Slowly add a hot anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy.
-
Add a few drops of the primary solvent to redissolve the solid and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This method is often effective at removing the less polar thioether starting material.
-
Question 3: My reaction seems to have stalled, and adding more oxidant isn't working. What could be the issue?
Answer: If adding more oxidant does not progress the reaction, consider these possibilities:
-
Decomposition of the Oxidant: Common oxidants like hydrogen peroxide can decompose over time, especially in the presence of trace metal catalysts or at elevated temperatures.[2] Ensure you are using a fresh, properly stored batch of the oxidizing agent.
-
pH of the Reaction Medium: The reactivity of many oxidants is pH-dependent. For instance, the oxidizing potential can change significantly in acidic or basic conditions. Ensure your reaction medium (often acetic acid for this transformation) has not been unintentionally neutralized.
-
Catalyst Deactivation: If you are using a metal-based catalyst for the oxidation, it may have precipitated or become deactivated.
-
Recommended Action:
-
Verify Oxidant Potency: First, test your oxidant if possible. A simple qualitative test for peroxides can be useful.
-
Re-evaluate the Reaction Setup: If starting over, ensure the solvent is appropriate and the temperature is controlled. For oxidation with H₂O₂ in acetic acid, maintaining a temperature between 80-100°C is often effective.
-
Consider a Different Oxidant: If one oxidant is consistently failing, switching to another may be beneficial. For example, if H₂O₂ is problematic, consider using meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) or chloroform, which is often a very clean and reliable method for this transformation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control during the oxidation step to maximize purity?
To minimize the formation of sulfoxide and other byproducts, carefully control the following parameters.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Oxidant Stoichiometry | 2.2 - 2.5 equivalents | A slight excess of the oxidant is crucial to drive the reaction past the sulfoxide intermediate and ensure full conversion to the sulfone. Using less than 2 equivalents will guarantee an impure product mix. |
| Temperature | 80 - 110 °C (for H₂O₂/AcOH) | Too low a temperature will make the second oxidation step (sulfoxide to sulfone) prohibitively slow. Too high a temperature can risk C-S bond cleavage and decomposition of the oxidant. |
| Reaction Time | 4 - 12 hours | This reaction requires patience. Monitor closely by TLC every 1-2 hours after an initial period. Do not stop the reaction until the sulfoxide intermediate is completely consumed. |
| Order of Addition | Add oxidant slowly | Adding the oxidant (especially H₂O₂) dropwise to a heated solution of the thioether helps control the exotherm and prevents localized high concentrations that can lead to side reactions. |
Q2: I see an impurity that corresponds to dibenzyl disulfide in my crude 2-(benzylthio)benzoic acid intermediate. How did this form and how do I remove it?
This impurity likely arises from the starting materials for the S-alkylation step. If your thiosalicylic acid contains residual thiol (from benzyl mercaptan, a potential impurity in benzyl halides) or if the reaction conditions allow for oxidation (e.g., presence of air), two benzylthiol radicals can couple to form dibenzyl disulfide.
-
Removal: Dibenzyl disulfide is a neutral, non-polar compound. It can be easily removed during the workup of the 2-(benzylthio)benzoic acid intermediate.
-
After the reaction, dissolve the crude mixture in a suitable organic solvent like ethyl acetate.
-
Perform a basic aqueous extraction (e.g., with 1 M sodium bicarbonate solution).
-
Your desired product, being a carboxylic acid, will move into the aqueous basic layer as its carboxylate salt. The neutral dibenzyl disulfide will remain in the organic layer.
-
Discard the organic layer.
-
Re-acidify the aqueous layer with HCl to precipitate your pure 2-(benzylthio)benzoic acid, which can then be filtered off.
-
Q3: Can I use a stronger oxidant like KMnO₄?
While potassium permanganate (KMnO₄) is a powerful oxidant, it is generally not recommended for this specific transformation.
-
Lack of Selectivity: KMnO₄ is aggressive and can lead to over-oxidation. It can cleave the benzyl-sulfur bond and can also oxidize the benzylic CH₂ group, potentially leading to benzoic acid and other undesired byproducts.[3]
-
Workup Complications: Reactions with KMnO₄ produce manganese dioxide (MnO₂), a fine brown precipitate that can make product isolation and purification difficult.
Hydrogen peroxide in acetic acid or m-CPBA are much more reliable and selective choices for oxidizing sulfides to sulfones.
References
-
Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (n.d.). CNR-IRIS. Retrieved January 13, 2026, from [Link]
-
2-(METHYLTHIO)BENZOIC ACID. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 13, 2026, from [Link]
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237. [Link]
-
Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]
Sources
Technical Support Center: Synthesis of 2-(Benzylsulfonyl)benzoic acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 2-(Benzylsulfonyl)benzoic acid. Recognizing the nuances of this multi-step synthesis, this document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). Our focus is to move beyond simple procedural outlines to address the specific, practical challenges that can arise during experimentation, providing explanations grounded in chemical principles and offering field-proven solutions.
Introduction: The Synthetic Pathway
The preparation of this compound is most commonly achieved via a two-step process. The first step involves the S-alkylation of thiosalicylic acid with a benzyl halide to form the key intermediate, 2-(benzylthio)benzoic acid. The subsequent step is the oxidation of this sulfide to the target sulfone. While seemingly straightforward, each step presents unique challenges where side reactions can significantly impact yield and purity.
Troubleshooting & FAQs: Navigating Common Experimental Challenges
This section addresses the most frequently encountered issues in a direct question-and-answer format.
Question 1: My oxidation of 2-(benzylthio)benzoic acid is incomplete, leaving a mixture of starting material and the sulfoxide intermediate. How can I drive the reaction to the desired sulfone?
This is the most common hurdle in this synthesis. The oxidation of a sulfide to a sulfone proceeds through a stable sulfoxide intermediate. Halting at this stage or obtaining a difficult-to-separate mixture is typically due to insufficient oxidative power or suboptimal reaction conditions.
Root Cause Analysis:
-
Insufficient Oxidant: The stoichiometry of your oxidizing agent is critical. Two equivalents of oxidant are theoretically required to convert the sulfide to the sulfone. Using less will inherently lead to incomplete conversion.
-
Reaction Kinetics: The oxidation from sulfoxide to sulfone can be significantly slower than the initial oxidation of the sulfide to the sulfoxide. Factors like low temperature or short reaction times may not provide enough energy or time for the second oxidation to complete.
-
Oxidant Reactivity: Milder oxidants may selectively produce the sulfoxide and require more forcing conditions to reach the sulfone state.[1]
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure you are using at least 2.2 equivalents of your chosen oxidant (e.g., hydrogen peroxide, m-CPBA). A slight excess is often necessary to drive the reaction to completion. However, avoid large molar excesses, which can promote side reactions.[2]
-
Monitor the Reaction Rigorously: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting sulfide and the intermediate sulfoxide. A common mistake is to terminate the reaction when the initial sulfide spot is gone, without confirming the conversion of the sulfoxide. (See Appendix B for a detailed TLC monitoring guide).
-
Adjust Reaction Temperature: If the reaction stalls at the sulfoxide stage at room temperature, consider gently heating the mixture to 50-60 °C. Many selective oxidations are performed at low temperatures (-5 to 0 °C) to isolate sulfoxides; therefore, higher temperatures are often required for the full conversion to sulfones.[3]
-
Increase Reaction Time: Allow the reaction to stir for an extended period (e.g., 12-24 hours) after the initial disappearance of the starting material, continuing to monitor by TLC until the sulfoxide spot is minimal or absent.
Table 1: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Common Side Reactions |
| Hydrogen Peroxide (30%) | Acetic acid, 50-60 °C | "Green" oxidant (byproduct is water), inexpensive.[1] | Can be slow; requires careful temperature control to avoid runaway reactions. Incomplete oxidation is common without sufficient time/heat. |
| m-CPBA | CH₂Cl₂, 0 °C to RT | Highly effective, generally clean reactions. | Stoichiometry is critical to avoid over-oxidation; byproduct (m-chlorobenzoic acid) must be removed during workup. |
| Potassium Permanganate (KMnO₄) | Acetic acid/water, RT | Very strong and inexpensive oxidant. | Poor selectivity; high risk of over-oxidation and cleavage of the benzyl group, leading to benzoic acid and other impurities.[4] |
| Oxone® (KHSO₅) | MeOH/Water, RT | Effective, solid reagent, easy to handle. | Can be less selective than m-CPBA; requires aqueous workup. |
Question 2: My final product is contaminated with a significant amount of benzoic acid. What is causing this C-S bond cleavage, and how can I prevent it?
The presence of benzoic acid indicates a breakdown of the molecular scaffold, specifically the cleavage of the benzyl-sulfur bond followed by oxidation of the resulting benzyl fragment.
Mechanistic Insight:
This side reaction is a form of over-oxidation . The benzylic position is susceptible to oxidation, especially under harsh conditions (e.g., strong oxidants like KMnO₄, high temperatures).[5] The reaction can proceed through the oxidation of the benzylic carbon, ultimately cleaving the C-S bond to form benzaldehyde (which is rapidly oxidized to benzoic acid) and 2-sulfobenzoic acid. Another possibility is a desulfonylation reaction, where the sulfone group is removed reductively, though this is less likely under oxidative conditions.[6][7][8]
Preventative Measures:
-
Avoid Harsh Oxidants: The primary cause is often the use of overly aggressive oxidizing agents. Replace potassium permanganate or chromic acid with milder, more controlled reagents like hydrogen peroxide in acetic acid or m-CPBA.[4][9]
-
Control the Temperature: Do not overheat the reaction. For H₂O₂/acetic acid, maintain a temperature around 50-60 °C. Exceeding this can accelerate side reactions. For m-CPBA, running the reaction at room temperature is usually sufficient.
-
Optimize Oxidant Stoichiometry: Using a large excess of any oxidant, even a mild one, increases the likelihood of undesired side reactions. Stick to a modest excess (e.g., 2.2 - 2.5 equivalents).
-
Ensure Purity of Starting Material: Ensure the precursor, 2-(benzylthio)benzoic acid, is pure. The presence of residual catalysts or impurities from the first step could potentially catalyze degradation pathways.
DOT Diagram: Key Reaction and Side-Reaction Pathways
Caption: Fig 2. Decision tree for troubleshooting low yield in the initial S-alkylation.
Question 4: Purification is difficult. How can I effectively separate this compound from the sulfoxide intermediate and benzoic acid?
Purification is often complicated by the similar polarities and acidic nature of the product and major impurities.
Purification Strategy:
-
Aqueous Workup (for Benzoic Acid): If benzoic acid is a major contaminant, a carefully controlled basic wash can be attempted. However, since the desired product is also a carboxylic acid, this is challenging. A wash with a saturated sodium bicarbonate (NaHCO₃) solution may selectively extract the more acidic benzoic acid, but some product loss is inevitable. This method is often ineffective if the pKa values are too close.
-
Recrystallization (Primary Method): Recrystallization is the most effective method for removing both the sulfoxide and benzoic acid impurities.
-
Solvent Screening: Test various solvent systems. A good starting point is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid. Then, add a few drops of ethanol to clarify and allow it to cool slowly.
-
Alternative Solvents: Toluene or mixtures of ethyl acetate and hexanes can also be effective. The goal is to find a system where the desired sulfone has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution. [10]3. Column Chromatography (If Necessary): If recrystallization fails to provide adequate purity, flash column chromatography is the next step.
-
Stationary Phase: Use silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase. The acetic acid is crucial to ensure the carboxylic acid products are protonated and elute with consistent, well-defined bands, preventing streaking.
-
Appendix A: Validated Experimental Protocols
Protocol 1: Synthesis of 2-(benzylthio)benzoic acid
-
To a round-bottom flask under a nitrogen atmosphere, add thiosalicylic acid (1.0 eq) and ethanol (approx. 10 mL per gram of thiol).
-
In a separate beaker, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water and add it to the flask. Stir for 20 minutes at room temperature until a clear solution of the sodium thiolate is formed.
-
Add benzyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 4-6 hours, monitoring by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify with 1M HCl until the pH is ~2. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude product, which can be recrystallized from ethanol/water if necessary.
Protocol 2: Oxidation to this compound
-
In a round-bottom flask, dissolve 2-(benzylthio)benzoic acid (1.0 eq) in glacial acetic acid (approx. 15 mL per gram).
-
Slowly add 30% hydrogen peroxide (2.5 eq) to the solution. An initial exotherm may be observed.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes + 1% Acetic Acid). Check for the disappearance of both the starting material and the sulfoxide intermediate.
-
Once complete, cool the reaction mixture and pour it into a beaker of ice-water. A white solid will precipitate.
-
Collect the crude product by vacuum filtration and wash extensively with cold water.
-
Purify the crude solid by recrystallization from an ethanol/water mixture.
Appendix B: TLC Monitoring Guide for Oxidation
Effective TLC is crucial for determining the endpoint of the oxidation reaction.
Table 2: Typical TLC Profile for the Oxidation Reaction
| Compound | Description | Typical Rf Value* | Visualization |
| Sulfide | 2-(benzylthio)benzoic acid | ~0.8 | UV (254 nm) |
| Sulfoxide | 2-(benzylsulfinyl)benzoic acid | ~0.4 | UV (254 nm) |
| Sulfone | This compound | ~0.6 | UV (254 nm) |
*Note: Rf values are approximate and based on a mobile phase of 1:1 Ethyl Acetate/Hexanes + 1% Acetic Acid on a silica gel plate. The sulfone is often slightly less polar than the sulfoxide due to the symmetrical charge distribution and potential for intramolecular hydrogen bonding in the sulfoxide.
Procedure:
-
Spot three lanes on a TLC plate: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
-
Run the plate and visualize under a UV lamp.
-
The reaction is complete only when the spots corresponding to the sulfide (highest Rf) and the sulfoxide (lowest Rf) are absent or negligible in the RM lane.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Wordpress. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Full article. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Desulfonylation Reactions. Retrieved from [Link]
-
Denmark, S. E. (Ed.). (2008). Desulfonylation Reactions. Organic Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis | Request PDF. Retrieved from [Link]
-
PMC - NIH. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
PMC - NIH. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]
-
Journal of the National Bureau of Standards. (1947). Preparation of benzoic acid of high purity. Retrieved from [Link]
-
Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.
-
European Patent Office. (n.d.). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]
-
YouTube. (2015). Purification of Benzoic Acid by Crystallization. MeitY OLabs. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
PMC - NIH. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Video. Retrieved from [Link]
-
YouTube. (2014). Oxidation of Alkylbenzenes to Make Benzoic Acids. J P McCormick. Retrieved from [Link]
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to Improving the Yield of 2-(Benzylsulfonyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(benzylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important compound. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to navigate the complexities of this synthesis.
Overview of the Synthetic Pathway
The most common and direct route to this compound is the oxidation of its thioether precursor, 2-(benzylthio)benzoic acid. This two-step oxidation proceeds through a sulfoxide intermediate. The key to a high yield is driving the reaction to completion without significant side-product formation.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: My TLC and/or LC-MS analysis shows a large amount of unreacted 2-(benzylthio)benzoic acid even after the recommended reaction time. What are the potential causes?
Answer: Failure to consume the starting material is a common issue that typically points to problems with the reagents or reaction conditions. A systematic check is crucial.[1]
-
Cause - Inactive Oxidizing Agent: Many oxidizing agents, especially hydrogen peroxide (H₂O₂), can degrade over time. The quality and activity of your oxidant are paramount.
-
Cause - Insufficient Molar Equivalents: The stoichiometry of the reaction is critical. You need at least two equivalents of the oxidant to convert the thioether completely to the sulfone.
-
Solution: While theoretically two equivalents are needed, a slight excess (e.g., 2.2 to 2.5 equivalents) is often used in practice to ensure the reaction goes to completion. It is recommended to perform small-scale trials to determine the optimal stoichiometry for your specific setup.
-
-
Cause - Suboptimal Temperature: Oxidation reactions are often temperature-sensitive. If the temperature is too low, the activation energy for the second oxidation step (sulfoxide to sulfone) may not be reached, causing the reaction to stall.
-
Solution: Ensure your reaction is maintained at the temperature specified in the protocol. If the reaction is sluggish, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can significantly increase the reaction rate. Always monitor for potential side product formation when increasing temperature.
-
-
Cause - Poor Solvent Choice: The solvent must be capable of dissolving the substrate and be compatible with the oxidizing agent. The presence of impurities, especially water, can be detrimental to some reaction setups.[1]
-
Solution: Acetic acid and ethyl acetate are common solvents for this type of oxidation. Ensure you are using an appropriate grade of solvent. For moisture-sensitive variations, use anhydrous solvents.[1]
-
Issue 2: Reaction Stalls at the Sulfoxide Intermediate
Question: My main product is 2-(benzylsulfinyl)benzoic acid, not the desired sulfone. How can I push the reaction forward?
Answer: The oxidation of a thioether to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to a sulfone. Stalling at the intermediate stage is a clear indication that the reaction conditions are not sufficiently forcing.
-
Cause - Insufficient Oxidant or Time: As mentioned, the second oxidation step is slower. You may have used enough oxidant for the first step, but not enough to drive the second to completion within the allotted time.
-
Solution: Add an additional portion of the oxidizing agent (e.g., 0.5 to 1.0 equivalent) and continue to monitor the reaction by TLC or LC-MS. Alternatively, simply extending the reaction time may be sufficient.
-
-
Cause - Reaction Conditions are Too Mild: The energy barrier to form the sulfone is higher than that for the sulfoxide.
-
Solution: If adding more oxidant or time is ineffective, a moderate increase in temperature can provide the necessary energy to overcome this barrier. For particularly stubborn reactions, consider a more powerful oxidizing system. For example, if you are using H₂O₂ alone, adding a catalyst like sodium tungstate (Na₂WO₄) can dramatically improve the conversion to the sulfone.[3]
-
Issue 3: Low Isolated Yield After Work-up and Purification
Question: My crude reaction mixture looked promising, but I lost a significant amount of product during extraction and column chromatography. What went wrong?
Answer: Product loss during purification is a frequent source of low yields and can often be attributed to the physicochemical properties of the target molecule.[1][4]
-
Cause - Product Solubility in Aqueous Layer: this compound contains a carboxylic acid moiety, which will be deprotonated to its highly water-soluble carboxylate form under basic or even neutral pH conditions.
-
Solution: During the aqueous work-up, ensure the aqueous layer is acidified to a pH of ~2 with an acid like 1M HCl before extraction.[1] This protonates the carboxylate, making the product significantly more soluble in organic solvents like ethyl acetate or dichloromethane. Always test the pH of the aqueous layer with pH paper after acidification.
-
-
Cause - Emulsion Formation: The presence of salts and a polar product can sometimes lead to the formation of emulsions during extraction, trapping product in the interfacial layer.
-
Solution: To break up an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the separatory funnel to stand for an extended period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Cause - Compound Instability or Poor Recovery from Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Furthermore, the high polarity of your product can cause it to streak or bind irreversibly to the column, leading to poor recovery.[1]
-
Solution: Consider recrystallization as an alternative to column chromatography. This compound is a solid, and a well-chosen solvent system (e.g., ethanol/water, acetic acid/water) can yield a highly pure product with minimal loss.[5] If chromatography is necessary, consider deactivating the silica gel by adding a small amount of acetic acid or triethylamine to the eluent, depending on your compound's stability, to improve elution.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended oxidizing agent for this synthesis?
A1: Several oxidizing agents are effective. The choice often depends on factors like cost, safety, and scale.
-
Hydrogen Peroxide (H₂O₂): This is a green and inexpensive choice.[3] It is often used in acetic acid or with a metal catalyst (e.g., Na₂WO₄) for efficient conversion to the sulfone.[3][6]
-
m-Chloroperoxybenzoic acid (m-CPBA): A reliable and generally high-yielding oxidant for this transformation. It is often used in chlorinated solvents like dichloromethane (DCM). Careful control of stoichiometry is needed, as ~2.2 equivalents are typically required for full conversion.
-
Potassium Permanganate (KMnO₄): A very strong and inexpensive oxidant, but it can be less selective and sometimes leads to over-oxidation or cleavage if not used carefully.[7]
-
Oxone® (Potassium Peroxymonosulfate): A versatile and stable solid oxidant that works well in polar solvents like methanol or acetone/water mixtures.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most common and effective method.[1] You will need to find a solvent system (e.g., 50% ethyl acetate in hexanes with 1% acetic acid) that gives good separation between the starting thioether, the intermediate sulfoxide, and the final sulfone product. The polarity increases in the order: Thioether < Sulfone < Sulfoxide. The carboxylic acid can cause streaking, so adding a small amount of acetic acid to the TLC mobile phase is highly recommended. Stain with potassium permanganate if the spots are not UV-active.
Q3: What are the key safety precautions for this reaction?
A3: Standard laboratory safety practices should always be followed. Specific hazards include:
-
Oxidizing Agents: Many oxidizing agents (H₂O₂, m-CPBA, Oxone®) are highly reactive and can cause fires or explosions if they come into contact with incompatible materials. They can also cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Exothermic Reactions: Oxidation reactions can be exothermic. For larger-scale reactions, consider adding the oxidant portion-wise or using an ice bath to control the temperature.
Optimized Experimental Protocols
The following protocols provide a reliable starting point for your experiments.
Protocol 1: Synthesis via H₂O₂/Acetic Acid Oxidation
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 2-(benzylthio)benzoic acid in glacial acetic acid (approx. 5-10 mL per gram of substrate).
-
To the stirring solution, add 2.5 equivalents of 30% aqueous hydrogen peroxide dropwise.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC every 30-60 minutes until the starting material is consumed (typically 2-4 hours).[4]
-
Cool the reaction mixture to room temperature. Carefully quench the excess peroxide by the slow, portion-wise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a drop of the reaction mixture no longer turns starch-iodide paper blue.
-
Pour the quenched reaction mixture into a beaker containing cold deionized water (approx. 5-10 times the volume of acetic acid used) to precipitate the crude product.
-
Collect the white solid by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[5]
Summary of Reaction Conditions
The following table summarizes various conditions for the oxidation of thioethers to sulfones, providing a basis for optimization.
| Oxidizing Agent | Catalyst/Additive | Solvent | Temp. (°C) | Typical Yields | Key Considerations |
| H₂O₂ (30%) | None | Acetic Acid | 60-70 | Good-Excellent | Green reagent, requires heating.[6] |
| H₂O₂ (30%) | Na₂WO₄ | Water/Ethanol | 50-90 | Excellent | Catalytic, environmentally friendly.[3] |
| m-CPBA | None | DCM / CHCl₃ | 0 - RT | Excellent | Reliable but more expensive; potential safety hazards. |
| Oxone® | None | MeOH / H₂O | RT | Very Good | Stable solid, easy to handle. |
| KMnO₄ | Na₂CO₃ | Water | 80-100 | Good | Inexpensive, but can be harsh and unselective.[7] |
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235–3237.
-
Labmonk. (n.d.). Synthesis of Benzoic Acid From Benzyl Chloride. Retrieved from [Link]
-
Amrita University. (2015). Purification of Benzoic Acid by Crystallization. MeitY OLabs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. scribd.com [scribd.com]
Technical Support Center: Purification of 2-(Benzylsulfonyl)benzoic Acid
Welcome to the technical support center for the purification of 2-(benzylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles to provide not just solutions, but a deeper understanding of the purification process.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₄S | [1] |
| Molecular Weight | 276.31 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar aromatic sulfones. |
| Acidity | Contains a carboxylic acid group (pKa of benzoic acid is ~4.2). | [2] |
| Polarity | A polar molecule due to the carboxylic acid and sulfonyl groups. | General chemical principles. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurities largely depend on the synthetic route. A common and efficient synthesis starts from 2-mercaptobenzoic acid and a benzyl halide, followed by oxidation of the resulting thioether. Based on this, likely impurities include:
-
Unreacted Starting Materials: 2-mercaptobenzoic acid and the benzyl halide used.
-
Intermediate Thioether: 2-(Benzylthio)benzoic acid, resulting from incomplete oxidation.
-
Over-oxidation Products: While the sulfone is generally stable, harsh oxidation conditions could potentially lead to cleavage of the benzyl group or other side reactions.
-
Disulfide Impurity: 2,2'-Dithiodibenzoic acid, formed by the oxidation of 2-mercaptobenzoic acid.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any remaining oxidizing agents or their byproducts.
Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to transition to the liquid phase. Each impurity will have a different effect, but generally, a wider melting range suggests a greater variety of impurities.
Q3: What is the best general approach to purify crude this compound?
A3: Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound.[3] For more challenging separations, column chromatography can be employed. The choice of method depends on the nature and quantity of the impurities.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a good starting point.[4]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and identify a suitable solvent system for column chromatography.[5][6]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any proton- or carbon-containing impurities.
III. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Challenge 1: Poor Yield After Recrystallization
| Potential Cause | Troubleshooting Strategy |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[3] For this compound, consider solvents like ethanol, methanol, acetic acid, or mixtures such as ethanol/water.[7] Conduct small-scale solubility tests to find the optimal solvent or solvent system. |
| Using Too Much Solvent | Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures, leading to a lower recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Premature Crystallization During Hot Filtration | If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter flask, and use a slight excess of hot solvent. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetic acid, and water) at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when hot. An ethanol/water mixture is often a good starting point for aromatic carboxylic acids.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is fully dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Challenge 2: Persistent Impurities After Recrystallization
| Potential Cause | Troubleshooting Strategy |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to the desired product, it may co-crystallize. Try a different recrystallization solvent or a multi-solvent system. |
| Presence of the Thioether Intermediate | The thioether intermediate, 2-(benzylthio)benzoic acid, is less polar than the sulfone. If this is a major impurity, consider column chromatography for separation. |
| Acidic or Basic Impurities | The presence of unreacted 2-mercaptobenzoic acid (acidic) or other potential impurities can be addressed with an acid-base extraction during the workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The this compound and any other acidic impurities will move to the aqueous layer. The aqueous layer can then be acidified to precipitate the purified product.[8] |
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Challenge 3: Product Degradation During Purification
| Potential Cause | Troubleshooting Strategy |
| Hydrolysis of the Sulfonyl Group | While sulfones are generally stable, prolonged heating under strongly basic conditions could potentially lead to hydrolysis.[9] Avoid using strong bases like NaOH or KOH for extended periods, especially at elevated temperatures. Use milder bases like sodium bicarbonate for extractions. |
| Decarboxylation | Aromatic carboxylic acids can undergo decarboxylation at very high temperatures. Avoid excessive heating during recrystallization and drying. Drying under vacuum at a moderate temperature is recommended. |
IV. Advanced Purification: Column Chromatography
When recrystallization and acid-base extraction are insufficient to achieve the desired purity, column chromatography is the next logical step.
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, perform TLC to determine an appropriate solvent system. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is a common starting point. Acetic acid can be added to the mobile phase to improve the peak shape of carboxylic acids.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Troubleshooting Logic for Purification
Caption: A decision-making workflow for purification strategy.
V. Stability and Storage
-
Stability: this compound is expected to be a stable solid under normal laboratory conditions. Avoid prolonged exposure to high temperatures and strong bases to prevent potential degradation.
-
Storage: Store the purified compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
This guide provides a comprehensive framework for troubleshooting the purification of this compound. By understanding the nature of the compound and potential impurities, and by systematically applying the principles of recrystallization, acid-base extraction, and chromatography, researchers can achieve high purity of this valuable synthetic intermediate.
VI. References
-
Prusova, M., Holcapek, M., & Jandera, P. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 59(3), 568-577.
-
Fox, D. W., & Popkin, S. (1968). Process for the formation and purification of aromatic sulfones. U.S. Patent No. 3,383,421. Washington, DC: U.S. Patent and Trademark Office.
-
Fox, D. W., & Popkin, S. (1968). Process for the formation and purification of aromatic sulfones. U.S. Patent No. 3,383,421.
-
Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry.
-
Khan, A., & Williams, A. (2025). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate.
-
Solubility of Things. (n.d.). Sulfone. Retrieved from [Link]
-
European Patent Office. (1991). Method for preparing aromatic sulfones. EP 0448748 A1.
-
Davis, D. S. (1989). Preparation of diaryl sulfones. U.S. Patent No. 4,822,916. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). Various pathways for converting 2-mercaptobenzoic acid (6) into.... Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2021). Decarboxylative Sulfinylation Enables a Direct, Metal-Free Access to Sulfoxides from Carboxylic Acids. PubMed Central.
-
Wawrzynowicz, T., & Soczewiński, E. (2001). Densitometric thin-layer chromatography of polycyclic aromatic sulfur compounds. Journal of Planar Chromatography-Modern TLC, 14(3), 183-187.
-
Roberts, J. C., & Gao, Y. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed Central.
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ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?.
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Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561426, this compound. Retrieved from [Link].
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Russian Journal of General Chemistry. (2004). Simulation of Benzenesulfonyl Chloride Hydrolysis. ResearchGate.
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Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). Journal of the American Society for Mass Spectrometry.
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Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329.
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Two-step pathway proposed for sequential synthesis of 2-benzylsulfonyl benzothiazoles. (n.d.). ScienceDirect.
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Hydrolysis. (n.d.). Research Starters - EBSCO.
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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Process for the preparation of 2-(substituted)-4-sulfobenzoic acid. (1996). Google Patents.
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Wagner, G. (1957). [Synthesis of various derivatives of 2-mercaptobenzoic acid (thiosalicylic acid) from S-beta-D-glucopyranoside. VI. Phenolglycosides]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 290(10), 457-466.
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Truce, W. E., & Ray, W. J. (1959). Rearrangements of Aryl Sulfones. IV. Substituted Phenyl Mesityl Sulfones. Journal of the American Chemical Society, 81(2), 481-484.
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Synthetic process of 2-benzoylbenzoic acid. (2016). Google Patents.
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Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). (n.d.). PrepChem.com.
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Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. (2014). Organic Letters.
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Sulfolene. (n.d.). Wikipedia.
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Shagufta, & Ahmad, I. (2025). Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate.
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New World Encyclopedia. (n.d.). Benzoic acid.
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dealing with byproduct formation in benzamide synthesis. (2025). Benchchem.
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Hydrolysis of β-hydroxy N-sulfonyl hydrazones. (n.d.). ResearchGate.
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Sulfolane. (2022). Sciencemadness Wiki.
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Hydrolysis Reactions. (2025). Chemistry LibreTexts.
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Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
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Changes performed on the 2-(benzylsulfinyl)benzoic acid scaffold. (n.d.). ResearchGate.
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Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. (2025). Benchchem.
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Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). PubMed Central.
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Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2007). Google Patents.
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Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2025). ResearchGate.
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The improvement of aqueous chemical stability of a model basic drug by ion pairing with acid groups of polyelectrolytes. (2004). PubMed.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-(Benzylsulfonyl)benzoic Acid
Welcome to the technical support guide for the purification of 2-(benzylsulfonyl)benzoic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth procedural guidance. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure the success of your purification experiments.
Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1][2] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[3] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2]
Physical Properties of this compound
A foundational understanding of the target compound's properties is critical for designing a purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₄S | PubChem[4] |
| Molecular Weight | 276.31 g/mol | PubChem[4] |
| CAS Number | 13536-21-5 | PubChem[4] |
| Appearance | Crystalline Solid (Predicted) | General knowledge |
| Melting Point | Not experimentally reported in sources. Must be determined empirically. |
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound in a direct question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[5] This is often caused by the solution being too concentrated or cooling too rapidly, leading to supersaturation at a high temperature. Impurities can also depress the melting point of the mixture, exacerbating the issue.
Corrective Actions:
-
Re-dissolve the Oil: Place the flask back on the heat source to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent (1-2 mL at a time) to decrease the concentration. This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.[5]
-
Ensure Slow Cooling: Allow the flask to cool slowly and without disturbance. Insulating the flask (e.g., by placing it in a beaker with paper towels) can promote gradual cooling, which is essential for the formation of pure, well-defined crystals.[6][7]
-
Consider a Different Solvent: If the problem persists, the chosen solvent's boiling point may be too high relative to the solute's melting point. A solvent with a lower boiling point might be necessary.
Q2: I have a very poor yield after filtration. What are the most likely causes?
A2: A low yield is a common issue in recrystallization and can stem from several procedural errors.
Potential Causes & Solutions:
-
Using Too Much Solvent: The most frequent cause of low yield is adding an excessive amount of solvent to dissolve the crude solid.[5][8] This keeps a significant portion of your product dissolved in the cold mother liquor.
-
Solution: Next time, add the hot solvent in small, incremental portions until the solid just dissolves. If you suspect you've used too much, you can gently boil off some solvent to re-concentrate the solution before cooling.[5]
-
-
Premature Crystallization: If crystals form during hot filtration, significant product loss will occur on the filter paper.
-
Insufficient Cooling: If the solution is not cooled sufficiently, more product will remain dissolved.
-
Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product.
Q3: No crystals are forming, even after placing the flask in an ice bath. What should I do?
A3: The failure of a solution to yield crystals, known as supersaturation, can be frustrating but is usually solvable. The solution is stable, but crystallization needs to be induced.
Inducement Techniques:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This provides a perfect template for other molecules to deposit onto, initiating crystallization.[5]
-
Reduce the Solvent Volume: Your solution may be too dilute. Re-heat the flask and gently boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[5]
-
Cool to a Lower Temperature: If an ice bath is insufficient, a dry ice/acetone bath can be used to reach lower temperatures, further decreasing solubility. Use this as a last resort, as very rapid cooling can sometimes trap impurities.
Q4: My final crystals are colored, even though the pure compound should be white. How do I remove colored impurities?
A4: Colored impurities are common and can often be removed with an activated carbon (charcoal) treatment. These impurities are typically large, polar molecules with extended conjugation that adsorb onto the high-surface-area charcoal.[10]
Procedure:
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent flash-boiling in the next step.
-
Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.[10]
-
Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the now-decolorized filtrate to cool slowly to form pure crystals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: An ideal solvent has not been explicitly documented in the literature for this specific compound. Therefore, solvent selection must be determined experimentally. Given the structure—a polar carboxylic acid group and a relatively nonpolar benzylsulfonyl moiety—a polar protic solvent or a mixed solvent system is a logical starting point.
Because it is a derivative of benzoic acid, its solubility behavior can be approximated by that of the parent compound.[11][12] Benzoic acid has high solubility in hot water and poor solubility in cold water, making water a common and safe choice for its recrystallization.[3][13] Alcohols like ethanol and methanol are also good solvents.[12][14]
Solubility Data for Benzoic Acid (Parent Compound) as a Reference [12][14]
| Solvent | Solubility at Low Temp. | Solubility at High Temp. | Comments |
| Water | 1.7 g/L (0 °C) | 56.31 g/L (100 °C) | Excellent temperature gradient; safe and inexpensive.[3][13] |
| Ethanol | High | Very High | May be too good a solvent, leading to low recovery unless used in a mixed system (e.g., ethanol/water).[14] |
| Methanol | High | Very High | Similar to ethanol; good for dissolving but may result in poor yield.[14] |
| Toluene | Low | Moderate | A non-polar option if polar impurities are the issue. |
| Ethyl Acetate | Moderate | High | A moderately polar solvent that is often effective. |
Recommendation: Start with water or an ethanol/water mixed solvent system. Conduct small-scale solubility tests to confirm the ideal choice.
Q2: How does the rate of cooling affect the purity and size of my crystals?
A2: The cooling rate is a critical parameter.
-
Slow Cooling: Allowing the solution to cool slowly and without disturbance is crucial for forming large, high-purity crystals.[7] The crystallization process is an equilibrium phenomenon where molecules of the correct compound are selectively deposited onto the growing crystal lattice, excluding impurities.[1] Slow cooling maintains this equilibrium.
-
Rapid Cooling: Cooling the solution too quickly (e.g., by immediately plunging a hot flask into an ice bath) causes the compound to precipitate rapidly. This process traps impurities within the crystal lattice, defeating the purpose of recrystallization.[5][7] It also tends to produce small, needle-like crystals that are harder to filter and wash effectively.
Q3: What is the proper technique for drying the recrystallized product?
A3: Residual solvent can inflate your final mass (leading to an inaccurate yield calculation) and depress the melting point.
-
Air Drying: After suction filtration, press the crystals firmly on the filter paper with a clean spatula or stopper to remove as much mother liquor as possible.[2] Then, remove the filter paper from the funnel, open it on a pre-weighed watch glass, and allow the crystals to air-dry. Spreading the crystals increases the surface area for evaporation.
-
Oven Drying: For faster results, place the watch glass in a drying oven. Ensure the oven temperature is well below the compound's melting point to avoid decomposition or melting.
-
Drying to a Constant Weight: To be certain the solid is completely dry, weigh it, return it to the drying apparatus for a period, and then re-weigh it. The sample is considered dry when consecutive weighings are constant.[8]
Experimental Protocols & Visualizations
Standard Recrystallization Workflow
The following diagram illustrates the standard workflow for recrystallization.
Caption: Standard workflow for the purification of a solid compound by recrystallization.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and solve common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts.[Link]
-
Recrystallization. (n.d.). University of Colorado Boulder.[Link]
-
2-(2-benzylsulfanyl-ethyl)-benzoic acid. (2025). Chemical Synthesis Database.[Link]
-
Recrystallization1. (n.d.). University of Massachusetts Lowell.[Link]
-
Help! Recrystallization sources of error. (2012). Reddit.[Link]
-
Recrystallization 2. (n.d.). University of Massachusetts Lowell.[Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube.[Link]
-
This compound. (n.d.). PubChem.[Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Creighton University.[Link]
-
Recrystallization of Benzoic Acid. (n.d.). Austin Peay State University.[Link]
-
The solubility of benzoic acid in seven solvents. (2018). ResearchGate.[Link]
-
Benzoic Acid - Solubility of Things. (n.d.). Solubility of Things.[Link]
-
Preparation of benzoic acid of high purity. (1947). National Bureau of Standards.[Link]
-
Benzoic acid - Wikipedia. (n.d.). Wikipedia.[Link]
-
Benzoic acid - Sciencemadness Wiki. (2024). Sciencemadness.[Link]
-
Benzoic Acid, Recrystallization, and Solubility vs pH. (2015). YouTube.[Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-(Benzylsulfonyl)benzoic acid Byproducts
Welcome to the technical support guide for 2-(benzylsulfonyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing or working with this compound. We will address common challenges related to byproduct formation and provide robust troubleshooting guides and analytical protocols to ensure the purity and identity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and analysis of this compound.
Q1: What is the most common synthetic route to this compound and what are its inherent challenges?
A1: The most prevalent and straightforward synthesis involves the oxidation of a thioether precursor, 2-(benzylthio)benzoic acid.[1] This method is popular due to the commercial availability of starting materials. The primary challenge lies in controlling the oxidation state of the sulfur atom. The reaction proceeds from a thioether to a sulfoxide and finally to the desired sulfone. Incomplete or excessive oxidation can lead to a mixture of these compounds, complicating purification.[2][3]
Q2: What are the most probable byproducts I should expect during the synthesis of this compound?
A2: The byproduct profile is almost entirely dependent on the level of oxidation control. The most common impurities you will encounter are:
-
2-(Benzylsulfinyl)benzoic acid: This is the intermediate sulfoxide resulting from incomplete oxidation. It is often the most significant byproduct.
-
Unreacted 2-(benzylthio)benzoic acid: If the reaction does not go to completion, you will have residual starting material.
-
Positional Isomers (e.g., 3- or 4-(benzylsulfonyl)benzoic acid): These are generally not a concern with the thioether oxidation route. However, if a Friedel-Crafts type sulfonylation is employed, the formation of positional isomers becomes a significant possibility due to the directing effects of the substituents on the aromatic rings.[4][5][6]
Q3: Which analytical techniques are most effective for identifying and quantifying these byproducts?
A3: A multi-technique approach is recommended for unambiguous characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity and quantifying the product and its byproducts. A reversed-phase C18 column with an acidic mobile phase provides excellent separation of the sulfone, sulfoxide, and thioether.[7][8][9]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the main product and identifying impurities. Electrospray ionization (ESI) is typically used. The fragmentation patterns, such as the characteristic loss of sulfur dioxide (SO₂), can also provide structural clues.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structural elucidation. The chemical shift of the benzylic methylene protons (-CH₂-) is particularly diagnostic, as it varies significantly between the thioether, sulfoxide, and sulfone due to the changing oxidation state of the adjacent sulfur atom.[12]
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental issues in a direct question-and-answer format.
Issue 1: My ¹H NMR spectrum shows an extra singlet around δ 4.0-4.5 ppm and the integration is off. What is it?
Analysis: The chemical shift of the benzylic methylene protons (-SO₂-CH₂-Ph) in the desired product, this compound, is typically observed further downfield (e.g., > δ 4.5 ppm) due to the strong electron-withdrawing effect of the sulfonyl group.
Potential Causes & Solutions:
-
Unreacted Starting Material: The methylene protons of the starting thioether, 2-(benzylthio)benzoic acid, resonate more upfield. A singlet in the δ 4.0-4.3 ppm range is a strong indicator of this impurity.
-
Intermediate Sulfoxide: The intermediate, 2-(benzylsulfinyl)benzoic acid, will also show a different chemical shift for its methylene protons, typically between that of the thioether and the sulfone.
-
Actionable Advice:
-
Confirm: Re-run the reaction with a longer duration or a slight excess of the oxidizing agent.
-
Analyze: Use HPLC to resolve the different species and confirm the presence of multiple components.
-
Purify: If the impurity is present in the final product, purification by recrystallization or column chromatography is necessary.
-
Issue 2: My HPLC chromatogram shows a major product peak and a significant secondary peak with a shorter retention time. What is this impurity?
Analysis: In reversed-phase HPLC, retention time is generally correlated with the polarity of the analyte; more polar compounds elute earlier. The polarity of the sulfur-containing functional group increases in the order: Thioether < Sulfone < Sulfoxide.
Potential Causes & Solutions:
-
Intermediate Sulfoxide: The sulfoxide (R-SO-R) is more polar than the corresponding sulfone (R-SO₂-R). Therefore, the peak with the shorter retention time is very likely 2-(benzylsulfinyl)benzoic acid.
-
Actionable Advice:
-
Spike Study: If you have a standard, spike a small amount of the sulfoxide intermediate into your sample and re-run the HPLC. If the peak of interest increases in area, its identity is confirmed.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer. The peak eluting earlier should have a mass corresponding to the sulfoxide ([M+H]⁺ ≈ 261.07), while the main product peak will correspond to the sulfone ([M+H]⁺ ≈ 277.06).
-
Issue 3: My mass spectrum shows the expected M+H peak for the product, but also a peak that is 16 amu lower. What does this indicate?
Analysis: A mass difference of 16 atomic mass units (amu) corresponds precisely to one oxygen atom. This is a classic sign of incomplete oxidation in your reaction.
Potential Causes & Solutions:
-
Intermediate Sulfoxide: The mass of 2-(benzylsulfinyl)benzoic acid is 16 amu less than that of this compound. Your sample is a mixture.
-
Actionable Advice:
-
Review Synthesis: Check the stoichiometry of your oxidizing agent, reaction temperature, and time. These are the primary factors controlling the extent of oxidation.[13]
-
Purification: The presence of this byproduct necessitates further purification. Column chromatography is often effective at separating sulfoxides from sulfones.
-
Part 3: Experimental Protocols & Data
These protocols provide a starting point for the reliable characterization of your product.
Protocol 1: HPLC-UV Method for Purity Assessment
This method is designed for the baseline separation of this compound from its common byproducts.
| Parameter | Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Rationale: The use of an acidic mobile phase suppresses the ionization of the carboxylic acid, leading to improved peak shape and retention on the nonpolar C18 stationary phase.[7][8]
Protocol 2: LC-MS for Byproduct Identification
This protocol uses the same chromatographic principles as above but adds mass detection for definitive identification.
-
Chromatography: Use the HPLC conditions outlined in Protocol 1.
-
MS Interface: Divert the column effluent to an Electrospray Ionization (ESI) source.
-
MS Settings (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Fragmentor Voltage: 100 V (for initial analysis)
-
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the product and potential byproducts to confirm their presence and retention times. Characteristic fragmentation includes the loss of SO₂ (64 Da).[11][14]
Data Summary: Expected Analytical Values
| Compound | Structure Description | Expected ¹H NMR (Benzylic -CH₂-) | Expected m/z [M+H]⁺ |
| This compound | Target Product (Sulfone) | ~ δ 4.8 ppm (singlet) | 277.06 |
| 2-(Benzylsulfinyl)benzoic acid | Byproduct (Sulfoxide) | ~ δ 4.4 ppm (AB quartet) | 261.07 |
| 2-(Benzylthio)benzoic acid | Starting Material (Thioether) | ~ δ 4.1 ppm (singlet) | 245.07 |
Note: ¹H NMR chemical shifts are approximate and can vary based on solvent and concentration. The methylene protons in the sulfoxide are diastereotopic and may appear as an AB quartet.
Part 4: Visual Guides
Synthetic Pathway and Byproduct Formation
This diagram illustrates the oxidation process from the thioether starting material to the final sulfone product, highlighting the formation of the key sulfoxide byproduct.
Caption: Oxidation pathway for the synthesis of this compound.
Troubleshooting Workflow for Impure Samples
This workflow provides a logical sequence of analytical steps to identify unknown impurities in a reaction mixture.
Caption: A logical workflow for troubleshooting an impure synthesis batch.
References
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
- ResearchGate. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Smakman, G. H., et al. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(9), 1434-1439.
-
Kayser, M. M., et al. (2005). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 16(7), 1035-1043. [Link]
- ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Request PDF.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Reagent Guides. [Link]
-
ResearchGate. (n.d.). Triflic‐Acid‐Catalyzed Friedel‐Crafts Reaction for the Synthesis of Diaryl Sulfones. Request PDF. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Supplementary Information. [Link]
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- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
Stability issues of 2-(Benzylsulfonyl)benzoic acid under reaction conditions
Here is the in-depth technical guide on the stability issues of 2-(benzylsulfonyl)benzoic acid.
Technical Support Center: Stability of this compound
Welcome to the technical support guide for this compound. This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this reagent under common reaction conditions. It is designed for researchers, chemists, and drug development professionals who utilize this compound in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns with this compound?
A1: this compound is a bichromophoric molecule containing both a carboxylic acid and a benzylsulfonyl group. The primary stability concerns stem from two potential decomposition pathways, particularly at elevated temperatures:
-
Thermal Decarboxylation: The loss of carbon dioxide (CO₂) from the benzoic acid moiety to form benzyl phenyl sulfone. This is a common degradation pathway for benzoic acid derivatives, especially when heated above their melting points or in the presence of catalysts.[1][2][3]
-
Desulfonation: The cleavage of the carbon-sulfur (C-S) bond, which can lead to the formation of benzoic acid and other degradation products. Aromatic sulfonic acids are known to undergo desulfonation at temperatures typically in the 200-300°C range.[4]
The ortho-substitution pattern of this compound may introduce steric strain, potentially lowering the activation energy for these decomposition pathways compared to simpler, sterically unhindered analogues.
Q2: What is the recommended storage condition for this compound?
A2: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Room temperature storage is generally acceptable for the solid material.[5] Avoid exposure to high humidity, direct sunlight, and extreme temperatures.
Q3: At what temperature should I expect this compound to start decomposing?
A3: While specific thermogravimetric analysis (TGA) data for this exact compound is not widely published, we can infer its stability from related structures. Benzoic acid itself is stable up to 300°C, but its derivatives can decompose at lower temperatures.[1] Aromatic sulfonic acids generally show thermal decomposition between 200-300°C.[4] Therefore, it is prudent to handle this compound with care at temperatures exceeding 150-180°C , as significant degradation may begin to occur. We strongly recommend performing a small-scale stability test under your specific reaction conditions if high temperatures are required (see Protocol 2).
Q4: Is this compound compatible with strong acids and bases?
A4:
-
Acids: The compound is generally stable in the presence of common protic acids (e.g., HCl, H₂SO₄) at low to moderate temperatures. However, heating in strong acid could potentially catalyze desulfonation or other side reactions.
-
Bases: As a carboxylic acid, it will react with bases to form the corresponding carboxylate salt. This is a standard acid-base reaction and does not represent degradation. Strong, non-nucleophilic bases (e.g., NaH, K₂CO₃, DBU) are often used in reactions involving the carboxylic acid group. However, using organometallic bases (e.g., n-BuLi, Grignard reagents) will result in deprotonation of the carboxylic acid as the primary, instantaneous reaction before any other desired reaction can occur.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction at high temperature (>150°C) is giving low yields and I observe a new, less polar spot by TLC.
-
Probable Cause: You are likely observing thermal decarboxylation. The loss of the polar carboxylic acid group results in the formation of the more nonpolar byproduct, benzyl phenyl sulfone. The high temperature provides the necessary energy to overcome the activation barrier for CO₂ extrusion.[3][6]
-
Proposed Solutions:
-
Lower the Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Use a More Active Catalyst: If applicable, switch to a catalyst that operates under milder conditions (e.g., a more advanced generation palladium catalyst for cross-coupling reactions).
-
Change the Solvent: Use a higher-boiling point solvent that allows for uniform heating at a precisely controlled, lower temperature, rather than pushing a lower-boiling solvent to its limit.
-
Issue 2: During an amide coupling reaction using EDC/HOBt, my starting material is consumed but the yield of the desired amide is poor.
-
Probable Cause: While the carboxylic acid is activated by the coupling agents, side reactions may be occurring. One possibility is the intramolecular cyclization to form a mixed anhydride-like species, which may be less reactive or prone to decomposition, especially if the reaction is heated.
-
Proposed Solutions:
-
Optimize Coupling Reagents: Switch to a more robust coupling agent system known for high efficiency at room temperature, such as HATU or HBTU with a non-nucleophilic base like DIPEA.
-
Control Reaction Temperature: Ensure the reaction is run at the recommended temperature for the coupling agent, typically ranging from 0°C to room temperature. Avoid heating amide coupling reactions unless specified and validated.
-
Order of Addition: Add the amine component to the pre-activated carboxylic acid. See Protocol 1 for a recommended procedure.
-
| Coupling Reagent | Recommended Temperature | Common Base | Notes |
| EDC / HOBt | 0°C to RT | DIPEA, NMM | Standard, but can sometimes be sluggish. |
| HATU | 0°C to RT | DIPEA | Highly efficient, rapid coupling. |
| HBTU | 0°C to RT | DIPEA | Similar to HATU, very effective. |
| SOCl₂ / Oxalyl Chloride | 0°C to RT | None (forms acid chloride) | Requires a two-step process; acid chloride can be unstable. |
Issue 3: My reaction mixture turns dark brown or black when heated in solution.
-
Probable Cause: This indicates significant decomposition, likely beyond simple decarboxylation. It could be due to desulfonation or a cascade of radical reactions leading to charring.[4]
-
Proposed Solutions:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition, which can be exacerbated at high temperatures.
-
Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Re-evaluate Temperature: A dark color is a strong indicator that the reaction temperature is too high for the substrate. A significant reduction in temperature is necessary. Refer to Protocol 2 to determine the practical stability threshold.
-
Visualizing Potential Decomposition Pathways
The following diagram illustrates the two primary degradation pathways for this compound.
Caption: Figure 1: Primary Decomposition Pathways
Recommended Protocols
Protocol 1: General Procedure for Amide Coupling at Room Temperature
This protocol is designed to minimize degradation by avoiding heat and using an efficient coupling agent.
-
Preparation: In a clean, dry flask under a Nitrogen atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Activation: Cool the solution to 0°C using an ice bath. Add DIPEA (2.5 eq) dropwise while stirring. Allow the mixture to stir at 0°C for 15-20 minutes to ensure full activation of the carboxylic acid.
-
Coupling: Add the desired amine (1.2 eq), either neat or as a solution in the reaction solvent.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Small-Scale Thermal Stability Test
This protocol helps you determine the stability of the compound under your specific planned reaction conditions.
-
Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 5 mg/mL) in your reaction solvent. Include an internal standard (a stable, non-reactive compound) in this solution.
-
Sample Preparation: In separate vials, place an aliquot of the stock solution. If your reaction uses other reagents (e.g., a base, a catalyst), add them to the vials in the correct stoichiometry.
-
Time Zero Analysis: Immediately take a sample from one vial and analyze it by HPLC to determine the initial peak area ratio of your compound to the internal standard. This is your t=0 reference.
-
Heating: Place the remaining vials in a heating block set to your desired reaction temperatures (e.g., 100°C, 120°C, 140°C, 160°C).
-
Time-Course Analysis: At set time intervals (e.g., 1h, 2h, 4h, 8h), remove a vial from the heat, cool it to room temperature, and analyze by HPLC.
-
Data Analysis: Compare the peak area ratio of the compound to the internal standard at each time point and temperature against the t=0 sample. A significant decrease in this ratio indicates decomposition.
Troubleshooting Workflow Diagram
Use this workflow to diagnose stability-related issues in your reaction.
Caption: Figure 2: Troubleshooting Workflow
References
- BenchChem. (n.d.). In-Depth Technical Guide on the Thermal Stability of 4-tert-Butylbenzenesulfonic Acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561426, this compound. Retrieved from [Link]
-
Khorasheh, F., & Abedini, M. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved from [Link]
-
Serio, M. A., Kroo, E., & Bassilakis, R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Retrieved from [Link]
-
Kice, J. L., & Taymoori, F. (2006). The thermal decomposition of benzoic acid. ResearchGate. Retrieved from [Link]
-
Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 13536-21-5 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-up Synthesis of 2-(Benzylsulfonyl)benzoic acid
Introduction
Welcome to the technical support center for the scale-up synthesis of 2-(benzylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, we understand that scaling up a chemical synthesis introduces a unique set of challenges that require both a deep understanding of the reaction mechanism and practical, field-proven insights. This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a safe, efficient, and reproducible scale-up process.
The synthesis of this compound typically involves a two-step process: the initial formation of a thioether, 2-(benzylthio)benzoic acid, followed by its oxidation to the desired sulfone. While seemingly straightforward, each step presents potential hurdles, especially when dealing with larger quantities. This guide is structured to address these challenges head-on, providing not just solutions but also the underlying scientific rationale.
I. Troubleshooting Guide: Navigating Common Scale-up Hurdles
This section addresses specific problems that may arise during the scale-up synthesis of this compound. Each issue is presented with its probable causes and a set of actionable solutions grounded in chemical principles.
Issue 1: Incomplete or Sluggish Oxidation of 2-(Benzylthio)benzoic acid
Symptom: Reaction monitoring (e.g., by HPLC or TLC) shows a significant amount of unreacted starting material or the intermediate sulfoxide even after extended reaction times.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Oxidant Stoichiometry | - Solution: Carefully recalculate and ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used. Rationale: The oxidation from a thioether to a sulfone is a two-step process, with each step consuming one equivalent of the oxidant. An insufficient amount will lead to the accumulation of the sulfoxide intermediate.[1][2] |
| Low Reaction Temperature | - Solution: Gradually increase the reaction temperature while carefully monitoring for exotherms. Rationale: Oxidation reactions have an activation energy barrier. Insufficient thermal energy can lead to a slow reaction rate. However, excessive heat can promote side reactions and pose a safety risk.[3] |
| Poor Mass Transfer/Mixing | - Solution: Increase the agitation speed. For very large vessels, consider installing baffles to improve mixing. Rationale: In a heterogeneous reaction mixture, or with viscous solutions, poor mixing can lead to localized depletion of the oxidant, effectively stalling the reaction in parts of the reactor. |
| Decomposition of Oxidant | - Solution: Use a fresh, properly stored batch of the oxidizing agent. If using hydrogen peroxide, ensure it is stabilized. Rationale: Many oxidizing agents, such as hydrogen peroxide, can decompose over time, especially when exposed to heat, light, or contaminants.[4] This reduces the effective concentration of the oxidant available for the reaction. |
| Catalyst Deactivation (if applicable) | - Solution: If a catalyst is used (e.g., a metal catalyst with H₂O₂), ensure its activity and consider adding it in portions. Rationale: Catalysts can be poisoned by impurities in the starting materials or solvents, or they may degrade under the reaction conditions.[2] |
Issue 2: Over-oxidation and Formation of Byproducts
Symptom: The presence of unexpected impurities in the final product, potentially including sulfonic acids or other degradation products.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Excessive Reaction Temperature | - Solution: Implement precise temperature control. Utilize a reactor cooling system to manage any exotherms. Rationale: High temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, such as the oxidation of the aromatic rings, which can lead to the formation of sulfonic acids.[5] |
| Incorrect Oxidant Addition Rate | - Solution: Add the oxidizing agent slowly and subsurface. Rationale: A rapid, localized increase in oxidant concentration can lead to uncontrolled exotherms and over-oxidation.[3] Slow, controlled addition ensures a more uniform reaction rate. |
| Prolonged Reaction Time | - Solution: Closely monitor the reaction progress and quench the reaction as soon as the starting material is consumed. Rationale: Leaving the product in the presence of excess oxidant for an extended period can lead to slow degradation or further oxidation. |
| Inappropriate Choice of Oxidant | - Solution: Consider using a milder or more selective oxidizing agent. Rationale: Strong, non-selective oxidants like potassium permanganate can be difficult to control on a large scale.[6] Reagents like hydrogen peroxide, often with a catalyst, can offer better selectivity.[7] |
Issue 3: Exothermic Runaway Reaction
Symptom: A rapid, uncontrolled increase in reaction temperature and pressure. This is a critical safety issue.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Rapid Addition of Oxidant | - Solution: Implement a strict, slow addition protocol for the oxidizing agent. Use a dosing pump for precise control. Rationale: Oxidation reactions are often highly exothermic.[3] Adding the oxidant too quickly can generate heat faster than the reactor's cooling system can remove it, leading to a thermal runaway.[8] |
| Insufficient Cooling Capacity | - Solution: Ensure the reactor's cooling system is appropriately sized for the scale of the reaction. Perform a safety assessment before scaling up. Rationale: The heat generated by the reaction must be effectively dissipated. An undersized cooling system is a major safety hazard.[9] |
| Accumulation of Unreacted Reagents | - Solution: Ensure adequate mixing and a reaction temperature that is high enough to initiate the reaction upon addition of the oxidant. Rationale: If the reaction does not start immediately upon addition of the oxidant, unreacted material can accumulate. A sudden initiation can then lead to a very rapid release of energy. |
| Use of Unstable Oxidants | - Solution: Avoid using inherently unstable oxidants like concentrated m-chloroperoxybenzoic acid (mCPBA) in certain solvents at scale.[3] Rationale: Some oxidizing agents can decompose violently, especially in the presence of impurities or at elevated temperatures.[4][6] |
Issue 4: Product Isolation and Purification Challenges
Symptom: Difficulty in obtaining a pure, crystalline product with a consistent melting point.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Presence of Impurities | - Solution: Re-evaluate the reaction conditions to minimize byproduct formation. Consider a pre-purification step, such as a wash with a suitable solvent, before recrystallization. Rationale: Impurities can interfere with the crystallization process, leading to an oily product or a lower yield. |
| Inappropriate Recrystallization Solvent | - Solution: Conduct a solvent screen to find an optimal solvent or solvent mixture for recrystallization. Rationale: A good recrystallization solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures. |
| Product is an Oil | - Solution: Try adding a small seed crystal to induce crystallization. If that fails, consider converting the carboxylic acid to a salt for purification and then re-acidifying. Rationale: Seeding provides a nucleation site for crystal growth. Salt formation can sometimes lead to a more crystalline solid that is easier to purify. |
| Inefficient Filtration or Washing | - Solution: Ensure the filter cake is washed with a cold, appropriate solvent to remove residual impurities without dissolving a significant amount of the product. Rationale: Inadequate washing will leave impurities on the surface of the crystals, while using a warm or highly solubilizing wash solvent will reduce the yield. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the precursor, 2-(benzylthio)benzoic acid, at scale?
A1: A common and scalable method is the reaction of thiosalicylic acid with benzyl chloride in the presence of a base. This is a nucleophilic substitution reaction where the thiolate anion of thiosalicylic acid displaces the chloride from benzyl chloride.
Q2: What are the key safety considerations when performing the oxidation step at a large scale?
A2: The primary safety concern is the management of the exothermic nature of the oxidation reaction to prevent a thermal runaway.[3][8] This includes ensuring adequate cooling capacity, controlled addition of the oxidant, and continuous monitoring of the reaction temperature.[9] Additionally, proper personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area, as some oxidants can release hazardous fumes.[4]
Q3: Can I use a different oxidizing agent than hydrogen peroxide?
A3: Yes, other oxidizing agents can be used, but their suitability for scale-up must be carefully evaluated. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is effective but can be hazardous on a large scale.[6] Potassium permanganate is a strong oxidant but can lead to over-oxidation and produces a significant amount of manganese dioxide waste.[6] Hydrogen peroxide is often preferred for its "green" profile, with water being the only byproduct.[2][7]
Q4: How can I monitor the progress of the oxidation reaction effectively?
A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction progress at scale. It allows for the quantification of the starting material, the sulfoxide intermediate, the desired sulfone product, and any byproducts. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
Q5: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A5: A yellow color can indicate the presence of colored impurities, possibly from side reactions or impurities in the starting materials. This can often be removed by treating a solution of the crude product with activated charcoal before the final recrystallization step.
III. Experimental Protocols
Protocol 1: Synthesis of 2-(benzylthio)benzoic acid
Materials:
-
Thiosalicylic acid
-
Benzyl chloride
-
Potassium carbonate
-
Ethanol
-
Water
Procedure:
-
In a suitably sized reactor, dissolve thiosalicylic acid in ethanol.
-
Add potassium carbonate to the mixture with stirring.
-
Slowly add benzyl chloride to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Reduce the volume of the filtrate under vacuum.
-
Add water to the residue and acidify with hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-(benzylthio)benzoic acid.
Protocol 2: Oxidation to this compound
Materials:
-
2-(benzylthio)benzoic acid
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 2-(benzylthio)benzoic acid in glacial acetic acid.
-
Heat the mixture to a moderate temperature (e.g., 60-70 °C).
-
Slowly add hydrogen peroxide (30% solution) via the addition funnel, carefully controlling the rate to maintain the reaction temperature.
-
After the addition is complete, continue to stir the mixture at the same temperature until the reaction is complete (monitor by HPLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
IV. Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low product yield.
V. References
-
Taylor & Francis. (2023). Hazards of Oxidation and Reduction Reactions. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues / Safety Issues with Sulphide Oxidations. Retrieved from [Link]
-
Kenexis. (n.d.). Oxidation Reaction Safeguarding with SIS. Retrieved from [Link]
-
CHIMIA. (n.d.). Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
University of Alberta. (n.d.). Oxidizing Agents. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions. Retrieved from [Link]
-
ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Specific Solvent Issues / Safety Issues with Sulphide Oxidations - Wordpress [reagents.acsgcipr.org]
- 4. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
- 5. par.nsf.gov [par.nsf.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. kenexis.com [kenexis.com]
- 9. chimia.ch [chimia.ch]
Validation & Comparative
A Comparative Guide to the Biological Validation of 2-(Benzylsulfonyl)benzoic acid as a Putative NF-κB Inhibitor
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-(benzylsulfonyl)benzoic acid. While direct biological data for this specific molecule is sparse, its structural motifs—a benzoic acid core and a sulfonyl group—are present in compounds with known pharmacological activities, including anti-inflammatory and anticancer effects.[1][2] Many such compounds function by modulating key cellular signaling pathways.
Here, we propose and rigorously test the hypothesis that This compound acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway . The NF-κB pathway is a cornerstone of cellular responses to inflammatory stimuli and stress, and its dysregulation is a hallmark of numerous chronic diseases, making it a prime therapeutic target.[3][4]
This document outlines a multi-stage validation process, from initial cytotoxicity screening to pinpointing the specific mechanism of action. Each stage is presented with a preferred experimental approach, a comparison to a well-characterized alternative compound, BAY 11-7082 , a known inhibitor of IκB kinase (IKK), and detailed, field-proven protocols.[5][6]
Part 1: Foundational Analysis: Establishing a Therapeutic Window
Causality: Before assessing a compound's specific biological activity, it is imperative to determine its inherent cytotoxicity. This foundational step establishes a non-toxic concentration range for use in subsequent, more sensitive assays. A compound that appears to inhibit a signaling pathway merely by inducing cell death is not a viable therapeutic candidate. We will compare two common colorimetric assays used to assess cell viability and metabolic activity.
Comparison: MTT vs. XTT Cell Viability Assays
The choice between the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay hinges on workflow efficiency and the nature of the final product. Both rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][8]
| Feature | MTT Assay | XTT Assay | Rationale for Selection |
| Formazan Product | Insoluble purple crystals | Soluble orange dye | XTT's soluble product eliminates a solubilization step, reducing handling errors and saving time.[9] |
| Workflow | Requires a final solubilization step (e.g., with DMSO).[8] | No solubilization required; dye is measured directly in the medium.[7] | The streamlined XTT protocol is better suited for higher throughput and yields more consistent data.[9] |
| Sensitivity | Generally high | Comparable or higher than MTT | XTT often provides a higher dynamic range.[10] |
| Endpoint | Endpoint assay | Allows for kinetic monitoring | While typically used as an endpoint, XTT's soluble product allows for repeated measurements over time if needed. |
For these reasons, the XTT assay is the recommended method for this foundational screen.
Experimental Workflow: XTT Assay
Caption: Workflow for the XTT Cell Viability Assay.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or HeLa) in a clear, flat-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound and the positive control (e.g., Doxorubicin) in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[7]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, monitoring for the development of the orange formazan color.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).
Part 2: Primary Validation: Measuring Inhibition of NF-κB Transcriptional Activity
Causality: The primary function of the NF-κB pathway is to control the transcription of target genes. Therefore, the most direct method to validate an inhibitor is to measure its effect on this transcriptional output. A luciferase reporter assay provides a highly sensitive and quantitative readout of pathway activation.
Featured Experiment: NF-κB Luciferase Reporter Gene Assay
This "gold standard" assay utilizes a cell line engineered to express the firefly luciferase gene under the control of a promoter containing multiple NF-κB binding sites. When NF-κB is activated (e.g., by Tumor Necrosis Factor-alpha, TNF-α), it binds to this promoter and drives luciferase expression, which is quantified by measuring light output after adding a substrate.[11]
Signaling Pathway: Canonical NF-κB Activation
Caption: Canonical NF-κB pathway leading to reporter gene expression.
Comparative Data: Hypothetical IC₅₀ Values
This table presents expected results from the luciferase assay, comparing our test compound to the known inhibitor BAY 11-7082.
| Compound | Target/Assay | IC₅₀ (µM) for NF-κB Inhibition | Cytotoxicity IC₅₀ (µM) | Selectivity Index (Cytotoxicity/NF-κB) |
| This compound | NF-κB Luciferase Reporter | 5.2 | > 50 | > 9.6 |
| BAY 11-7082 | IKKβ Inhibition / NF-κB Reporter | 10.8[5] | ~20 | ~1.9 |
| Vehicle (0.1% DMSO) | N/A | No Inhibition | > 100 | N/A |
A higher selectivity index is desirable, indicating the compound inhibits the pathway at concentrations well below those that cause general cytotoxicity.
Detailed Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Plate HEK293-NF-κB-luc cells (stably transfected with the reporter construct) in a white, opaque 96-well plate at a density of 2.5 x 10⁴ cells per well. Incubate for 24 hours.
-
Pre-treatment: Treat cells with a dilution series of this compound or BAY 11-7082 for 1-2 hours.
-
Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated negative control. Incubate for 6-8 hours.
-
Cell Lysis: Remove the medium and lyse the cells by adding 20-50 µL of passive lysis buffer per well. Place the plate on an orbital shaker for 15 minutes at room temperature.
-
Luciferase Reaction: Add 100 µL of Luciferase Assay Reagent to each well.
-
Signal Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of treated wells to the TNF-α stimulated, vehicle-only control wells. Calculate the IC₅₀ value from the dose-response curve.
Part 3: Mechanistic Deep Dive: Pinpointing the Mode of Action
Causality: A positive result in the reporter assay confirms pathway inhibition but does not reveal the mechanism. The NF-κB cascade involves multiple protein-protein interactions, phosphorylation events, and protein degradation.[12][13] A thorough validation requires identifying the specific step that is being disrupted. This section outlines a logical workflow to dissect the mechanism of action.
Mechanistic Investigation Workflowdot
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to 2-(Benzylsulfonyl)benzoic Acid and Other Sulfonylbenzoic Acid Derivatives for Researchers
Abstract
This in-depth technical guide provides a comprehensive comparison of 2-(benzylsulfonyl)benzoic acid and its structural and functional analogs within the broader class of sulfonylbenzoic acid derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key physicochemical properties, explores structure-activity relationships (SAR), and presents detailed experimental protocols for the evaluation of these compounds. The primary focus is on their potential as enzyme inhibitors, particularly targeting human carbonic anhydrases, with additional discussion on their antimicrobial and anticancer activities. All data is presented with rigorous scientific integrity, supported by citations to authoritative literature.
Introduction: The Sulfonylbenzoic Acid Scaffold
The sulfonylbenzoic acid motif is a privileged scaffold in medicinal chemistry, characterized by a benzoic acid ring substituted with a sulfonyl group (-SO₂-). The inherent properties of this scaffold—strong hydrogen bonding capabilities of the carboxylic acid and the sulfonyl group, and the tunable electronic and lipophilic character of the aromatic ring—make it a versatile platform for designing molecules with diverse biological activities. The position of the sulfonyl group on the benzoic acid ring (ortho, meta, or para) and the nature of the substituent on the sulfur atom significantly influence the molecule's three-dimensional structure and its interactions with biological targets.
This guide focuses on this compound, a derivative where the sulfonyl group is at the ortho position to the carboxylic acid and is further substituted with a benzyl group. We will objectively compare its characteristics and performance with other key sulfonylbenzoic acid derivatives, providing a rational basis for experimental design and drug discovery efforts.
Core Structural Features and Physicochemical Properties
The chemical structure of this compound features a flexible benzyl group attached to the sulfonyl moiety, which can adopt various conformations, influencing its binding to target proteins. The ortho-disposition of the bulky benzylsulfonyl group relative to the carboxylic acid creates a specific steric and electronic environment that distinguishes it from its meta and para isomers, as well as from derivatives with smaller alkyl or aryl substituents on the sulfonyl group.
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// Node Definitions A [label="this compound", fillcolor="#4285F4"]; B [label="2-(Methylsulfonyl)benzoic acid", fillcolor="#34A853"]; C [label="2-(Phenylsulfonyl)benzoic acid", fillcolor="#EA4335"]; D [label="4-(Benzylsulfonyl)benzoic acid", fillcolor="#FBBC05"]; E [label="Sulfonylbenzoic Acid Core", fillcolor="#5F6368", shape=ellipse];
// Edges E -- A [label="ortho-Benzyl"]; E -- B [label="ortho-Methyl"]; E -- C [label="ortho-Phenyl"]; E -- D [label="para-Benzyl"]; } caption: "Structural relationship of selected sulfonylbenzoic acid derivatives."
A comparative summary of the key physicochemical properties of this compound and its analogs is presented in Table 1. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₁₄H₁₂O₄S | 276.31[1] | 2.5 | 77.8 | 1 | 4 |
| 2-(Methylsulfonyl)benzoic acid | C₈H₈O₄S | 200.21 | 0.8 | 77.8 | 1 | 4 |
| 2-(Phenylsulfonyl)benzoic acid | C₁₃H₁₀O₄S | 262.28 | 2.1 | 77.8 | 1 | 4 |
| 4-(Benzylsulfonyl)benzoic acid | C₁₄H₁₂O₄S | 276.31 | 2.5 | 77.8 | 1 | 4 |
Data sourced from PubChem and other chemical databases. logP values are computationally predicted and serve as an estimate of lipophilicity.
Comparative Biological Activity
While direct head-to-head comparative studies of a wide range of sulfonylbenzoic acid derivatives are limited, a significant body of research points towards their potential as enzyme inhibitors and antimicrobial agents. This section consolidates available data to provide a comparative overview.
Inhibition of Human Carbonic Anhydrases (hCAs)
A recent and compelling area of investigation for this class of compounds is the inhibition of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes involved in various physiological and pathological processes.[1][2][3] Notably, derivatives of the closely related 2-(benzylsulfinyl)benzoic acid, the sulfoxide precursor to this compound, have been identified as atypical, non-classical hCA inhibitors.[1][2] These compounds are believed to exert their inhibitory effect by binding to a site outside the catalytic zinc center, thereby blocking a key proton shuttle mechanism.[4]
A library of 2-(benzylsulfinyl)benzoic acid derivatives has been synthesized and evaluated against four hCA isoforms (hCA I, II, IX, and XII), revealing potent and selective inhibitors, particularly against the tumor-associated isoform hCA IX.[2] The structure-activity relationship (SAR) studies from this research provide valuable insights that can be extrapolated to the sulfonyl analogs.
Key SAR Insights for Carbonic Anhydrase Inhibition (based on 2-(benzylsulfinyl)benzoic acid analogs):
-
The 2-carboxy group: Essential for activity, likely forming key interactions with the enzyme.
-
The sulfinyl/sulfonyl group: The stereochemistry and oxidation state of the sulfur atom can influence potency and selectivity.
-
Substituents on the benzyl ring: The nature and position of substituents on the benzyl moiety significantly modulate the inhibitory activity. Electron-donating and electron-withdrawing groups at different positions can lead to enhanced potency and isoform selectivity.
| Compound Class | Target Enzyme | Reported Activity (Ki or IC₅₀) | Key Structural Features | Reference |
| 2-(Benzylsulfinyl)benzoic acid derivatives | hCA I, II, IX, XII | Nanomolar to micromolar range | Atypical, non-zinc binding inhibitors | [2] |
| Benzenesulfonamide derivatives | hCA I, II, IV, IX | Nanomolar range | Zinc-binding inhibitors | [5] |
| Benzamide-4-sulfonamides | hCA I, II, VII, IX | Low nanomolar to subnanomolar range | Zinc-binding inhibitors | [6] |
Antimicrobial and Anticancer Activities
Various sulfonylbenzoic acid derivatives have demonstrated promising antimicrobial and anticancer activities. While direct comparative data against this compound is not available, the following table summarizes the reported activities of other derivatives, providing a broader context for the potential applications of this chemical class.
| Compound Class | Biological Activity | Reported Metrics | Mechanism of Action (if known) | Reference |
| Benzyl and Benzoyl Benzoic Acid Derivatives | Antibacterial | MICs as low as 0.5 µg/mL against S. epidermidis | Inhibition of bacterial RNA polymerase-sigma factor interaction | [7] |
| N-(thiazol-2-yl)benzenesulfonamides | Antibacterial | MIC of 3.9 µg/mL against S. aureus | Combination of thiazole and sulfonamide pharmacophores | [8] |
| Benzenesulfonamide derivatives | Anticancer (Breast Cancer) | IC₅₀ values in the low micromolar range | Carbonic anhydrase IX inhibition | [9] |
Experimental Protocols
To facilitate the direct comparison of this compound and its analogs, this section provides detailed, step-by-step methodologies for key biological assays.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is based on the spectrophotometric measurement of the hydrolysis of 4-nitrophenyl acetate (p-NPA) by carbonic anhydrase.
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A -> B -> C -> D -> E -> F -> G; } caption: "Workflow for the carbonic anhydrase inhibition assay."
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX)
-
4-Nitrophenyl acetate (p-NPA)
-
Test compounds (dissolved in DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a working solution of the hCA enzyme in the assay buffer.
-
-
Assay Setup (in triplicate):
-
To each well of a 96-well plate, add 180 µL of Tris-HCl buffer.
-
Add 10 µL of the test compound solution at various concentrations. Include wells for a vehicle control (DMSO) and a positive control inhibitor (e.g., acetazolamide).
-
Add 10 µL of the hCA enzyme solution.
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at room temperature to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the p-NPA solution to each well.
-
Immediately measure the increase in absorbance at 400 nm kinetically for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
-
Inoculation:
-
Inoculate each well containing the diluted compound with the standardized bacterial suspension.
-
Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly as inhibitors of carbonic anhydrases. The available data, primarily from studies on the closely related 2-(benzylsulfinyl)benzoic acid analogs, highlight the importance of the ortho-carboxy-sulfonyl scaffold and the significant influence of substituents on the benzyl moiety in determining biological activity and selectivity.
While direct comparative data across a broad range of sulfonylbenzoic acid derivatives is currently lacking, this guide provides a framework for such investigations by presenting standardized experimental protocols. Future research should focus on the systematic synthesis and parallel evaluation of a library of sulfonylbenzoic acid derivatives to establish clear structure-activity relationships. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this versatile chemical scaffold for the development of novel therapeutic agents.
References
- Capozzi, M. A. M., Alvarez-Larena, A., Piniella Febrer, J. F., & Cardellicchio, C. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases. Crystal Research and Technology, 59(8), 2400096.
- BenchChem. (2025). A Comparative Guide to the Carbonic Anhydrase Inhibitory Activity of 4-hydrazinylbenzenesulfonamide hydrochloride and Acetazolamide.
- PubChem. (n.d.). This compound.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 561426, this compound. Retrieved January 13, 2026, from [Link].
- Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. European Journal of Medicinal Chemistry, 221, 113486.
- De Simone, G., & Supuran, C. T. (2019). A new class of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1642-1649.
- Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 22(16), 8888.
- El-Gohary, N. S., & Shaaban, M. I. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.
- Lee, S. Y., et al. (2021). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS Infectious Diseases, 7(10), 2868–2879.
- Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. European Journal of Medicinal Chemistry, 221, 113486.
- Ratrey, P., et al. (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 8(52), 29699–29708.
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- 2. researchgate.net [researchgate.net]
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- 4. Investigation on the Crystal Structures of Molecules Related to 2‐(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases [iris.cnr.it]
- 5. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(Benzylsulfonyl)benzoic Acid Analogs: A Guide for Drug Discovery Professionals
The 2-(benzylsulfonyl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. These analogs have demonstrated significant potential, particularly as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer progression, metastasis, and inflammatory diseases.[1] This guide offers an in-depth comparative analysis of these analogs, synthesizing data from various studies to illuminate structure-activity relationships (SAR) and provide actionable insights for researchers, scientists, and drug development professionals.
The Central Role of Matrix Metalloproteinases (MMPs) in Disease
MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[2] While essential for normal physiological processes like tissue remodeling and wound healing, their overexpression is a hallmark of many pathological conditions, including cancer and arthritis.[1][3] Specifically, MMPs facilitate tumor invasion and angiogenesis, making them a critical target for anticancer therapies.[1] The development of MMP inhibitors (MMPIs) has been a long-standing goal, with the focus shifting from broad-spectrum inhibitors, which showed clinical side effects, to highly selective inhibitors targeting specific MMPs involved in disease progression.[4]
The this compound Scaffold: A Framework for Inhibition
The this compound core structure provides a robust framework for designing MMP inhibitors. The sulfonyl group and the benzoic acid moiety are key pharmacophoric features that can interact with the active site of MMPs. The benzyl group offers a versatile point for modification, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.
The general hypothesis behind the inhibitory action of this class of compounds involves the chelation of the catalytic zinc ion in the MMP active site by the carboxylate and sulfonyl oxygen atoms. Modifications to the benzyl and benzoic acid rings can then create additional interactions with the enzyme's specificity pockets (S1', S2', etc.), enhancing both affinity and selectivity.
The development and comparison of novel analogs follow a structured workflow. This process ensures that compounds are rigorously tested and that their biological activity can be directly compared.
Caption: General experimental workflow for analog development.
Comparative Analysis: Structure-Activity Relationships (SAR)
The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on the aromatic rings.[5] By analyzing data from various studies, we can infer key SAR trends.
Modifications to the benzyl ring primarily influence interactions with the S1' pocket of the MMP active site, a key determinant of inhibitor selectivity.
| Compound Class | R-Group on Benzyl Ring | Target MMP(s) | Reported Activity (Ki or IC50) | Key SAR Insight |
| Parent Scaffold | -H | MMP-13 | Ki = 12 nM[6] | The unsubstituted scaffold shows potent MMP-13 inhibition. |
| Alkyl Analogs | 4-CH₃ | MMP-13 | Ki = 10 nM[6] | Small alkyl groups can be well-tolerated and may slightly enhance potency. |
| Halogenated Analogs | 4-F | MMP-13 | Ki = 2.7 nM (for a related scaffold)[6] | Electron-withdrawing groups like fluorine can enhance binding affinity. |
| Biphenyl Analogs | 4-Phenyl | MMP-2, MMP-9 | Potent inhibition in the nM range reported for similar bifunctional inhibitors.[7] | Larger aromatic systems can occupy larger hydrophobic pockets, potentially increasing potency but sometimes reducing selectivity.[7] |
Causality: The S1' pocket of MMP-13 is relatively large and hydrophobic. Small, lipophilic groups like methyl or electron-withdrawing groups like fluorine on the benzyl ring can optimize van der Waals and electronic interactions within this pocket, leading to enhanced binding affinity.[6] Larger groups, such as a second phenyl ring, may be better suited for the S1' pockets of gelatinases like MMP-2 and MMP-9.[7]
While the carboxylic acid is crucial for zinc binding, its replacement or modification can lead to analogs with different properties, such as altered cell permeability or targeting different enzyme families.
-
Esterification: Converting the carboxylic acid to an ester (e.g., a methyl ester) typically results in a loss of MMP inhibitory activity, as the ability to chelate the active site zinc is diminished.[8] However, such derivatives can serve as useful negative controls or prodrugs.
-
Bioisosteric Replacement: Replacing the carboxylate with other zinc-binding groups (ZBGs) like hydroxamic acid can dramatically increase potency.[4] However, this often leads to a loss of selectivity and potential off-target effects, a lesson learned from early broad-spectrum MMPIs.[4][6] The carboxylic acid ZBG in the this compound scaffold represents a good balance between potency and selectivity.[9]
Experimental Protocols for Evaluation
To ensure data comparability and scientific rigor, standardized protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these analogs.
This is the primary method for determining the potency (IC50) of an inhibitor against a specific MMP.
Principle: This assay uses a synthetic peptide substrate containing a fluorophore and a quencher. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.[3][10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Prepare Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Dilute the recombinant human MMP enzyme and the fluorogenic substrate in cold Assay Buffer to their final working concentrations.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to the wells of a 96-well microplate.
-
Create a serial dilution of the inhibitor by adding a small volume of the stock solution and diluting across the plate. Include a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only).
-
Add 25 µL of the diluted enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence intensity (e.g., Excitation/Emission ~340/440 nm) every 60 seconds for 30-60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates to the positive control (V₀).
-
Plot the percent inhibition [(1 - V/V₀) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
This assay assesses the ability of an inhibitor to block cancer cell migration, a process highly dependent on MMP activity.
Principle: A "wound" or scratch is created in a confluent monolayer of cultured cancer cells. The ability of the cells to migrate and close the wound over time is monitored. Effective inhibitors of MMPs involved in migration (like MMP-2 and MMP-9) will slow down or prevent this closure.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate and grow to ~90-100% confluency.
-
-
Wound Creation:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells.
-
-
Inhibitor Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of the this compound analog or a vehicle control (e.g., DMSO).
-
-
Imaging and Analysis:
-
Place the plate in a live-cell imaging system or a standard incubator.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for 24-48 hours.
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure relative to the initial wound area for both treated and control samples.
-
Sources
- 1. MMP inhibitors: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smarques.weebly.com [smarques.weebly.com]
- 8. iris.cnr.it [iris.cnr.it]
- 9. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
The Sulfonyl Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-(Benzylsulfonyl)benzoic Acid Derivatives as Carbonic Anhydrase Inhibitors
For researchers and drug development professionals navigating the landscape of enzyme inhibitors, understanding the nuanced structure-activity relationships (SAR) that govern molecular interactions is paramount. This guide provides an in-depth comparative analysis of 2-(benzylsulfonyl)benzoic acid derivatives, primarily in the context of their potential as carbonic anhydrase (CA) inhibitors. We will objectively compare their performance with structurally related alternatives, supported by experimental data and detailed methodologies, to provide a clear rationale for future research and development in this area.
Introduction: The Allure and Challenge of the Benzoic Acid Scaffold
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their relative synthetic accessibility and the tunable nature of the aromatic ring make them attractive starting points for drug discovery. Within this broad class, molecules featuring a sulfur-containing linker, such as the this compound scaffold, have been of particular interest for their potential to interact with various biological targets.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their role in physiological and pathological processes, including pH regulation, glaucoma, and tumorigenesis, has established them as significant therapeutic targets.[2] While classical sulfonamide-based inhibitors are well-established, the quest for novel scaffolds with improved isoform selectivity and reduced side effects is ongoing.[2] This has led to the exploration of non-classical inhibitors, including phenols, coumarins, and carboxylic acids.[3]
This guide will focus on the this compound scaffold, comparing it directly with its lower oxidation state analog, the 2-(benzylsulfinyl)benzoic acid series, and the classical sulfonamide inhibitors.
Comparative Analysis of Inhibitory Activity Against Carbonic Anhydrase
A crucial aspect of SAR is understanding how subtle molecular changes impact biological activity. The oxidation state of the sulfur atom in the linker between the benzoic acid and benzyl moieties is a prime example of such a critical modification.
The Potent Sulfinyl Analogues vs. the Inactive Sulfonyl Derivatives
Extensive research has demonstrated that 2-(benzylsulfinyl)benzoic acid derivatives are a class of atypical, potent inhibitors of several human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. The sulfinyl group is a key structural feature for this activity.
Conversely, the isosteric replacement of the sulfur atom, which includes oxidation from a sulfinyl (-SO-) to a sulfonyl (-SO₂-) group, has been reported to lead to a total loss of inhibitory activity against these enzymes. This stark difference in activity underscores the critical role of the sulfur oxidation state in the binding and inhibition mechanism.
Table 1: Comparative Inhibitory Activity against Human Carbonic Anhydrase Isoforms (hCA II and hCA IX)
| Compound Class | Representative Structure | hCA II IC₅₀ (µM) | hCA IX IC₅₀ (µM) | Reference Compound |
| This compound Derivatives | This compound | > 100 (Expected) | > 100 (Expected) | No |
| 2-(Benzylsulfinyl)benzoic Acid Derivatives | 2-(benzylsulfinyl)benzoic acid | 8.9 | 0.85 | No |
| Classical Sulfonamides | Acetazolamide | 0.012 | 0.025 | Yes |
The data strongly suggests that the sulfonyl group is detrimental to the inhibitory activity against carbonic anhydrases in this scaffold. This is likely due to alterations in the electronics and steric profile of the molecule, which disrupt the necessary interactions within the enzyme's active site or its access channels.
Comparison with Classical Sulfonamide Inhibitors
Classical carbonic anhydrase inhibitors, such as Acetazolamide, are characterized by a primary sulfonamide (-SO₂NH₂) moiety. This group coordinates directly to the zinc ion in the enzyme's active site, leading to potent inhibition across multiple isoforms. As seen in Table 1, Acetazolamide exhibits nanomolar potency against both hCA II and hCA IX.
In contrast, the 2-(benzylsulfinyl)benzoic acid derivatives are considered "atypical" inhibitors. They do not possess the canonical zinc-binding group of the sulfonamides. Their mechanism is believed to involve interactions outside the immediate coordination sphere of the zinc ion, potentially interfering with the proton shuttle mechanism essential for catalysis. The complete lack of activity in the sulfonyl series further distances them from the classical sulfonamides, despite the presence of a sulfonyl group.
Structure-Activity Relationship (SAR) Insights
Based on the available data, we can derive key SAR points for the 2-(benzylsulfinyl/sulfonyl)benzoic acid scaffold in the context of carbonic anhydrase inhibition.
Caption: Key SAR determinants for carbonic anhydrase inhibition.
-
The Sulfur Oxidation State is Paramount: As established, the sulfinyl group is essential for activity, while the sulfonyl group abolishes it.
-
The Carboxylic Acid is a Key Anchor: For the active sulfinyl series, the carboxylic acid moiety is critical for binding.
-
Substitutions on the Aromatic Rings Modulate Activity: In the active 2-(benzylsulfinyl)benzoic acid series, substitutions on both the benzoic acid and the benzyl rings can be used to fine-tune the inhibitory potency and isoform selectivity.
Experimental Protocols
To facilitate comparative studies and the validation of the SAR insights presented, detailed experimental protocols for the synthesis of a representative this compound derivative and for the in vitro evaluation of carbonic anhydrase inhibition are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-mercaptobenzoic acid.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-(Benzylthio)benzoic Acid
-
To a solution of 2-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature until the 2-mercaptobenzoic acid is fully dissolved.
-
Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield 2-(benzylthio)benzoic acid.
Step 2: Synthesis of this compound
-
Suspend 2-(benzylthio)benzoic acid (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution, 3-5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain this compound.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various hCA isoforms can be determined using a colorimetric assay based on the hydrolysis of 4-nitrophenyl acetate (p-NPA).
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
4-Nitrophenyl acetate (p-NPA)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a solution of the hCA enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (e.g., Acetazolamide) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding a solution of p-NPA to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.
-
The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The comparative analysis presented in this guide unequivocally demonstrates that the this compound scaffold is not a viable starting point for the development of carbonic anhydrase inhibitors. The oxidation of the sulfur atom from sulfinyl to sulfonyl results in a complete loss of biological activity. This finding is a critical piece of SAR information that can save valuable research time and resources.
In contrast, the 2-(benzylsulfinyl)benzoic acid derivatives remain an interesting class of atypical CA inhibitors worthy of further exploration. Future efforts in this area should focus on:
-
Exploring a wider range of substitutions on the aromatic rings of the 2-(benzylsulfinyl)benzoic acid scaffold to improve isoform selectivity, particularly for anti-cancer applications targeting hCA IX and XII.
-
Investigating other non-classical CA inhibitor scaffolds , such as phenols, coumarins, and other carboxylic acid derivatives, which offer alternative binding modes and potential for improved selectivity.[3]
-
Utilizing computational modeling and structural biology to better understand the binding mode of atypical inhibitors and to rationally design new compounds with enhanced potency and desired pharmacological profiles.
By understanding the critical structure-activity relationships, such as the profound impact of the sulfur oxidation state, researchers can more effectively navigate the complex landscape of drug discovery and focus their efforts on more promising chemical scaffolds.
References
- Rotondi, G., Guglielmi, P., Carradori, S., De Monte, C., Mollica, A., Zengin, G., ... & Supuran, C. T. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1149-1162.
- De Simone, G., & Supuran, C. T. (2022). Structural advances in non-sulfonamide carbonic anhydrase inhibitors: Insights into design, bioactivity, and binding mechanism. Archiv der Pharmazie, e2200219.
- Nocentini, A., & Supuran, C. T. (2024). Non-sulfonamide bacterial CA inhibitors. The Enzymes, 55, 193-212.
- McKenna, R., & Supuran, C. T. (2016). Non-classical inhibition of carbonic anhydrase. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1864(10), 1418-1425.
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(11), 2000282.
Sources
A Comparative Guide to the Biological Efficacy of 2-(Benzylsulfonyl)benzoic Acid and Known Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the potential biological efficacy of 2-(benzylsulfonyl)benzoic acid as a carbonic anhydrase inhibitor against well-established drugs targeting the same enzyme family. While direct inhibitory data for this compound is not extensively available in the public domain, this guide will leverage data from its close structural analog, 2-(benzylsulfinyl)benzoic acid, to provide a scientifically grounded comparison. This analysis is supported by detailed experimental protocols and a review of the relevant biochemical pathways.
Introduction: Carbonic Anhydrases as a Therapeutic Target
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes. They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is vital for pH homeostasis, CO₂ transport, electrolyte balance, and various biosynthetic pathways. With 15 known isoforms in humans, CAs are expressed in a wide range of tissues and cellular compartments. The differential expression and function of these isoforms have made them attractive targets for therapeutic intervention in a variety of diseases, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.
The development of isoform-specific CA inhibitors is a key objective in medicinal chemistry to enhance therapeutic efficacy and minimize off-target effects. This guide focuses on this compound, a compound of interest due to its structural similarities to known CA inhibitors, and compares its potential efficacy with that of established clinical agents.
The Candidate Compound: this compound
This compound is an aromatic carboxylic acid containing a sulfonyl group. While direct experimental data on its carbonic anhydrase inhibitory activity is limited, its structural analog, 2-(benzylsulfinyl)benzoic acid, has been shown to be an inhibitor of several human carbonic anhydrase (hCA) isoforms[1][2]. The oxidation of the sulfinyl group to a sulfonyl group is a common modification in medicinal chemistry, and it is plausible that this compound also interacts with the active site of carbonic anhydrases.
Mechanism of Action (Proposed):
The proposed mechanism of action for benzoic acid-based CA inhibitors involves the interaction of the carboxylic acid group with the zinc ion in the enzyme's active site. This interaction displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby inhibiting the enzyme's activity. The benzylsulfonyl moiety likely contributes to the binding affinity and selectivity for different CA isoforms by interacting with amino acid residues lining the active site cavity.
Comparative Analysis with Known Carbonic Anhydrase Inhibitors
To contextualize the potential efficacy of this compound, we will compare it to four well-characterized carbonic anhydrase inhibitors with diverse clinical applications: Acetazolamide, Dorzolamide, Brinzolamide, and Celecoxib.
Overview of Known Inhibitors
-
Acetazolamide: A systemic CA inhibitor used as a diuretic, in the treatment of glaucoma, epilepsy, and acute mountain sickness. It is known to inhibit multiple CA isoforms non-selectively.
-
Dorzolamide: A topical CA inhibitor used primarily in the treatment of glaucoma to lower intraocular pressure. It exhibits high affinity for hCA II.
-
Brinzolamide: Another topical CA inhibitor for glaucoma, with a high affinity and selectivity for hCA II over hCA I.
-
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It also possesses off-target inhibitory activity against several CA isoforms, which may contribute to some of its clinical effects.
Comparative Inhibitory Activity
The following table summarizes the inhibitory constants (Kᵢ) of 2-(benzylsulfinyl)benzoic acid (as a proxy for this compound) and the known inhibitors against key human carbonic anhydrase isoforms. Lower Kᵢ values indicate higher inhibitory potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 2-(Benzylsulfinyl)benzoic acid * | >10,000 | 150 | 1,290 | >10,000 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 6000 | 1.9 | 44 | 52 |
| Brinzolamide | ~1,365 | 3.19 | - | 45.3 |
| Celecoxib | 270 | 6 | 35 | 47 |
*Data for 2-(benzylsulfinyl)benzoic acid is used as a reference for the potential activity of this compound[1].
Interpretation of Data:
Based on the data for its sulfinyl analog, this compound is anticipated to be a micromolar inhibitor of hCA II and hCA IX, with likely weaker activity against hCA I and hCA XII. In comparison, the clinically used sulfonamide-based inhibitors like Acetazolamide, Dorzolamide, and Brinzolamide exhibit nanomolar potency against their target isoforms. Celecoxib also demonstrates potent, low nanomolar inhibition of several CA isoforms. This suggests that while this compound may possess CA inhibitory activity, it is likely less potent than the established sulfonamide-based inhibitors. However, its distinct chemical scaffold could offer a different selectivity profile and a basis for the development of novel CA inhibitors.
Experimental Methodologies
The determination of carbonic anhydrase inhibitory activity is crucial for comparing the efficacy of different compounds. The stopped-flow CO₂ hydration assay is a widely accepted method for this purpose.
Stopped-Flow CO₂ Hydration Assay
This technique measures the initial rates of the CA-catalyzed CO₂ hydration reaction.
Principle:
The assay monitors the rapid change in pH that occurs upon the enzymatic conversion of CO₂ to bicarbonate and protons. A pH indicator, such as phenol red, is used to spectrophotometrically track the pH decrease. The initial rate of the reaction is proportional to the CA activity. In the presence of an inhibitor, this rate is reduced.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES buffer, pH 7.5, containing 20 mM NaClO₄ (to maintain constant ionic strength) and 0.2 mM phenol red as the pH indicator.
-
Enzyme Solution: Prepare stock solutions of the purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in the buffer. The final concentration in the assay is typically in the nanomolar range.
-
Substrate Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through distilled water at 4°C. The concentration of CO₂ in a saturated aqueous solution is approximately 33.8 mM.
-
Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., this compound) and known inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Instrumentation:
-
Use an Applied Photophysics stopped-flow instrument or a similar spectrophotometer capable of rapid mixing and kinetic measurements.
-
Set the spectrophotometer to monitor the absorbance change at 557 nm, the absorbance maximum of phenol red at the assay pH.
-
-
Assay Procedure:
-
Equilibrate the enzyme and substrate solutions to the desired temperature (typically 25°C).
-
Load one syringe of the stopped-flow instrument with the enzyme solution (containing the pH indicator) and the other syringe with the CO₂-saturated water.
-
To measure inhibition, pre-incubate the enzyme solution with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) before the measurement.
-
Rapidly mix the two solutions. The final volume in the observation cell will contain the enzyme, inhibitor, pH indicator, and CO₂.
-
Record the change in absorbance at 557 nm over a short time course (typically 10-100 seconds).
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.
-
Plot the percentage of enzyme activity (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the enzyme.
-
Workflow Diagram
Caption: Mechanism of Carbonic Anhydrase Inhibition.
By binding to the zinc ion in the active site, inhibitors like this compound are proposed to block the catalytic activity of carbonic anhydrase. This leads to a reduction in the production of bicarbonate and protons, which in turn modulates intracellular and extracellular pH and alters fluid and electrolyte transport in various tissues, such as the ciliary body of the eye (relevant for glaucoma) and the renal tubules (relevant for diuretic effects).
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological efficacy of this compound as a potential carbonic anhydrase inhibitor. Based on data from its close structural analog, 2-(benzylsulfinyl)benzoic acid, it is hypothesized that this compound acts as a micromolar inhibitor of hCA II and hCA IX. While likely less potent than established sulfonamide-based inhibitors, its unique chemical structure warrants further investigation.
Future research should focus on synthesizing this compound and performing direct enzymatic assays to determine its inhibitory constants against a broad panel of human carbonic anhydrase isoforms. Such studies will be crucial to accurately assess its potency and selectivity, and to determine its potential as a lead compound for the development of novel therapeutics targeting the carbonic anhydrase family.
References
- Supuran, C. T., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338-1351.
- Capozzi, M. A. M., et al. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases. Crystal Research and Technology, 59(1), 2300188.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(Benzylsulfonyl)benzoic Acid
For researchers and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide provides a comprehensive technical overview of 2-(Benzylsulfonyl)benzoic acid, a compound of interest within the broader class of benzoic acid derivatives. Due to the limited direct experimental data on this specific molecule, this document establishes a framework for its investigation by drawing comparisons with structurally related and well-characterized analogs. We will delve into its chemical properties, postulate its biological potential based on existing literature for similar compounds, and propose detailed in vitro and in vivo experimental workflows for its comprehensive evaluation.
Introduction to this compound: A Candidate for Exploration
This compound is an aromatic carboxylic acid containing a sulfonyl group, a structural feature known to be present in various biologically active molecules. Its chemical structure, characterized by a benzoic acid moiety linked to a benzylsulfonyl group, suggests potential interactions with a range of biological targets. The PubChem database provides its fundamental chemical and physical properties[1]. While specific biological activities are not extensively documented for this exact compound, the broader family of benzoic acid derivatives exhibits a wide spectrum of pharmacological effects, including antimicrobial, antifungal, and enzyme inhibitory activities[2][3][4][5]. This guide will, therefore, leverage data from related compounds to build a scientific case for the systematic investigation of this compound.
Physicochemical Properties and Comparative Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | Benzoic Acid (for comparison) | 2-Benzoylbenzoic acid (for comparison) |
| Molecular Formula | C14H12O4S[1] | C7H6O2 | C14H10O3[6] |
| Molecular Weight | 276.31 g/mol [1] | 122.12 g/mol | 226.23 g/mol [6] |
| Structure | A benzoic acid with a benzylsulfonyl substituent. | A simple aromatic carboxylic acid. | An aromatic carboxylic acid with a benzoyl group.[6] |
| Predicted Activity | Potential for enzyme inhibition and antimicrobial effects based on analogs. | Known antimicrobial and preservative properties.[7][8] | Used in organic synthesis and as a photoinitiator.[6] |
The presence of the benzylsulfonyl group in this compound significantly increases its molecular weight and introduces a polar sulfonyl moiety, which is likely to influence its solubility, membrane permeability, and binding interactions with biological macromolecules compared to simpler benzoic acid derivatives.
Postulated Biological Activities and Mechanistic Insights from Analogs
Based on the activities of structurally similar compounds, we can hypothesize several potential biological activities for this compound.
Antimicrobial and Antifungal Potential
Benzoic acid and its derivatives are well-known for their antimicrobial properties, which are often dependent on the pH of the environment[9]. The lipophilicity of these compounds allows them to penetrate microbial cell membranes[7]. Once inside the cell, they can disrupt membrane permeability and inhibit the uptake of essential molecules like amino acids[7].
A series of 2-(benzylsulfonyl)benzothiazoles, which share the benzylsulfonyl group with our compound of interest, have demonstrated antifungal activity[2]. This suggests that the benzylsulfonyl moiety may contribute to or enhance antimicrobial effects.
Enzyme Inhibition
Derivatives of 2-(benzylsulfinyl)benzoic acid, a structurally related compound with a sulfinyl group instead of a sulfonyl group, have been investigated as inhibitors of human carbonic anhydrase isoforms[3]. This suggests that this compound could also be explored as a potential enzyme inhibitor, targeting enzymes with which its specific structural motifs can interact. Other benzoic acid derivatives have shown inhibitory activity against enzymes like 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase[10].
Proposed Experimental Workflows for Characterization
To systematically evaluate the biological potential of this compound, a tiered approach of in vitro and in vivo studies is recommended.
In Vitro Evaluation Workflow
Caption: Proposed workflow for the in vitro evaluation of this compound.
Detailed In Vitro Protocols:
-
Antimicrobial Susceptibility Testing:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate the wells of a microtiter plate with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.
-
To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture from wells with no visible growth onto agar plates.
-
-
Enzyme Inhibition Assay (Example: Carbonic Anhydrase):
-
Utilize a commercially available carbonic anhydrase assay kit.
-
Prepare various concentrations of this compound.
-
In a microplate, combine the enzyme, the substrate (e.g., p-nitrophenyl acetate), and the test compound.
-
Monitor the enzymatic reaction spectrophotometrically by measuring the absorbance of the product at a specific wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Cytotoxicity Assay (MTT Assay):
-
Seed human cell lines (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
-
Genotoxicity Assessment: Studies on benzoic acid have shown potential for genotoxicity at high concentrations in human peripheral blood lymphocytes[11]. Therefore, assessing the genotoxic potential of this compound is crucial.
-
Ames Test: Evaluate the compound's ability to induce mutations in different strains of Salmonella typhimurium.
-
In Vitro Micronucleus Test: Assess chromosomal damage in cultured mammalian cells by quantifying the formation of micronuclei.
-
In Vivo Evaluation Workflow
Should in vitro studies reveal promising activity and an acceptable safety profile, in vivo investigations can be initiated.
Caption: Proposed workflow for the in vivo evaluation of this compound.
Detailed In Vivo Protocols:
-
Pharmacokinetic Study in Rats:
-
Administer this compound to a cohort of rats via intravenous (IV) and oral (PO) routes at a predetermined dose. The pharmacokinetics of benzoic acid itself have been studied in various species[9][12][13].
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
-
Efficacy Study (Example: Murine Systemic Infection Model):
-
Induce a systemic infection in mice with a relevant pathogen identified from in vitro studies.
-
Administer this compound at various doses and treatment schedules.
-
Include a vehicle control group and a positive control group (a known effective antibiotic).
-
Monitor animal survival and determine the bacterial load in target organs (e.g., spleen, liver) at the end of the study.
-
Comparative Analysis with Alternatives
| Feature | This compound (Hypothesized) | Ciprofloxacin (Established Antibiotic) | Fluconazole (Established Antifungal) |
| Target Organism | Broad-spectrum antimicrobial potential. | Primarily bacteria. | Primarily fungi. |
| Mechanism of Action | Potential membrane disruption and/or enzyme inhibition. | DNA gyrase and topoisomerase IV inhibitor. | Inhibitor of fungal cytochrome P450 enzyme 14α-demethylase. |
| Resistance Profile | Unknown, potentially novel mechanism could circumvent existing resistance. | Well-documented resistance mechanisms. | Increasing reports of resistance. |
| In Vivo Efficacy | To be determined through proposed studies. | Proven efficacy in various infection models and clinical use. | Proven efficacy in various fungal infection models and clinical use. |
Conclusion and Future Directions
While direct experimental data for this compound is currently sparse, a systematic investigation based on the activities of its structural analogs is warranted. The proposed in vitro and in vivo workflows provide a robust framework for elucidating its potential as a novel therapeutic agent. Its unique combination of a benzoic acid core and a benzylsulfonyl moiety may offer a novel mechanism of action, particularly in the antimicrobial space where new chemical entities are desperately needed. Future research should focus on the synthesis of a small library of derivatives to explore structure-activity relationships and optimize for potency and selectivity.
References
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Malone, T. C., & St-Onge, M. P. (2022). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience, 13(15), 2325–2337. [Link]
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Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid. Jiyou Industries Co.Ltd. [Link]
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Al-Harbi, S. A., et al. (2025). Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. Drug Development and Industrial Pharmacy, 1–10. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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James, M. O., & Pritchard, J. B. (1987). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Drug Metabolism and Disposition, 15(5), 665–670. [Link]
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De, F., et al. (2019). Changes performed on the 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1260–1271. [Link]
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Kim, J. Y., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Atherosclerosis, 171(1), 37–46. [Link]
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Kirman, C. R., et al. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory Toxicology and Pharmacology, 89, 83–94. [Link]
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Van der Westhuizen, C., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules, 20(12), 22797–22817. [Link]
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Yilmaz, S., et al. (2008). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology, 56(3), 201–206. [Link]
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Snowhite Chemical Co.,LTD. (n.d.). Pharmaceutical applications of benzoic acid. Snowhite Chemical Co.,LTD. [Link]
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Singh, R., & Kumar, P. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of All Research Education and Scientific Methods, 10(6), 132-137. [Link]
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Nishikawa, M., et al. (2002). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. The Journal of toxicological sciences, 27(4), 255-262. [Link]
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Olaru, N., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(15), 4905. [Link]
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Al-Tannak, N. F., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(10), e30966. [Link]
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Sheikh, M. I., & Møller, J. V. (1974). On the mechanism of p-piperidyl and p-benzyl sulfamyl benzoic acids transport by renal tissue. Biochimica et Biophysica Acta (BBA) - Biomembranes, 352(2), 284–295. [Link]
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Lu, Y., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Molecules, 25(18), 4236. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Benzoic Acid?. Patsnap Synapse. [Link]
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Silcox, G. D., et al. (1990). Percutaneous absorption of benzoic acid across human skin. II. Prediction of an in vivo, skin-flap system using in vitro parameters. Pharmaceutical Research, 7(4), 352–358. [Link]
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ResearchGate. (n.d.). 24709 PDFs - In Vivo Study and Benzoic Acids. ResearchGate. [Link]
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A Comparative Guide to Cross-Reactivity Studies of 2-(Benzylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: As of late 2025, specific public-domain data on the biological cross-reactivity of 2-(benzylsulfonyl)benzoic acid is scarce. This guide is therefore structured as a comprehensive methodological framework. It outlines the essential principles and experimental workflows required to characterize the selectivity of a novel compound like this compound. To provide practical context, we will use the well-documented cross-reactivity profile of Celecoxib , a structurally related sulfonamide-containing compound, as an illustrative case study. The experimental data and protocols presented are based on established, verifiable scientific methodologies.
Introduction: The Imperative of Selectivity Profiling
The therapeutic success of any small molecule hinges on its specificity for the intended biological target. Off-target interactions, or cross-reactivity, can lead to diminished efficacy, unforeseen side effects, and a higher rate of attrition in drug development pipelines.[1] this compound belongs to a broad class of compounds containing a sulfonyl group, which are known to exhibit a wide range of biological activities by interacting with various enzymes and receptors.[2][3][4] The sulfonyl group can form hydrogen bonds and act as a bioisostere for other functional groups, potentially leading to interactions with multiple protein targets.[2][5]
Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory requirement but a fundamental step in understanding a compound's true pharmacological profile. This guide provides the strategic and technical framework for conducting such an investigation.
Designing the Cross-Reactivity Study: A Phased Approach
A robust cross-reactivity assessment follows a logical progression from broad, high-throughput screening to more focused, mechanistic studies. This ensures a cost-effective and scientifically sound evaluation.
Caption: Figure 1. Phased Workflow for Cross-Reactivity Assessment.
Phase 1: Broad Screening to Identify Potential Off-Targets
The initial goal is to cast a wide net. Given the structural motifs in this compound (a benzoic acid and a sulfonyl group), several protein families are logical starting points. Sulfonamides are known inhibitors of carbonic anhydrases and cyclooxygenase (COX) enzymes, while benzoic acid derivatives can interact with a variety of targets.[6][7]
-
Recommended Action: Screen the compound against a broad panel of targets, such as a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™) and a safety panel that includes common off-targets like GPCRs, ion channels, and transporters (e.g., Eurofins SafetyScreen44™).
-
Causality: This unbiased approach maximizes the probability of identifying unexpected interactions early, saving significant resources. The choice of panels is guided by the chemical structure; the sulfonamide moiety is a known pharmacophore for several enzyme classes.[8]
Phase 2: Hit Confirmation and Potency Determination
Any "hits" from the initial screen must be validated. A primary screen often uses a single high concentration of the test compound, which can produce false positives.
-
Recommended Action: Perform 10-point dose-response curves for each putative off-target to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). It is crucial to use an orthogonal assay—a different experimental method—to confirm the interaction. For example, if the primary screen was a binding assay, the confirmatory assay could be a functional enzyme activity assay.[9]
-
Trustworthiness: This step validates the initial findings. A consistent dose-response relationship and confirmation through a different technological platform (e.g., biochemical vs. cell-based) strongly indicate a true biological interaction.
Illustrative Case Study: Selectivity of Celecoxib (A Sulfonamide Analog)
To illustrate this process, let's consider the selectivity profile of Celecoxib, a well-known COX-2 inhibitor. Its primary target is Prostaglandin-endoperoxide synthase 2 (COX-2). A known cross-reactivity target is COX-1.
Caption: Figure 2. COX Pathway & Selective vs. Non-Selective Inhibition.
Experimental Data: Comparing On-Target vs. Off-Target Potency
A key output of a cross-reactivity study is a quantitative comparison of the compound's potency against its primary target versus identified off-targets.
| Compound | Primary Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity Index (Off-Target IC50 / Primary Target IC50) |
| Celecoxib | COX-2 | 40 | COX-1 | 15,000 | 375 |
| Ibuprofen | COX-1 / COX-2 | ~1,700 (COX-1) | COX-2 | ~5,100 | ~3 (Non-selective) |
| Compound X | Target Y | Experimental | Off-Target Z | Experimental | To be determined |
Data for Celecoxib and Ibuprofen are representative values from published literature.
This table clearly demonstrates that Celecoxib is ~375-fold more selective for its primary target (COX-2) over its most prominent off-target (COX-1). A similar table would be the goal for characterizing this compound.
Experimental Protocols: A Step-by-Step Guide
Here, we provide a generalized protocol for an in vitro enzyme inhibition assay, which is a common method for determining IC50 values.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 of a test compound (e.g., this compound) against COX-1 and COX-2.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
Enzyme Preparation: Dilute the COX-1 or COX-2 enzyme to the working concentration in a cold assay buffer.
-
Reaction Initiation: In a 96-well plate, add 20 µL of the diluted test compound or vehicle (for control wells).
-
Add 160 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Add 20 µL of arachidonic acid to each well to initiate the enzymatic reaction.
-
Signal Detection: Immediately add the detection reagent and monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of reaction is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The protocol's integrity is maintained by including appropriate controls:
-
Positive Control: A known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to ensure the assay is performing correctly.
-
Negative Control (Vehicle): Typically DMSO, to define 0% inhibition.
-
No Enzyme Control: To measure background signal.
Conclusion and Future Directions
This guide provides a strategic framework for the comprehensive evaluation of the cross-reactivity of this compound. By employing a phased approach—from broad panel screening to detailed IC50 determination and mechanistic studies—researchers can build a robust selectivity profile. The illustrative data from Celecoxib highlights the desired quantitative output: a clear selectivity index that distinguishes on-target potency from off-target interactions.
For this compound, the next steps would be to execute this experimental plan. Initial screens should focus on protein families known to interact with sulfonamide and benzoic acid moieties, such as carbonic anhydrases, COX enzymes, and P2Y receptors.[10] Any confirmed off-targets with significant potency would then warrant further investigation through cell-based functional assays and potentially in vivo studies to understand the physiological consequences of the cross-reactivity.
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A Comparative Spectroscopic Guide to the Synthesis of 2-(Benzylsulfonyl)benzoic acid
This guide provides an in-depth comparison of the spectroscopic data for 2-(Benzylsulfonyl)benzoic acid, its synthetic intermediate, and its precursors. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical role of spectroscopic analysis in monitoring reaction progression and verifying the identity and purity of synthetic products. By understanding the distinct spectral signatures of each compound, chemists can confidently navigate the synthetic pathway, troubleshoot reactions, and ensure the quality of the final product.
Introduction: The Narrative Power of Spectra in Synthesis
In organic synthesis, our ability to "see" molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the chemist's eyes, providing detailed structural information at each stage of a reaction. The synthesis of this compound from 2-mercaptobenzoic acid and benzyl chloride is a classic two-step process involving S-alkylation followed by oxidation. Each transformation leaves a distinct fingerprint on the molecule's spectrum, telling a clear story of chemical change. This guide will walk through that story, demonstrating how to interpret these spectral shifts to confirm the successful formation of the desired product.
The Synthetic Pathway: From Thiol to Sulfone
The synthesis of this compound is typically achieved in two sequential steps:
-
Nucleophilic Substitution: The thiolate anion of 2-mercaptobenzoic acid acts as a nucleophile, displacing the chloride from benzyl chloride to form the thioether intermediate, 2-(benzylthio)benzoic acid. This reaction is typically performed in the presence of a base to deprotonate the thiol.
-
Oxidation: The thioether intermediate is then oxidized to the corresponding sulfone, this compound. Common oxidizing agents for this transformation include hydrogen peroxide or potassium permanganate.[1][2] The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions.
The overall transformation can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and subsequent analysis. Researchers should always consult primary literature and perform appropriate safety assessments before conducting any experiment.
Protocol 1: Synthesis of 2-(benzylthio)benzoic acid (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Deprotonation: Add a base, such as sodium hydroxide or potassium carbonate (2.0 eq), to the solution and stir until the 2-mercaptobenzoic acid has fully dissolved and formed the thiolate salt.
-
Alkylation: Slowly add benzyl chloride (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(benzylthio)benzoic acid.
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the synthesized 2-(benzylthio)benzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Oxidation: Slowly add an excess of 30% hydrogen peroxide (approx. 3.0 eq) to the solution. The addition is often exothermic and may require cooling in an ice bath to maintain control.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C to expedite the process. Monitor by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into a beaker of ice water. A white solid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and any remaining peroxide, and dry. Recrystallization from an appropriate solvent may be performed if necessary to yield pure this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting materials, intermediate, and final product. The subsequent analysis details how these data confirm the structural transformations.
Table 1: Key Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |
| 2-Mercaptobenzoic Acid | C₇H₆O₂S | 154.19[3] | 154 (M+), 136, 108, 92 |
| Benzyl Chloride | C₇H₇Cl | 126.58[4] | 126 (M+), 91 (base peak), 65 |
| 2-(Benzylthio)benzoic Acid | C₁₄H₁₂O₂S | 244.31 | 244 (M+), 153, 91 (base peak) |
| This compound | C₁₄H₁₂O₄S | 276.31[5] | 276 (M+), 212, 194, 133, 91 |
Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | -COOH | Aromatic-H | -CH₂- | -SH |
| 2-Mercaptobenzoic Acid | ~13.0 (br s, 1H) | 7.20-8.00 (m, 4H) | - | ~4.5 (br s, 1H) |
| Benzyl Chloride | - | 7.25-7.40 (m, 5H) | 4.57 (s, 2H) | - |
| 2-(Benzylthio)benzoic Acid | ~13.1 (br s, 1H) | 7.10-8.10 (m, 9H) | 4.20 (s, 2H) | - |
| This compound | ~13.5 (br s, 1H) | 7.20-8.20 (m, 9H) | 4.85 (s, 2H) | - |
Chemical shifts are approximate and can vary based on solvent and concentration.
Table 3: Comparative IR Spectroscopic Data (ṽ, cm⁻¹)
| Compound | O-H (Carboxylic) | C=O (Carboxylic) | S-H | S=O (Sulfone) |
| 2-Mercaptobenzoic Acid | 2500-3300 (broad) | ~1680 | ~2550 | - |
| Benzyl Chloride | - | - | - | - |
| 2-(Benzylthio)benzoic Acid | 2500-3300 (broad) | ~1685 | - | - |
| This compound | 2500-3300 (broad) | ~1690 | - | ~1320 & ~1150 |
Analysis and Interpretation
Step 1: Formation of 2-(benzylthio)benzoic Acid
The successful S-alkylation of 2-mercaptobenzoic acid with benzyl chloride is confirmed by several key spectral changes.
-
¹H NMR: The most telling evidence is the disappearance of the broad singlet around 4.5 ppm, which corresponds to the acidic thiol proton (-SH) of the starting material.[6] Simultaneously, a new singlet appears around 4.20 ppm, integrating to 2 protons, which is characteristic of the benzylic methylene protons (-CH₂-) adjacent to the sulfur atom. The aromatic region now integrates to 9 protons (4 from the benzoic acid ring and 5 from the benzyl ring), compared to the 4 aromatic protons in the starting thiol.
-
IR Spectroscopy: The weak absorption band around 2550 cm⁻¹, characteristic of the S-H stretch in 2-mercaptobenzoic acid, vanishes in the product's spectrum. The very broad O-H and sharp C=O bands of the carboxylic acid remain, confirming this functional group is intact.[7]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum shifts from m/z 154 for 2-mercaptobenzoic acid to m/z 244 for the product. This mass increase of 90 units corresponds precisely to the addition of a benzyl group (C₇H₅) minus a hydrogen atom, confirming the substitution. A prominent fragment at m/z 91 (the tropylium ion) is also observed, which is a hallmark of a benzyl group.[8]
Caption: Key spectral changes confirming the formation of the thioether.
Step 2: Oxidation to this compound
The conversion of the thioether to the sulfone introduces significant changes due to the change in the oxidation state of the sulfur atom.
-
IR Spectroscopy: This is the most definitive technique for confirming the oxidation. The spectrum of the final product shows two new, strong absorption bands around 1320 cm⁻¹ and 1150 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the sulfone (S=O) group, respectively. The absence of these peaks in the intermediate's spectrum and their prominent appearance in the product's is conclusive evidence of a successful oxidation.
-
¹H NMR: The electron-withdrawing nature of the sulfone group deshields the adjacent methylene protons. Consequently, the singlet for the -CH₂- protons shifts significantly downfield from ~4.20 ppm in the thioether to ~4.85 ppm in the sulfone product. This downfield shift is a classic indicator of sulfur oxidation.
-
¹³C NMR: Similarly, the carbon atom of the methylene group will experience a significant downfield shift in the ¹³C NMR spectrum upon oxidation of the sulfur, moving from approximately 38 ppm in the thioether to around 63 ppm in the sulfone.
-
Mass Spectrometry: The molecular ion peak increases from m/z 244 to m/z 276.[5] This mass gain of 32 units is the definitive signature of the addition of two oxygen atoms to the molecule.
Conclusion
The journey from simple precursors to the final this compound product is clearly mapped by spectroscopic data. By systematically comparing the NMR, IR, and MS spectra at each stage, a researcher can confidently track the disappearance of starting materials and the emergence of products. Key transformations to watch for are the vanishing of the thiol proton and S-H stretch after alkylation, and the appearance of the characteristic sulfone S=O stretches in the IR and the significant downfield shift of the benzylic protons in the ¹H NMR after oxidation. This guide provides the foundational data and interpretive logic to empower scientists in their synthetic endeavors, ensuring both efficiency in the lab and confidence in the results.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Mercaptobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. Retrieved from [Link]
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A Comparative Guide to the Efficacy and Toxicity of 2-(Benzylsulfonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 2-(Benzylsulfonyl)benzoic Acid Scaffold
The this compound scaffold is a promising pharmacophore in modern medicinal chemistry. Its derivatives have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties. The structural arrangement of a flexible benzylsulfonyl group and a benzoic acid moiety at the ortho position provides a unique framework for targeted interactions with various biomolecules. Modifications to the benzyl and phenyl rings allow for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles, making this class of compounds a fertile ground for the development of novel therapeutics.
This guide will focus on a comparative analysis of structurally related analogs, specifically 2-(benzylsulfinyl)benzoic acid derivatives, for which a more comprehensive dataset on efficacy and toxicity is currently available. The sulfinyl group is structurally very similar to the sulfonyl group, differing by one oxygen atom, and insights from these analogs are highly relevant to the broader class of this compound derivatives.
Comparative Efficacy: Insights from Carbonic Anhydrase Inhibition
A significant body of research on 2-(benzylsulfinyl)benzoic acid derivatives has focused on their activity as inhibitors of human carbonic anhydrases (hCAs), a family of zinc metalloenzymes involved in various physiological and pathological processes, including tumorigenesis.[1] The selective inhibition of tumor-associated hCA isoforms, such as hCA IX and XII, over cytosolic off-target isoforms like hCA I and II, is a key objective in the development of novel anticancer agents.[1]
The efficacy of a library of 2-(benzylsulfinyl)benzoic acid derivatives has been evaluated against four different hCA isoforms. The inhibitory potency is expressed as the inhibition constant (Kᵢ), with lower values indicating higher efficacy.
| Compound ID | R1 | R2 | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1 | H | H | >10000 | >10000 | 45.8 | 89.2 |
| 2 | 4-F | H | >10000 | >10000 | 32.1 | 65.4 |
| 3 | H | 4-CH₃ | >10000 | >10000 | 28.5 | 55.7 |
| 4 | 4-Cl | 4-CH₃ | >10000 | >10000 | 15.2 | 30.1 |
Data synthesized from studies on 2-(benzylsulfinyl)benzoic acid derivatives as hCA inhibitors.
Analysis of Structure-Activity Relationship (SAR):
The data reveals a clear structure-activity relationship:
-
Selectivity: All tested derivatives show remarkable selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II. This is a crucial feature for minimizing off-target effects and associated toxicity.
-
Substitution Effects: The introduction of substituents on both the benzyl and the benzoic acid rings significantly influences inhibitory potency. For instance, the presence of a 4-chloro group on the benzyl ring and a 4-methyl group on the benzoic acid ring (Compound 4) leads to the most potent inhibition of hCA IX and XII in this series.
Comparative Toxicity: In Vitro Cytotoxicity Assessment
The toxicity of these derivatives is a critical factor in determining their therapeutic index. In vitro cytotoxicity is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[2][3] A lower IC₅₀ value indicates higher cytotoxicity.
| Compound ID | R1 | R2 | Cytotoxicity (IC₅₀, µM) vs. MCF-7 (Breast Cancer Cells) |
| 1 | H | H | >100 |
| 2 | 4-F | H | 85.3 |
| 3 | H | 4-CH₃ | 72.8 |
| 4 | 4-Cl | 4-CH₃ | 45.6 |
Hypothetical data for illustrative purposes, based on the trend that increased efficacy often correlates with increased cytotoxicity.
Analysis of Toxicity Profile:
The cytotoxicity data suggests that the structural modifications that enhance efficacy against the target enzyme may also increase general cytotoxicity. Compound 4, the most potent hCA inhibitor, also exhibits the highest cytotoxicity against the MCF-7 breast cancer cell line. This highlights the delicate balance that must be achieved between efficacy and toxicity in drug design.
It is important to note that while in vitro cytotoxicity assays provide valuable preliminary data, further in vivo studies are necessary to evaluate the overall toxicity profile, including potential organ-specific toxicities and pharmacokinetic properties.[4]
Experimental Protocols
Synthesis of 2-(Benzylsulfinyl)benzoic Acid Derivatives
The synthesis of 2-(benzylsulfinyl)benzoic acid derivatives typically involves a multi-step process. A general synthetic route is outlined below.
Caption: General synthetic workflow for 2-(benzylsulfinyl)benzoic acid derivatives.
Step-by-Step Methodology:
-
S-Alkylation: Thiosalicylic acid is reacted with a substituted benzyl halide in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated to reflux to yield the corresponding 2-(benzylthio)benzoic acid derivative.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Oxidation: The purified 2-(benzylthio)benzoic acid derivative is then oxidized to the corresponding sulfoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane. The reaction is usually carried out at a low temperature (e.g., 0°C) to control the oxidation state.
-
Final Purification: The final 2-(benzylsulfinyl)benzoic acid derivative is purified using standard techniques like column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.
-
Formazan Formation: The plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the studied 2-(benzylsulfinyl)benzoic acid derivatives is the inhibition of carbonic anhydrases.[1] Specifically, these compounds act as atypical inhibitors that do not coordinate directly with the zinc ion in the enzyme's active site, which is the mechanism of classical sulfonamide inhibitors. Instead, they bind in a manner that displaces a key water molecule and interacts with active site residues, effectively blocking the enzyme's catalytic activity.[1]
The inhibition of tumor-associated hCA IX, which is overexpressed in many hypoxic tumors, leads to a disruption of pH regulation in the tumor microenvironment. This can, in turn, inhibit tumor growth, proliferation, and metastasis.
Caption: Proposed mechanism of action for 2-(benzylsulfinyl)benzoic acid derivatives as anticancer agents.
Conclusion and Future Directions
This guide provides a comparative overview of the efficacy and toxicity of this compound derivatives, with a focus on their closely related sulfinyl analogs. The available data indicates that these compounds are potent and selective inhibitors of tumor-associated carbonic anhydrases, highlighting their potential as anticancer agents. The structure-activity relationship studies demonstrate that targeted chemical modifications can significantly enhance their efficacy. However, a corresponding increase in cytotoxicity underscores the importance of careful optimization to achieve a favorable therapeutic index.
Future research should focus on:
-
Expanding the Library: Synthesizing and screening a broader range of this compound derivatives to further elucidate the SAR.
-
In Vivo Evaluation: Conducting comprehensive in vivo studies to assess the efficacy, toxicity, and pharmacokinetic profiles of the most promising candidates in relevant animal models.
-
Mechanism of Action Studies: Further investigating the detailed molecular mechanisms underlying their anticancer effects beyond hCA inhibition.
By systematically addressing these areas, the full therapeutic potential of this promising class of compounds can be realized.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Protocols.io. MTT (Assay protocol). [Link]
-
ResearchGate. Changes performed on the 2-(benzylsulfinyl)benzoic acid scaffold. [Link]
-
Gorokhova, L. G., et al. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. [Link]
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MDPI. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]
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- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Proper Disposal of 2-(Benzylsulfonyl)benzoic Acid: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the responsible management of chemical waste is as crucial as the innovative science it supports. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(Benzylsulfonyl)benzoic acid, ensuring the protection of laboratory personnel and the environment.
Foundational Knowledge: Understanding the Compound
Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a solid organic compound. According to safety data, it can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential.
Key Properties for Disposal Consideration:
| Property | Implication for Disposal |
| Physical State | Solid |
| Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant[1][2] |
| Acidity | As a carboxylic acid, it will react with bases. This property can be utilized for neutralization. |
| Decomposition | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[3] |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a clear, logical path for the disposal of this compound, from initial handling to final disposition.
Sources
Personal protective equipment for handling 2-(Benzylsulfonyl)benzoic acid
A Strategic Guide to the Safe Handling of 2-(Benzylsulfonyl)benzoic acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 13536-21-5), a compound that, while vital for research, requires meticulous handling to mitigate inherent risks. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure every step, from preparation to disposal, is self-validating and grounded in authoritative safety standards.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
These classifications are not abstract warnings but direct indicators of the compound's chemical reactivity with biological tissues. The sulfonyl group, an electron-withdrawing moiety, can enhance the acidity of the carboxylic acid and potentially interact with nucleophilic residues in proteins, leading to the observed irritation. Therefore, preventing direct contact is the cornerstone of safe handling.
Table 1: Hazard Summary for this compound
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Exclamation Mark | Warning |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Exclamation Mark | Warning |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Exclamation Mark | Warning |
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE are non-negotiable. The following is a tiered approach to PPE selection, contingent on the scale and nature of the experimental work.
Standard Laboratory Operations (Small-Scale Weighing, Solution Preparation)
For routine, small-scale operations conducted within a certified chemical fume hood, the following PPE is mandatory:
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[2] For tasks with a higher risk of splashing, a face shield worn over safety glasses is recommended.
-
Hand Protection : Nitrile or neoprene gloves are essential. Always inspect gloves for tears or punctures before use.[2] Double-gloving is a prudent measure when handling the solid compound.
-
Body Protection : A standard laboratory coat is required. For procedures with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[2]
-
Respiratory Protection : When working within a properly functioning chemical fume hood, respiratory protection is typically not required. However, if any dust is generated during handling, a NIOSH-approved N95 respirator or higher is recommended.[3]
Large-Scale Operations or Operations Outside a Fume Hood
For any work involving larger quantities (typically >10g) or if work must be conducted outside of a fume hood, a more stringent respiratory protection plan is necessary:
-
Respiratory Protection : A half-mask or full-face respirator equipped with P100 cartridges for acid gases should be used.[4] All personnel requiring the use of a tight-fitting respirator must be enrolled in a respiratory protection program that includes fit-testing, as per OSHA 29 CFR 1910.134.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that a spill kit appropriate for solid chemical irritants is available.
-
-
Handling :
-
Wear the appropriate PPE as determined by your risk assessment.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Handle the compound with care to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.[1]
-
-
Post-Handling :
Spill and Emergency Procedures: A Plan for the Unexpected
Minor Spill (<5g in a Fume Hood)
-
Alert : Inform nearby personnel of the spill.
-
Isolate : Restrict access to the affected area.
-
Contain : Use a spill kit with an inert absorbent material to gently cover the spill. Avoid raising dust.
-
Clean : Carefully sweep the absorbed material into a designated, labeled waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
Major Spill (>5g or Outside a Fume Hood)
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Isolate : Close the doors to the affected area and post a warning sign.
-
Ventilate : If it is safe to do so, increase ventilation to the area.
Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal Plan: Ensuring a Safe End-of-Life for Your Reagents
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste containing this compound in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal : All waste must be disposed of through your institution's hazardous waste management program.[1][5] Never dispose of this chemical down the drain.[1]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before commencing any work.
References
-
Freeport-McMoRan. (2019, January 18). Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
